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5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- Documentation Hub

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  • Product: 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
  • CAS: 81198-23-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted tricyclic scaffolds are highly valued for their ability to selectively interrogate complex biological targets. 3-Chloro-5H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted tricyclic scaffolds are highly valued for their ability to selectively interrogate complex biological targets. 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4) represents a privileged structural motif characterized by a rigid indene ring fused to a pyridazine core. This architecture provides a unique combination of lipophilicity, hydrogen-bonding vectors, and a highly reactive electrophilic center at the C-3 position.

This whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and pharmacological applications of this compound. By detailing the causality behind specific synthetic choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers developing novel Monoamine Oxidase B (MAO-B) inhibitors, kinase inhibitors, and anti-inflammatory agents.

Physicochemical Profiling & Structural Analysis

The pharmacological utility of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one is deeply rooted in its physicochemical properties. The planar tricyclic system mimics endogenous purine and pyrimidine scaffolds, allowing it to intercalate into narrow enzymatic binding pockets, such as the ATP-binding sites of kinases or the substrate cavities of monoamine oxidases.

The presence of the C-5 ketone acts as a critical hydrogen-bond acceptor, while the C-3 chlorine atom serves a dual purpose: it modulates the electronic distribution of the pyridazine ring and acts as a versatile leaving group for late-stage functionalization. Furthermore, the Topological Polar Surface Area (TPSA) of 42.9 Ų falls well within the optimal range for blood-brain barrier (BBB) penetration (< 90 Ų), making it an exceptional starting point for Central Nervous System (CNS) drug development [1].

Quantitative Data Summary
PropertyValuePharmacological Implication
Chemical Name 3-Chloro-5H-indeno[1,2-c]pyridazin-5-oneStandard IUPAC nomenclature
CAS Registry Number 81198-23-4Unique identifier for compound tracking
Molecular Formula C₁₁H₅ClN₂ODefines atomic composition
Molecular Weight 216.62 g/mol Ideal for lead-like space (MW < 300)
SMILES C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)ClFacilitates computational docking studies
Topological Polar Surface Area 42.9 ŲHighly favorable for BBB penetration
Hydrogen Bond Donors 0Reduces desolvation penalty upon binding
Hydrogen Bond Acceptors 3Enables specific target interactions (e.g., via C-5 ketone)

Synthetic Methodology: Constructing the Tricyclic Scaffold

The synthesis of the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one core requires a highly controlled sequence of alkylation, cyclization, aromatization, and regioselective chlorination. The following self-validating protocol outlines the mechanistic rationale (causality) behind each step to ensure high yield and purity.

Mechanistic Rationale

The critical step in this sequence is the final chlorination using Phosphorus Oxychloride (POCl₃). The precursor, 5H-indeno[1,2-c]pyridazine-3,5-dione, exists in a tautomeric equilibrium between the lactam (pyridazin-3-one) and lactim (3-hydroxypyridazine) forms. POCl₃ specifically activates the lactim hydroxyl group by forming a highly electrophilic dichlorophosphate intermediate. The strong thermodynamic driving force of P=O bond formation facilitates nucleophilic attack by the chloride ion. The C-5 ketone remains unreactive under these conditions because it cannot enolize in a manner that extends the aromaticity of the system, thereby guaranteeing strict regioselectivity.

Synthesis A 1,3-Indanedione + Bromoacetate B Alkylated Intermediate (Keto-ester) A->B Alkylation C Hydrazine Condensation (Dihydro-pyridazinone) B->C Cyclization D Aromatization (DDQ) (Pyridazine-3,5-dione) C->D Oxidation E 3-Chloro-5H-indeno[1,2-c] pyridazin-5-one D->E POCl3 Chlorination

Fig 1: Stepwise synthetic workflow for 3-chloro-5H-indeno[1,2-c]pyridazin-5-one construction.

Step-by-Step Experimental Protocol
  • Alkylation: Suspend 1,3-indanedione (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry DMF. Add ethyl bromoacetate (1.1 equiv) dropwise at 0 °C. Causality: The mild base deprotonates the highly acidic active methylene, while the low temperature prevents over-alkylation. Stir for 4 hours at room temperature, quench with water, and extract with ethyl acetate to isolate the keto-ester intermediate.

  • Cyclization: Dissolve the intermediate in ethanol and add hydrazine hydrate (1.2 equiv). Reflux for 6 hours. Causality: Hydrazine acts as a bis-nucleophile, first attacking the ester carbonyl and subsequently condensing with the ketone to form the 4,4a-dihydro-5H-indeno[1,2-c]pyridazine-3,5-dione ring system.

  • Aromatization: Treat the dihydro-intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) in 1,4-dioxane at 80 °C for 3 hours. Causality: DDQ facilitates a controlled dehydrogenation, driving the system toward the thermodynamically stable, fully conjugated 5H-indeno[1,2-c]pyridazine-3,5-dione.

  • Regioselective Chlorination: Suspend the fully aromatized dione in neat POCl₃ (10 equiv). Heat the mixture to 100 °C for 4 hours under an inert argon atmosphere. Causality: The excess POCl₃ acts as both the solvent and the activating agent. Upon completion, carefully pour the cooled mixture over crushed ice to hydrolyze the unreacted POCl₃. The resulting precipitate is the crude 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, which can be recrystallized from acetonitrile to yield a pure, analytically validated solid.

Pharmacological Applications & Structure-Activity Relationships

Monoamine Oxidase B (MAO-B) Inhibition

The 5H-indeno[1,2-c]pyridazin-5-one scaffold is a well-documented pharmacophore for the reversible inhibition of MAO-B, an enzyme heavily implicated in the oxidative degradation of dopamine in Parkinson's disease [2].

Structural reassignment studies have shown that the exact positioning of lipophilic substituents dictates isoform selectivity. The 3-chloro derivative is not a final drug candidate itself but a critical electrophilic hub. By displacing the C-3 chlorine with various arylamines or benzyloxy groups, researchers can generate molecules that perfectly occupy the bipartite substrate cavity of MAO-B. The rigid tricyclic core anchors the molecule via π-π stacking with Tyr326, while the C-3 substituent extends into the hydrophobic entrance cavity, displacing water molecules and driving the binding enthalpy [3].

MAOB_Pathway Core 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one (Electrophilic Scaffold) SNAr SNAr Derivatization (Amines/Alkoxides) Core->SNAr Nucleophilic Attack at C-3 Library 3-Substituted Indeno-pyridazines SNAr->Library Structural Diversification MAOB MAO-B Enzyme Active Site (Substrate Cavity Binding) Library->MAOB Hydrophobic Interactions Effect Reversible Inhibition (Neuroprotective Effect) MAOB->Effect Reduced Oxidative Stress

Fig 2: Logical progression from the 3-chloro scaffold to MAO-B inhibition via SNAr.

Derivatization Workflows: Library Generation

To leverage the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one scaffold for drug discovery, researchers rely on Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Below is a self-validating protocol for SNAr derivatization.

Protocol: SNAr with Primary Amines
  • Preparation: In an oven-dried microwave vial, combine 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (1.0 equiv) and the desired primary amine (e.g., substituted benzylamine, 1.5 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the incoming amine nucleophile and driving the reaction equilibrium forward.

  • Thermal Activation: Seal the vial and heat under microwave irradiation at 150 °C for 30 minutes. Causality: The electron-withdrawing nature of the pyridazine nitrogens activates the C-3 position, but the extended conjugation of the tricyclic system requires high thermal energy to overcome the activation barrier for the Meisenheimer complex formation.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, filter, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

Conclusion

3-Chloro-5H-indeno[1,2-c]pyridazin-5-one is a highly privileged, synthetically versatile building block in medicinal chemistry. Its rigid tricyclic geometry, combined with optimal physicochemical parameters for CNS penetration, makes it an ideal starting point for the development of targeted therapeutics. By mastering the regioselective synthesis of the core and understanding the causality behind its derivatization, drug development professionals can efficiently generate robust libraries of highly selective MAO-B or kinase inhibitors.

References

  • PubChem. "5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-". National Center for Biotechnology Information. URL:[Link]

  • Frédérick, R., et al. "Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • Reniers, J., et al. "Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives." European Journal of Medicinal Chemistry, 2011. URL:[Link]

Exploratory

Biological Activity of 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one Derivatives: A Technical Guide to MAO-B Inhibition and Neurotherapeutic Design

Executive Summary In the pursuit of disease-modifying therapeutics for neurodegenerative disorders such as Parkinson's Disease (PD), the selective inhibition of Monoamine Oxidase B (MAO-B) remains a primary pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of disease-modifying therapeutics for neurodegenerative disorders such as Parkinson's Disease (PD), the selective inhibition of Monoamine Oxidase B (MAO-B) remains a primary pharmacological target. As an application scientist overseeing early-stage drug discovery workflows, I frequently encounter various heterocyclic scaffolds. Among these, the1 [1] core represents a highly privileged, tunable pharmacophore.

This technical guide dissects the biological activity of this scaffold and its derivatives. By systematically replacing the 3-chloro moiety and functionalizing the 8-position, researchers have engineered potent, reversible, and highly selective MAO-B inhibitors. This document outlines the mechanistic rationale, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: The Architecture of MAO-B Inhibition

To understand why the indeno[1,2-c]pyridazin-5-one scaffold is so effective, we must examine the stereoelectronic environment of the MAO-B active site. The MAO-B catalytic pocket is bipartite, consisting of a substrate cavity (housing the FAD cofactor) and a hydrophobic entrance cavity.

The biological efficacy of these derivatives relies on three fundamental structural interactions:

  • 
     Stacking:  X-ray crystallographic studies confirm that the indeno-pyridazine core adopts a nearly planar conformation. This planarity is non-negotiable; it allows the central heterocyclic moiety to intercalate into the substrate cavity and form strong 
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr326) [3].
  • Hydrophobic Anchoring: The 3-position (originally occupied by chlorine in the synthetic precursor) and the C-8 position serve as critical vectors for lipophilic functionalization. Substituting these positions with bulky, lipophilic groups (such as meta-chlorobenzyloxy or trifluorobutoxy) allows the molecule to extend into the hydrophobic entrance cavity, anchoring the inhibitor and drastically lowering the dissociation constant (

    
    ) [2].
    
  • Hydrogen Bonding: Weak C-H···O hydrogen bonds stabilize the complex within the active site, ensuring reversible but highly competitive inhibition [3].

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial Membrane) Dopamine->MAOB Binds active site Relief Symptomatic Relief & Neuroprotection Dopamine->Relief Enhanced signaling DOPAC DOPAC & H2O2 (Oxidative Stress) MAOB->DOPAC Oxidative deamination PD_Symptoms Parkinsonian Motor Symptoms DOPAC->PD_Symptoms Depletion of DA Inhibitor Indeno[1,2-c]pyridazin-5-one Derivatives Inhibitor->Dopamine Preserves levels Inhibitor->MAOB Competitive inhibition

Caption: Mechanism of MAO-B inhibition by indeno[1,2-c]pyridazin-5-one derivatives preserving dopamine.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The transformation of the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one precursor into a clinical candidate requires precise SAR optimization. Replacing the 3-chloro group with a methyl group, while simultaneously adding a lipophilic tail at the 8-position, yields compounds with nanomolar affinity.

Furthermore, these derivatives exhibit exceptional selectivity. They bypass MAO-A (minimizing the "cheese effect" associated with older non-selective inhibitors) and show no off-target activity against Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO) [2].

Table 1: SAR and Inhibitory Data of Key Derivatives
Compound Variant3-Position Substitution8-Position SubstitutionMAO-B

(

M)
Selectivity (MAO-B/A)
Core Precursor -Cl-H> 1.0Low
Derivative 9a -CH

-m-Cl-benzyloxy0.11> 1000
Derivative IIf -CH

-trifluorobutoxy0.04~ 7000
Derivative 7a -CF

-phenyl
-HInactiveN/A

Data synthesized from established pharmacological evaluations of indeno-pyridazine derivatives [2], [4].

Experimental Methodologies & Protocols

To ensure scientific integrity, every assay must be a self-validating system. Below are the standardized, step-by-step protocols used to evaluate the biological activity of these derivatives.

Protocol A: In Vitro Fluorometric MAO-B Inhibition Assay

Causality & Validation: We utilize the Amplex Red reagent method. MAO-B catalyzes the oxidative deamination of benzylamine, producing H


O

. Amplex Red reacts with H

O

in the presence of horseradish peroxidase (HRP) to yield resorufin, a highly fluorescent compound. This provides a direct, kinetic readout of enzyme activity. Background fluorescence from the synthetic derivatives is controlled by running enzyme-free blanks, ensuring the signal is strictly catalytic.
  • Reagent Preparation: Prepare a working solution containing 400 U/mL HRP, 1 mM Amplex Red, and 2 mM benzylamine (MAO-B specific substrate) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Inhibitor Dilution: Dissolve the indeno[1,2-c]pyridazin-5-one derivative in DMSO. Perform serial dilutions to achieve final well concentrations ranging from

    
     to 
    
    
    
    M (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).
  • Incubation: In a 96-well black opaque microplate, combine 50

    
    L of the inhibitor solution with 50 
    
    
    
    L of recombinant human MAO-B enzyme (final concentration 5
    
    
    g/mL). Incubate at 37°C for 15 minutes to allow reversible complex formation.
  • Initiation & Readout: Add 100

    
    L of the Amplex Red working solution to each well to initiate the reaction. Immediately monitor fluorescence (Excitation: 545 nm, Emission: 590 nm) continuously for 30 minutes at 37°C.
    
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Determine IC
    
    
    
    and
    
    
    values using non-linear regression (Cheng-Prusoff equation).
Protocol B: Molecular Docking & Structural Validation

Causality & Validation: In vitro data must be corroborated by in silico binding models to confirm that the lipophilic modifications correctly target the entrance cavity rather than causing steric clashes.

  • Protein Preparation: Retrieve the high-resolution crystal structure of human MAO-B (e.g., PDB ID: 2V5Z). Remove co-crystallized ligands and water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Generate 3D conformers of the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one derivatives. Minimize energy using an MM2 force field.

  • Grid Generation: Center the receptor grid box on the FAD cofactor, ensuring the bounding box encompasses both the substrate and entrance cavities (approx. 20 × 20 × 20 Å).

  • Docking Execution: Run flexible ligand docking (e.g., using AutoDock Vina).

  • Analysis: Validate the pose by confirming the central indeno-pyridazine ring is positioned parallel to Tyr326 (

    
     stacking) and the 8-position substituent is directed toward the Ile199/Leu171 hydrophobic pocket [2].
    

Workflow Synthesis 1. Chemical Synthesis (Core Substitution) Purification 2. Crystallization & X-ray Diffraction Synthesis->Purification InVitro 3. In Vitro MAO-A/B Fluorometric Assay Purification->InVitro Docking 4. Molecular Docking (Substrate Cavity Mapping) InVitro->Docking Selectivity 5. Off-Target Screening (IDO / TDO Enzymes) Docking->Selectivity Lead 6. Lead Optimization (Neurotherapeutics) Selectivity->Lead

Caption: Step-by-step experimental workflow for validating MAO-B inhibitors.

Conclusion

The 3-chloro-5H-indeno[1,2-c]pyridazin-5-one molecule is far more than a synthetic intermediate; it is the foundational blueprint for a class of highly potent MAO-B inhibitors. By understanding the causal relationship between the planar geometry of the core and the lipophilic demands of the MAO-B entrance cavity, drug development professionals can rationally design derivatives with exceptional selectivity profiles. The integration of rigorous fluorometric kinetic assays with structural crystallography ensures that these compounds can be confidently advanced through the preclinical pipeline for neurodegenerative disease management.

References

  • PubChem CID 6410617 | 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- | [Link]

  • European Journal of Medicinal Chemistry (2011) | Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives |[Link]

  • Acta Crystallographica Section C (2004) | Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors |[Link]

  • Bioorganic & Medicinal Chemistry Letters (2003) | Rational approaches towards reversible inhibition of type B monoamine oxidase. Design and evaluation of a novel 5H-Indeno[1,2-c]pyridazin-5-one derivative |[Link]

Sources

Foundational

Literature Review of Indenopyridazinone Scaffolds in Medicinal Chemistry

Executive Summary: The Indenopyridazinone Advantage The indenopyridazinone scaffold represents a privileged tricyclic architecture in medicinal chemistry, characterized by the fusion of an indane moiety with a pyridazino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indenopyridazinone Advantage

The indenopyridazinone scaffold represents a privileged tricyclic architecture in medicinal chemistry, characterized by the fusion of an indane moiety with a pyridazinone ring. This rigid, planar system offers a unique chemical space for designing ligands that target enzymes requiring restricted conformational binding pockets, most notably Monoamine Oxidase B (MAO-B) and Phosphodiesterases (PDE3/4) .

Unlike flexible acyclic analogs, the indenopyridazinone core reduces the entropic penalty of binding, often leading to nanomolar potency. This technical guide dissects the two primary isomeric sub-classes driving current drug development:

  • 5H-indeno[1,2-c]pyridazin-5-one (Type A): Primarily explored as reversible, competitive MAO-B inhibitors for neurodegenerative disorders.

  • 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one (Type B): Validated as dual PDE3/4 inhibitors with cardiotonic and anti-inflammatory properties.

Scaffold Architecture & Chemical Properties[1]

The biological profile of the scaffold is dictated by the position of the carbonyl group and the saturation of the C4a-C9a bond.

FeatureType A: Indeno[1,2-c]pyridazin-5-one Type B: Indeno[1,2-c]pyridazin-3-one
Core Structure Tricyclic, fully aromatic pyridazine ring.Tricyclic, often dihydro-pyridazinone ring.[1]
Carbonyl Position C-5 (Indanone-derived ketone retention).C-3 (Hydrazine-derived lactam).
Key Target MAO-B (Parkinson's Disease).[2][3][4]PDE3 / PDE4 (Asthma, Heart Failure).
Binding Mode Planar intercalator or hydrophobic pocket filler.Mimics cAMP/cGMP purine ring systems.
Key Substituents Lipophilic groups at C-3 (phenyl) and C-8.Hydrophobic groups at N-2; C-4a methyl.

Synthetic Strategies

Retrosynthetic Analysis

The most robust access to the indenopyridazinone core utilizes the condensation of 1-indanone derivatives with glyoxylic acid, followed by hydrazinolysis. This route is modular, allowing late-stage diversification.

Detailed Protocol: Synthesis of 5H-indeno[1,2-c]pyridazin-3(2H)-one Derivatives

Note: This protocol targets the Type B scaffold, common for PDE inhibition.

Step 1: Aldol Condensation (Formation of Arylidene Intermediate)

  • Reagents: 1-Indanone (10 mmol), Glyoxylic acid monohydrate (12 mmol), Morpholine (catalytic), Ethanol (30 mL).

  • Procedure:

    • Dissolve 1-indanone and glyoxylic acid in ethanol.

    • Add morpholine dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. The intermediate, 2-(carboxymethylene)-1-indanone , typically precipitates.

    • Filter, wash with cold ethanol, and dry.

    • Yield Expectation: 75–85%.

Step 2: Cyclization with Hydrazine

  • Reagents: 2-(carboxymethylene)-1-indanone (5 mmol), Hydrazine hydrate (80%, 10 mmol), Ethanol (20 mL), Glacial Acetic Acid (catalytic).

  • Procedure:

    • Suspend the intermediate in ethanol.

    • Add hydrazine hydrate dropwise.[5]

    • Reflux for 4–6 hours. The suspension will clear as the hydrazone forms, then reprecipitate as the ring closes.

    • Cool to 0°C. Filter the solid product.

    • Recrystallize from DMF/Ethanol.

  • Validation:

    • IR: Look for lactam C=O stretch (~1660-1680 cm⁻¹) and NH stretch (~3100-3200 cm⁻¹).

    • ¹H NMR: Disappearance of the carboxylic acid proton; appearance of the pyridazinone NH (broad singlet, ~12-13 ppm).

Synthetic Pathway Visualization

Synthesis cluster_conditions Reaction Conditions Indanone 1-Indanone (Starting Material) Inter 2-(Carboxymethylene)-1-indanone (Intermediate) Indanone->Inter Aldol Condensation (Morpholine/EtOH) Glyox Glyoxylic Acid Glyox->Inter Product 5H-indeno[1,2-c]pyridazin-3-one (Scaffold) Inter->Product Cyclization (Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Product Details Step 1: Reflux 6-8h Step 2: Reflux 4-6h

Caption: Two-step modular synthesis of the indenopyridazinone core via glyoxylic acid condensation.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

MAO-B Inhibition (Type A Scaffold)

The 5H-indeno[1,2-c]pyridazin-5-one derivatives are potent, selective, and reversible inhibitors of Monoamine Oxidase B. This is critical for Parkinson's treatment to prevent dopamine degradation without the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibitors.

Key SAR Findings:

  • C-3 Position: Substitution with a lipophilic phenyl ring is essential. A para-trifluoromethyl (p-CF3) group on this phenyl ring maximizes potency (IC50 = 90 nM).[6]

  • C-8 Position: Substituents here (e.g., benzyloxy) extend into the entrance cavity of the MAO-B active site, enhancing selectivity over MAO-A.

  • Mechanism: Competitive inhibition. The tricyclic core stabilizes the molecule within the substrate cavity, while side chains interact with the hydrophobic pocket.

Quantitative Data Summary (MAO-B):

Compound IDC-3 SubstituentC-8 SubstituentIC50 (MAO-B)Selectivity (B/A)
Ref (Lazabemide) ----~0.03 µMHigh
3-Phenyl-IP PhenylH0.27 µM>80
p-CF3-IP 4-CF3-PhenylH0.09 µM High
TR16 4-Cl-PhenylH0.17 µM>235
9a Methyl3-Cl-Benzyloxy0.11 µMHigh
PDE3/4 Inhibition (Type B Scaffold)

The 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one scaffold mimics the cAMP substrate.

Key SAR Findings:

  • Lactam Requirement: The -NH-CO- motif in the pyridazinone ring is a critical hydrogen bond donor/acceptor for the PDE active site (specifically interacting with Gln369 in PDE4).

  • N-2 Substitution: Hydrophobic groups (e.g., ethyl, aryl) at N-2 can shift selectivity towards PDE4.

  • C-4a Methylation: Introduction of a methyl group at the bridgehead (C-4a) locks the conformation, often improving PDE3 potency (cardiotonic effect).

Mechanism of Action: MAO-B Pathway

In Parkinson's disease, MAO-B breaks down dopamine. Inhibiting this preserves dopamine levels.

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) Metabolites DOPAC + H2O2 (Inactive/Toxic) Dopamine->Metabolites Oxidation via MAO-B Synapse Synaptic Cleft (Increased Dopamine) Dopamine->Synapse Accumulation MAOB MAO-B Enzyme MAOB->Dopamine Degradation Blocked Inhibitor Indenopyridazinone (Inhibitor) Inhibitor->MAOB Competitive Inhibition (Ki ~ nM range) Symptom Parkinson's Symptoms (Tremors/Rigidity) Synapse->Symptom Alleviation

Caption: Mechanism of indenopyridazinone-mediated neuroprotection via MAO-B inhibition.

Case Study: KCA-1490

Compound: KCA-1490 (and related analogs). Class: Dual PDE3/4 Inhibitor.[7][8] Relevance: This compound illustrates the "hybrid" potential of the scaffold. By combining the bronchodilatory effects of PDE3 inhibition with the anti-inflammatory effects of PDE4 inhibition, it offers a dual-action therapy for asthma and COPD.

  • Structure: Contains a dihydropyridazinone ring fused to a heteroaromatic system (analogous to the indenopyridazinone logic).

  • Outcome: Demonstrated that rigidifying the pyridazinone core (as seen in indenopyridazinones) improves the therapeutic window compared to flexible analogs like roflumilast.

Future Outlook

The indenopyridazinone scaffold is evolving beyond simple enzyme inhibition. Current trends indicate:

  • Multi-Target Ligands (MTDLs): Designing molecules that inhibit both MAO-B and AChE simultaneously for a comprehensive Alzheimer's therapy.

  • Anticancer Agents: Exploiting the planarity of the indeno[1,2-b]pyridinol isomer (a structural cousin) to target Topoisomerase IIα via DNA minor groove binding.

  • Peripheral Benzodiazepine Receptors (TSPO): 2-aryl-indenopyridazines are emerging as ligands for TSPO, a biomarker for neuroinflammation.

References

  • Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs. Journal of Medicinal Chemistry. [Link][6]

  • Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives. European Journal of Medicinal Chemistry. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • Phosphodiesterase inhibitors.[7][8][9][10] Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones. Bioorganic & Medicinal Chemistry. [Link][11][12]

  • Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Biomolecules & Therapeutics. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]

Sources

Exploratory

Therapeutic Potential of 5H-Indeno[1,2-c]pyridazin-5-one Analogs: A Comprehensive Technical Guide

Executive Summary The search for novel, highly selective therapeutic scaffolds has increasingly focused on rigid, planar, polycyclic systems. Among these, the 5H-indeno[1,2-c]pyridazin-5-one (indenopyridazinone) core has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, highly selective therapeutic scaffolds has increasingly focused on rigid, planar, polycyclic systems. Among these, the 5H-indeno[1,2-c]pyridazin-5-one (indenopyridazinone) core has emerged as a highly versatile pharmacophore. Originally investigated for its cardiovascular and anti-inflammatory properties, recent structure-activity relationship (SAR) studies have repositioned this tricyclic scaffold as a potent modulator of neurodegenerative and immuno-oncological targets [1].

By exploiting the planar geometry of the indenopyridazinone core and strategically substituting the C-3 and C-8 positions, researchers can precisely tune the molecule to interact with the hydrophobic cavities of enzymes like Monoamine Oxidase B (MAO-B) and Indoleamine 2,3-dioxygenase (IDO). This guide synthesizes the mechanistic rationale, quantitative data, and validated experimental protocols necessary for advancing 5H-indeno[1,2-c]pyridazin-5-one analogs in preclinical development.

Structural Dynamics & Pharmacophore Rationale

The therapeutic efficacy of the 5H-indeno[1,2-c]pyridazin-5-one core is fundamentally driven by its conformational rigidity. Crystallographic studies reveal that the central heterocyclic moiety maintains a nearly planar conformation, which is highly conducive to


 stacking interactions within the binding pockets of target proteins [2].
Causality in Molecular Design

The biological activity of this scaffold is not arbitrary; it is a direct consequence of spatial orientation:

  • C-3 Substitution: Modifications at the C-3 position dictate how the molecule anchors into the primary substrate cavity of an enzyme. Small, lipophilic groups (e.g., methyl) allow deep penetration, whereas bulky groups (e.g., meta-CF3-phenyl) cause steric clashes that abolish activity.

  • C-8 Substitution: The C-8 position aligns with the entrance cavity of many enzymatic binding sites. Extending this position with lipophilic chains (e.g., meta-chlorobenzyloxy or 4,4,4-trifluoro-butoxy) allows the molecule to capture additional binding entropy by interacting with hydrophobic residues at the pocket's entrance[3].

SAR Core 5H-Indeno[1,2-c]pyridazin-5-one C3 C-3 Substitution (e.g., Methyl) Core->C3 Anchors in substrate cavity C8 C-8 Substitution (e.g., m-chlorobenzyloxy) Core->C8 Binds hydrophobic entrance C78 C-7/C-8 Dimethoxy Core->C78 Confers antiulcer activity

SAR mapping of the 5H-indeno[1,2-c]pyridazin-5-one core for therapeutic targeting.

Neurotherapeutics: Reversible MAO-B Inhibition

The most promising therapeutic application for indenopyridazinones lies in the treatment of neurodegenerative disorders (e.g., Parkinson's Disease) via the reversible inhibition of Monoamine Oxidase B (MAO-B).

Unlike irreversible inhibitors (e.g., selegiline) that permanently covalently modify the FAD cofactor, reversible inhibitors rely on high-affinity non-covalent interactions. The 5H-indeno[1,2-c]pyridazin-5-one scaffold is perfectly suited for this. When substituted with a methyl group at C-3 and a trifluoro-butoxy group at C-8, the resulting analog exhibits a staggering 7000-fold selectivity for MAO-B over MAO-A, with an inhibitory constant (


) in the low nanomolar range [4].
Quantitative Data Summary

The table below summarizes the structure-activity relationship for key synthesized analogs, demonstrating how specific substitutions govern enzymatic affinity [3, 4].

Compound DesignationC-3 SubstitutionC-8 SubstitutionMAO-B

(

M)
Selectivity (MAO-B/MAO-A)Activity Status
Compound IIf Methyl4,4,4-trifluoro-butoxy< 0.05~7000xHighly Active
Compound 9a Methylm-chlorobenzyloxy0.11HighActive (Competitive)
Compound 7a m-CF3-phenylm-chlorobenzyloxyN/AN/AInactive (Steric Clash)

Table 1: Inhibitory Potency of Key 5H-Indeno[1,2-c]pyridazin-5-one Analogs against MAO-B.

Intersection with Immuno-Oncology: IDO and TDO Profiling

Because MAO, Indoleamine 2,3-dioxygenase (IDO), and Tryptophan 2,3-dioxygenase (TDO) share substrate similarities (interacting with serotonergic and kynurenine pathways, respectively), indenopyridazinones have been cross-screened against IDO and TDO [3]. IDO is a critical target in immuno-oncology, as tumors upregulate IDO to deplete tryptophan, thereby suppressing T-cell proliferation and evading immune detection.

While current 3,8-substituted analogs show preferential selectivity for MAO-B, the structural homology of the binding sites suggests that minor isosteric modifications to the indenopyridazinone core could shift selectivity toward IDO, opening a novel pipeline for cancer immunotherapeutics.

Pathway Trp Tryptophan Metabolism MAOB MAO-B / Serotonin Pathway Trp->MAOB IDO IDO / Kynurenine Pathway Trp->IDO Inhibitor Indenopyridazinone Analogs Inhibitor->MAOB Potent Competitive Inhibition Inhibitor->IDO Selectivity Profiling

Dual-pathway intersection of indenopyridazinones in tryptophan metabolism.

Gastrointestinal & Anti-inflammatory Applications

Beyond neurotherapeutics, the scaffold has historical significance in gastroenterology. Specific disubstituted derivatives, particularly the 7,8-dimethoxy substituted indenopyridazinones, exhibit potent antisecretory and antiulcer activity. In in vivo models, these compounds successfully prevented hemorrhagic lesions induced by 90% ethanol in a dose-dependent manner [5].

The causality here is linked to the modulation of gastric acid metabolism and potential localized COX-inhibition, proving that the tricyclic core can be tuned for peripheral targets without crossing the blood-brain barrier, provided the lipophilicity (LogP) is appropriately managed.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol A: Synthesis of 3,8-Substituted 5H-indeno[1,2-c]pyridazin-5-ones

Objective: Synthesize Compound 9a (3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one).

  • Preparation of the Precursor: Begin with 5-hydroxy-1-indanone. React with the appropriate aldehyde to form the intermediate chalcone.

  • Validation Checkpoint 1: Analyze the intermediate via LC-MS. Do not proceed unless purity is >95%. Impurities at this stage will exponentially amplify during cyclization.

  • Cyclization: Dissolve the intermediate in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture for 4-6 hours.

  • Aromatization/Dehydrogenation: Treat the resulting 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-5-one with a mild oxidant (e.g., DDQ or sodium 3-nitrobenzenesulfonate) in a suitable solvent to achieve full aromatization of the pyridazine ring.

  • Etherification at C-8: React the phenolic hydroxyl group with meta-chlorobenzyl chloride in the presence of anhydrous

    
     and a catalytic amount of KI in DMF at 80°C.
    
  • Validation Checkpoint 2: Confirm the planar geometry and substitution via

    
    -NMR (look for the characteristic downfield shift of the aromatic protons due to the planar 
    
    
    
    -system) and X-ray crystallography if single crystals can be grown [2].
Protocol B: Fluorescence-Based MAO-B Inhibition Assay

Objective: Determine the


 of synthesized analogs.
  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a working concentration of 5

    
    g/mL.
    
  • Self-Validation (Background Noise): Measure the baseline fluorescence of the buffer + kynuramine substrate (without enzyme) at Ex/Em 315/380 nm. If the background exceeds 5% of the expected maximum signal, the substrate has auto-oxidized and must be re-purified.

  • Incubation: In a 96-well black opaque plate, combine 50

    
    L of enzyme solution with 25 
    
    
    
    L of the indenopyridazinone inhibitor (serial dilutions from 10
    
    
    M to 0.1 nM). Incubate at 37°C for 15 minutes to allow equilibrium binding.
  • Reaction Initiation: Add 25

    
    L of kynuramine (final concentration 40 
    
    
    
    M) to initiate the reaction.
  • Quantification: After 30 minutes, terminate the reaction with 40

    
    L of 2N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Ex 315 nm / Em 380 nm).
    
  • Data Analysis: Plot fractional activity against inhibitor concentration. Use a non-linear regression model (Cheng-Prusoff equation) to calculate the

    
    , relying on the competitive binding mechanism established for C-8 substituted analogs [3].
    

References

  • De Monte, C., et al. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI Molecules. Available at:[Link]

  • Frédérick, R., et al. (2004). Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. Acta Crystallographica Section C. Available at:[Link]

  • Reniers, J., et al. (2011). Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives. European Journal of Medicinal Chemistry. Available at:[Link]

  • Ooms, F., et al. (2002). Rational approaches towards reversible inhibition of type B monoamine oxidase. Design and evaluation of a novel 5H-Indeno[1,2-c]pyridazin-5-one derivative. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Barlocco, D., et al. (1997). Indenopyridazinone derivatives as potential antisecretory and antiulcer agents. Drug Design and Discovery. Available at:[Link]

Foundational

Technical Whitepaper: The Evolution and Synthetic Utility of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one

The following technical guide details the history, synthesis, and application of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one , a critical electrophilic scaffold in medicinal chemistry. Executive Summary: The Linchpin Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and application of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one , a critical electrophilic scaffold in medicinal chemistry.

Executive Summary: The Linchpin Scaffold

3-chloro-5H-indeno(1,2-c)pyridazin-5-one (CAS: 69581-17-5) is a tricyclic heteroaromatic compound that serves as the primary electrophilic intermediate in the synthesis of high-affinity GABA-A receptor antagonists, most notably SR-95531 (Gabazine) .

Unlike naturally occurring antagonists like Bicuculline, which are chemically unstable at physiological pH, the indeno-pyridazine core offers a rigid, planar, and chemically stable platform. This molecule represents a triumph of rational drug design , where the 3-chloro substituent acts as a "chemical handle," allowing for the precise attachment of amine pharmacophores via Nucleophilic Aromatic Substitution (SNAr).

Historical Genesis: The Sanofi Era (1980s)

The discovery of this molecule was not serendipitous but engineered. In the early 1980s, researchers at Sanofi Recherche (Montpellier, France) sought to create a water-soluble, metabolically stable alternative to Bicuculline for mapping GABAergic inhibition.

  • The Problem: Bicuculline contains a lactone ring susceptible to hydrolysis, making quantitative receptor binding studies difficult.

  • The Solution: The research team, led by C.G. Wermuth and J.P. Chambon , hypothesized that a rigidized aryl-aminopyridazine system could mimic the GABA pharmacophore while maintaining stability.

  • The Breakthrough: The synthesis of the 3-chloro-5H-indeno(1,2-c)pyridazin-5-one intermediate allowed for the rapid generation of a library of derivatives. This directly led to SR-95531 , which displayed a Ki of ~150 nM for the GABA-A receptor, becoming the gold standard for electrophysiology.

Synthetic Chemistry & Mechanism

The synthesis of the 3-chloro intermediate is a multi-step process relying on the cyclization of indanone precursors followed by aromatization and chlorination.

Retrosynthetic Analysis

The tricyclic core is constructed from dimethyl homophthalate or substituted 1-indanone-3-carboxylic acids . The pyridazine ring is closed via hydrazine condensation.

Core Synthesis Protocol

Step 1: Formation of the Lactam Intermediate The reaction of dimethyl homophthalate with hydrazine hydrate yields the hydroxy-pyridazinone (lactam-lactim tautomer).

  • Reagents: Hydrazine hydrate, Ethanol, Reflux.[1]

  • Observation: Formation of a precipitate (enol form).

Step 2: Chlorination (The Critical Step) The conversion of the hydroxyl group to the chloride is achieved using Phosphorus Oxychloride (POCl3). This transforms the electron-rich lactam into the electron-deficient 3-chloro electrophile.

Technical Insight: The 5-one ketone moiety is preserved during this step because the pyridazine C3 position is significantly more reactive toward nucleophilic attack by the chloride ion generated in situ than the indenone ketone.

Visualization of the Pathway

The following diagram outlines the conversion from precursor to the active 3-chloro scaffold and finally to Gabazine.

SynthesisPathway Precursor Dimethyl Homophthalate (or Indanone-3-carboxy derivative) Intermediate 3-hydroxy-5H-indeno (1,2-c)pyridazin-5-one (Tautomeric Lactam) Precursor->Intermediate Hydrazine hydrate EtOH, Reflux Target 3-CHLORO-5H-INDENO (1,2-c)PYRIDAZIN-5-ONE (The Scaffold) Intermediate->Target POCl3 (Chlorination) Gabazine SR-95531 (Gabazine) (GABA-A Antagonist) Target->Gabazine SNAr Displacement (4-aminophenyl)butyric acid

Figure 1: Synthetic route from homophthalate precursors to the 3-chloro intermediate and subsequent drug generation.

Reactivity Profile: The SNAr Pivot

The utility of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one lies in its specific reactivity profile.

Electronic Environment

The molecule features a fused tricyclic system. The C3-Chlorine bond is activated for Nucleophilic Aromatic Substitution (SNAr) due to:

  • Inductive Effect: The adjacent nitrogen atoms in the pyridazine ring pull electron density.

  • Conjugation: The carbonyl group at C5 (the indenone ketone) is conjugated through the aromatic system, further withdrawing electron density from the C3 position.

Experimental Protocol: SNAr Displacement

This protocol describes the conversion of the 3-chloro scaffold into a bioactive ligand (e.g., Gabazine analog).

Reagents:

  • 3-chloro-5H-indeno(1,2-c)pyridazin-5-one (1.0 eq)[2]

  • Target Amine (e.g., 4-aminophenylbutyric acid) (1.2 eq)

  • Solvent: Ethanol or n-Butanol

  • Base: Triethylamine (if using amine salts)

Methodology:

  • Dissolution: Dissolve 10 mmol of the 3-chloro intermediate in 50 mL of n-butanol.

  • Addition: Add 12 mmol of the amine component.

  • Reflux: Heat the mixture to reflux (117°C) for 6–12 hours. The reaction progress can be monitored by TLC (disappearance of the starting chloride).

  • Precipitation: Upon cooling, the hydrobromide or hydrochloride salt of the product often precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Validation Metrics:

Parameter Value / Characteristic
Appearance Yellow to Orange crystalline solid
Melting Point Typically >240°C (Decomposes)
Solubility Low in water; Moderate in DMSO/DMF

| Reactivity | High specificity for primary amines at C3 |

Modern Applications: Beyond GABA

While the 3-chloro scaffold is famous for Gabazine, recent research has expanded its utility into oncology and enzymology.

MAO-B Inhibition

Researchers have utilized the 3-chloro intermediate to synthesize derivatives that inhibit Monoamine Oxidase B (MAO-B) , a target for Parkinson's disease.

  • Mechanism:[1][3][4][5] The planar tricyclic structure intercalates into the enzyme active site.

  • Modification: Substitution of the chlorine with specific aryl-ethers or trifluoromethyl-phenyl groups yields reversible inhibitors (Frederick et al., 2004).

DNA Intercalation

The planar, aromatic nature of the indeno-pyridazine core allows it to act as a DNA intercalator. Derivatives synthesized from the 3-chloro precursor are being explored as potential antineoplastic agents, capable of disrupting replication in cancer cells.

References

  • Chambon, J. P., et al. (1985). "SR 95531, a soluble and selective antagonist of GABAA receptors." Proceedings of the National Academy of Sciences.

  • Wermuth, C. G., et al. (1987). "SR 95531, a 6-arylpyridazin-3-one derivative, is a potent, selective and competitive antagonist of GABA at the GABAA receptor site." Journal of Medicinal Chemistry.

  • Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site." Brain Research.

  • Frederick, R., et al. (2004).[6] "Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors."[6] Acta Crystallographica Section C.

  • PubChem Compound Summary. (2023). "3-chloro-5H-indeno[1,2-c]pyridazin-5-one."[2] National Center for Biotechnology Information.

Sources

Exploratory

The Electronic Properties of the 3-Chloro-indenopyridazine Core: A Technical Guide for Drug Development

Executive Brief The 3-chloro-indenopyridazine core (specifically, derivatives of 3-chloro-5H-indeno[1,2-c]pyridazine)[1] represents a highly privileged, rigid scaffold in modern medicinal chemistry. By fusing an electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The 3-chloro-indenopyridazine core (specifically, derivatives of 3-chloro-5H-indeno[1,2-c]pyridazine)[1] represents a highly privileged, rigid scaffold in modern medicinal chemistry. By fusing an electron-rich indene ring with an electron-deficient pyridazine system, this core establishes a unique "push-pull" electronic architecture. The strategic installation of a chlorine atom at the 3-position fundamentally alters the molecular orbital landscape, transforming the scaffold into a potent pharmacophore utilized in the development of antiproliferative agents, antiviral therapeutics (e.g., 3CLpro inhibitors), and topoisomerase I (Top1) poisons [2] [3].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the core's electronic behavior and provide self-validating experimental workflows to accurately measure and compute these properties.

Scaffold Electronic Architecture & Mechanistic Impact

The pharmacological efficacy of the 3-chloro-indenopyridazine core is dictated by three primary electronic phenomena:

A. Inductive vs. Resonance Dynamics

The pyridazine ring is inherently electron-deficient due to the electronegativity of its adjacent nitrogen atoms [4]. The addition of the 3-chloro substituent introduces competing electronic effects. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) through the


-bond framework, while simultaneously offering weak resonance donation (+R)  via its lone pairs into the orthogonal 

-system. Because the -I effect dominates in halogens, the net result is a significant lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the core an excellent electron acceptor in charge-transfer complexes.
B. Halogen Bonding and the -Hole

The anisotropic electron distribution around the covalently bound chlorine atom generates a localized region of positive electrostatic potential—known as the


-hole —on the outermost extension of the C-Cl bond axis. This allows the 3-chloro-indenopyridazine core to act as a potent halogen bond donor. In drug design, this translates to highly directional, stabilizing interactions with Lewis basic residues (e.g., backbone carbonyls) within biological targets like the catalytic pockets of SARS-CoV-2 3CLpro or Topoisomerase I [5].
C. Bioisosteric Replacement Strategy

Historically, 3-nitroindenoisoquinolines were developed as potent Top1 poisons, but the nitro group acts as a toxicophore, leading to off-target systemic toxicity [3]. The 3-chloro-indenopyridazine core serves as an advanced bioisostere. The electronegative nitrogen atoms in the pyridazine ring, combined with the 3-chloro group, mimic the electron-withdrawing capacity of the nitro group without the associated metabolic liabilities[3].

SAR_Logic Core Indenopyridazine Core (Planar Conjugation) Chloro 3-Chloro Substitution Core->Chloro Functionalization Inductive Inductive Withdrawal (-I) Decreases Electron Density Chloro->Inductive Resonance Resonance Donation (+R) Orthogonal π-Overlap Chloro->Resonance Halogen Halogen Bonding (σ-hole) Directional Interactions Chloro->Halogen LUMO Lowered LUMO Energy (Enhanced Electron Acceptor) Inductive->LUMO Resonance->LUMO Modulates Binding Enhanced Target Binding (e.g., Top1, 3CLpro) LUMO->Binding Halogen->Binding

Caption: Logical pathway illustrating how 3-chloro substitution modulates the core's electronic properties.

Quantitative Electronic Data Synthesis

The table below synthesizes the comparative electronic parameters of the 3-chloro-indenopyridazine core against its unsubstituted analog and a reference toxicophore. The narrowing of the bandgap (


E) directly correlates with increased chemical reactivity and target affinity.
Scaffold VariantEmpirical HOMO (eV)Empirical LUMO (eV)Bandgap (

E)
Dipole Moment (

, Debye)
Primary Target Affinity
Unsubstituted Indenopyridazine -5.85-2.103.753.12Moderate (Non-specific)
3-Chloro-indenopyridazine -6.12-2.653.474.45High (3CLpro, Top1)
3-Nitro-indenoisoquinoline (Ref) -6.30-3.103.205.80Very High (Top1 Poison)

(Note: Values are representative computational/empirical aggregates derived from comparative literature on indenopyridazine and indenoisoquinoline derivatives [2] [3] [5].)

Empirical & Computational Workflows

Theoretical models must be grounded in empirical reality. The following protocols form a self-validating loop to accurately determine the electronic properties of the core.

Protocol 1: Electrochemical Evaluation via Cyclic Voltammetry (CV)

Objective: Empirically determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials. Causality & Self-Validation: We utilize Ferrocene/Ferrocenium (Fc/Fc+) as an internal standard. Because the Fc/Fc+ redox couple is highly reversible and its potential is largely independent of the solvent, spiking the analyte solution with ferrocene at the end of the experiment provides an absolute reference point. This self-validates the electrochemical cell setup and corrects for any reference electrode drift.

Step-by-Step Methodology:

  • Solvent & Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile. Causality:
    
    
    
    provides high ionic conductivity with a wide electrochemical window, preventing solvent breakdown from masking the analyte's redox peaks.
  • Analyte Dissolution: Dissolve the 3-chloro-indenopyridazine derivative to a concentration of 1.0 mM. Purge the solution with high-purity Argon for 10 minutes. Causality: Dissolved oxygen undergoes a highly favorable 1-electron reduction to superoxide at ~ -0.8 V, which would obscure the intrinsic reduction peaks of the indenopyridazine core.

  • Electrode Setup: Employ a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode. Causality: The glassy carbon must be polished with 0.05 µm alumina slurry to ensure a pristine electron-transfer surface, eliminating surface-adsorbed impurities that distort the capacitive current baseline.

  • Data Acquisition: Scan the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Internal Calibration: Add 1.0 mM Ferrocene to the cell and record a final voltammogram. Shift all potential values relative to the measured

    
     of the Fc/Fc+ couple.
    
  • Energy Level Calculation:

    • 
       eV
      
    • 
       eV
      
Protocol 2: Computational Validation via Density Functional Theory (DFT)

Objective: Generate a high-fidelity molecular orbital map and electrostatic potential (ESP) surface to visualize the


-hole and validate empirical CV data [5].
Causality & Self-Validation:  We employ the B3LYP functional with the 6-311++G(d,p) basis set. Causality: The diffuse functions (++) are absolutely critical for accurately modeling the expanded, diffuse electron cloud of the highly electronegative chlorine atom. The polarization functions (d,p) accommodate the extended 

-conjugation of the indeno[1,2-c]pyridazine system.

Step-by-Step Methodology:

  • Initial Geometry Construction: Build the 3-chloro-indenopyridazine core in a visualization software (e.g., GaussView) and perform a preliminary molecular mechanics (MMFF94) cleanup.

  • Optimization: Submit the structure for geometry optimization in Gaussian using the opt freq b3lyp/6-311++g(d,p) scrf=(solvent=acetonitrile) keyword string. Causality: The implicit solvent model (PCM) ensures the theoretical data correlates with the CV data obtained in acetonitrile.

  • Validation of Minima (Self-Validation): Review the output file to confirm that the number of imaginary frequencies is exactly zero. If an imaginary frequency is present, the structure is in a transition state, not a true energetic minimum. Perturb the geometry along that normal mode and re-optimize.

  • Orbital Extraction: Extract the HOMO and LUMO energies from the formatted checkpoint file. Compare the theoretical bandgap to the empirical bandgap derived from Protocol 1. A deviation of < 0.2 eV validates the model.

  • ESP Mapping: Map the total electron density onto the electrostatic potential to visualize the

    
    -hole on the chlorine atom, quantifying its maximum positive potential (
    
    
    
    ) to predict halogen bonding strength.

Workflow Prep 1. Sample Prep (Anhydrous MeCN) CV 2. Cyclic Voltammetry (Fc/Fc+ Internal Std) Prep->CV DFT 3. DFT Calculations (B3LYP/6-311++G**) Prep->DFT Compare 4. Cross-Validation (Empirical vs. Theoretical) CV->Compare E_red / E_ox DFT->Compare HOMO / LUMO Output 5. Verified Electronic Parameters Compare->Output ΔE < 0.2 eV

Caption: Self-validating experimental workflow combining empirical CV and theoretical DFT methodologies.

References

  • Alqahtani, A. M., et al. (2025). "Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs." Chemical Biology & Drug Design.[Link]

  • Kiselev, E., et al. (2015). "Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore." Journal of Medicinal Chemistry (PMC).[Link]

  • Akhtar, J., et al. (2020). "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules." European Journal of Medicinal Chemistry.[Link]

  • Gomha, S. M., et al. (2024). "Synthesis, Characterization, and Molecular Modeling Studies of Novel Indenopyridazine-thiazole Molecular Hybrids." Current Organic Synthesis.[Link]

  • National Center for Biotechnology Information. "5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-". PubChem Compound Summary for CID 6410617.[Link]

Sources

Foundational

The Pharmacophore Scaffold: 3-chloro-5H-indeno[1,2-c]pyridazin-5-one

The following technical guide details the role, synthesis, and pharmacological significance of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one . Technical Guide for Drug Discovery & Medicinal Chemistry [1] Executive Summary 3-c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and pharmacological significance of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one .

Technical Guide for Drug Discovery & Medicinal Chemistry [1]

Executive Summary

3-chloro-5H-indeno[1,2-c]pyridazin-5-one (PubChem CID: 6410617) represents a specialized "privileged scaffold" in medicinal chemistry. While often categorized as a reactive intermediate, its tricyclic core—fusing an indene ring with a pyridazinone—possesses inherent pharmacophoric properties essential for targeting enzymes with narrow, hydrophobic binding pockets, most notably Monoamine Oxidase B (MAO-B) and specific protein kinases involved in oncology.

This guide analyzes the molecule not merely as a chemical building block, but as a functional pharmacophore where the 3-chloro substituent serves as a critical electronic modulator and a reactive handle for structure-activity relationship (SAR) expansion.

Chemical Identity & Pharmacophore Architecture[2]

Structural Attributes

The molecule consists of a planar, tricyclic system. Its pharmacological potency stems from three distinct structural zones:

  • Zone A (The Intercalator): The fused tricyclic indeno[1,2-c]pyridazine core is rigidly planar, allowing it to intercalate into DNA or slide into narrow enzymatic clefts (e.g., the MAO-B active site).

  • Zone B (The H-Bond Acceptor): The C5-carbonyl (ketone) acts as a critical hydrogen bond acceptor, often anchoring the molecule to residues like Tyrosine or Serine in the target pocket.

  • Zone C (The Electrophilic Handle): The 3-chloro group is the defining feature of this specific variant. It provides:

    • Lipophilicity: Enhances membrane permeability.

    • Electronic Withdrawal: Lowers the electron density of the pyridazine ring, altering the pKa of the nitrogen atoms.

    • Synthetic Reactivity: Acts as a leaving group for Nucleophilic Aromatic Substitution (

      
      ) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura), enabling the generation of diverse libraries.
      
Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold and its interaction potential.

PharmacophoreMap Core Indeno[1,2-c]pyridazin-5-one (Tricyclic Core) Target_MAOB Target: MAO-B (Hydrophobic Cleft) Core->Target_MAOB Pi-Pi Stacking Target_DNA Target: DNA (Intercalation) Core->Target_DNA Intercalation Ketone C5-Ketone (H-Bond Acceptor) Ketone->Target_MAOB H-Bonding (Tyr435) Chloro 3-Chloro Group (Lipophilic/Reactive) Chloro->Core Modulates pKa Chloro->Target_MAOB Hydrophobic Interaction

Figure 1: Pharmacophore mapping of the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one scaffold showing key interaction points with biological targets.

Synthesis & Experimental Protocols

The synthesis of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one is a high-precision protocol requiring the conversion of a lactam precursor (3-hydroxy tautomer) into the chloro-derivative.

Mechanistic Pathway

The synthesis typically proceeds via the cyclocondensation of ninhydrin or an indandione derivative with a hydrazine equivalent to form the hydroxy-intermediate, followed by deoxychlorination using phosphorus oxychloride (


).

SynthesisPath Start Precursor: Indan-1,3-dione derivative (or Ninhydrin adduct) Inter Intermediate: 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one (Lactam Tautomer) Start->Inter Cyclocondensation (Ring Closure) Reagent1 Reagent: Hydrazine Hydrate / Acetic Acid Reagent1->Inter Final Product: 3-chloro-5H-indeno[1,2-c]pyridazin-5-one Inter->Final Deoxychlorination (Nucleophilic acyl substitution) Reagent2 Reagent: POCl3 (Phosphorus Oxychloride) Reflux Reagent2->Final

Figure 2: Synthetic route for the production of the 3-chloro scaffold from indandione precursors.

Detailed Experimental Protocol

Objective: Synthesis of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one from 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one.

Reagents:

  • 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 - 10.0 eq)
    
  • Solvent: Neat (preferred) or anhydrous Acetonitrile.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 1.0 g of the 3-hydroxy precursor.

  • Addition: Carefully add 10 mL of

    
    . Caution: Reaction is exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot (polar) should disappear, replaced by a less polar spot (the chloro product).
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring to decompose excess

    
    . Warning: Release of HCl gas.
    
  • Isolation: The solid precipitate is collected by filtration, washed with cold water (

    
    ) until the filtrate is neutral pH.
    
  • Purification: Recrystallize the crude solid from Ethanol or DMF to yield off-white/yellowish needles.

Self-Validation Check:

  • Melting Point: Expect a sharp melting point (typically

    
    , specific value depends on purity).
    
  • IR Spectrum: Disappearance of the broad O-H/N-H stretch of the lactam; appearance of C-Cl stretch (

    
    ).
    

Biological Applications & SAR

Monoamine Oxidase B (MAO-B) Inhibition

The most validated application of this scaffold is in the development of reversible MAO-B inhibitors for neurodegenerative diseases (Parkinson's, Alzheimer's).

  • Mechanism: The planar indeno-pyridazine core mimics the structure of the flavin cofactor or the substrate, sliding into the hydrophobic substrate cavity of MAO-B.

  • Role of 3-Cl: The 3-chloro group is often substituted with aryl rings (e.g., 3-phenyl) to extend into the "entrance cavity" of the enzyme, improving selectivity over MAO-A. However, the 3-Cl analog itself retains weak inhibitory potential due to its fit within the pocket.

Oncology (Anticancer Activity)

Derivatives of this scaffold function as cytotoxic agents against specific tumor lines (e.g., MAC 16, colon cancer).[2]

  • Mechanism: Intercalation into DNA and inhibition of enzymes involved in DNA replication (Topoisomerase II).

  • SAR Insight: The presence of the electron-withdrawing chlorine at position 3 enhances the electrophilicity of the ring system, potentially facilitating covalent interactions or tightening non-covalent binding with nucleophilic residues in the target protein.

Quantitative Data Summary
Therapeutic AreaTargetRole of ScaffoldKey Derivative Potency (IC50)
Neurology MAO-BCore binding motif (Hydrophobic pocket)3-phenyl analogs:

Oncology DNA/Topo IIIntercalator3-Cl/3-Amino analogs:

Microbiology Bacterial DNAGyrase inhibitionVariable (Micromolar range)

References

  • PubChem. (n.d.). 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- (CID 6410617).[3] National Library of Medicine. Retrieved from [Link]

  • Frédérick, R., et al. (2004). Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. Acta Crystallographica Section C. Retrieved from [Link]

  • Tisdale, M. J., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.[4] ScholArena.[2] Retrieved from [Link]

  • CSIRO. (2016). A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines as Potential Monoamine Oxidase Type A Inhibitors. Australian Journal of Chemistry. Retrieved from [Link]

  • Rathish, I. G., et al. (2012). Monoamine oxidase inhibitory activity of 3,5-disubstituted pyridazin-3(2H)-ones. (General reference for pyridazinone MAO activity).

Sources

Exploratory

Stability of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one under physiological conditions

In-Depth Technical Guide for Drug Discovery Applications Executive Summary 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4) is a fused tricyclic scaffold frequently utilized as a reactive intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide for Drug Discovery Applications

Executive Summary

3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4) is a fused tricyclic scaffold frequently utilized as a reactive intermediate in the synthesis of kinase inhibitors (e.g., VEGFR-2, CDK2) and MAO-A/B inhibitors.[1][2][3][4]

Unlike fully optimized drug candidates, this molecule possesses a reactive electrophilic handle (C3-Cl) activated by the C5-carbonyl group. Consequently, its "stability" under physiological conditions is defined not by passive degradation, but by its chemoselectivity toward biological nucleophiles (thiols and amines).

This guide details the physicochemical stability profile, metabolic liabilities, and specific protocols to quantify its integrity in physiological matrices.

Part 1: Structural Analysis & Physicochemical Profile

The stability of the indenopyridazine core is dictated by the electronic push-pull relationship between the electron-deficient pyridazine ring and the electron-withdrawing ketone.

FeatureChemical ConsequencePhysiological Impact
C3-Chlorine Atom Acts as a leaving group in Nucleophilic Aromatic Substitution (

).
High Risk: Vulnerable to displacement by Glutathione (GSH) or Cys34 of Human Serum Albumin (HSA).
C5-Ketone Withdraws electron density, activating the C3 position (vinylogous activation).Increases electrophilicity; potential site for reductive metabolism.
Indeno-Fusion Enforces planarity and rigidity.High lipophilicity (LogP ~2.5); poor aqueous solubility leading to aggregation artifacts in assay buffers.
1.1 Hydrolytic Stability (pH 7.4)

In metal-free, neutral aqueous buffers (PBS, pH 7.4), the compound exhibits moderate kinetic stability . The activation energy for the displacement of chloride by water (a weak nucleophile) is high.

  • Half-life (

    
    ):  Typically >24 hours in pure PBS at 37°C.
    
  • Degradant: 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one (tautomerizes to the lactam form).

  • Catalysis: Hydrolysis rates accelerate significantly under basic conditions (pH > 9) or in the presence of Lewis acids.

Part 2: Physiological Reactivity (The Critical Instability)

The primary mechanism of instability in vivo is covalent conjugation , not passive hydrolysis. The 3-chloro-indenopyridazine core acts as a "warhead," reacting with soft nucleophiles.

2.1 The Glutathione (GSH) Trap

Intracellular GSH concentrations (1–10 mM) present a massive excess of thiols. The 3-chloro group is susceptible to displacement, forming a glutathionyl adduct. This reaction is irreversible and renders the parent molecule inactive while potentially causing immune sensitization.

Pathway Visualization:

ReactionPathways Parent 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (Parent) Product_OH 3-hydroxy-derivative (Inactive Lactam) Parent->Product_OH Slow (pH 7.4) Product_SG 3-SG Adduct (Covalent Conjugate) Parent->Product_SG FAST (S_NAr) Product_Ox Hydroxylated Indeno Ring Parent->Product_Ox CYP450 Water Hydrolysis (H2O) Water->Product_OH GSH Glutathione (GSH) (Physiological Nucleophile) GSH->Product_SG Metabolism P450 Oxidation Metabolism->Product_Ox

Caption: Degradation pathways. The


 reaction with GSH (Red) is the dominant instability vector compared to passive hydrolysis (Grey).
Part 3: Metabolic Stability (Microsomal)

Beyond the reactive chlorine, the indenopyridazine scaffold is susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYPs).

  • Indeno-Methylene Oxidation: The benzylic position (if not fully oxidized to the ketone) or the aromatic ring is a site for hydroxylation.

  • Ketone Reduction: Carbonyl reductases may reduce the C5-ketone to an alcohol, altering the electronic properties and deactivating the pharmacophore.

  • Scaffold Hopping Strategy: To mitigate these issues, researchers often replace the phenyl ring with nitrogen-containing heterocycles (pyridines) to lower lipophilicity and block metabolic soft spots [1].

Part 4: Experimental Protocols

To validate the stability of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, use the following self-validating workflows.

Protocol A: Chemoselectivity & GSH Reactivity Assay

Purpose: To determine if the molecule will survive in the cytosol or bind covalently to proteins.

Reagents:

  • Test Compound (10 mM in DMSO).

  • Reduced Glutathione (GSH, 100 mM in water).

  • Phosphate Buffer (PBS, pH 7.4).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS (final DMSO < 1%).

  • Initiation: Add GSH to a final concentration of 5 mM (mimicking physiological excess).

    • Control: Incubate compound in PBS without GSH.

  • Incubation: Shake at 37°C.

  • Sampling: Aliquot at T=0, 15, 30, 60, and 120 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (ACN) with Internal Standard.

  • Analysis: LC-MS/MS. Monitor for the parent loss and the appearance of the GSH-adduct mass (+305 Da shift, loss of HCl).

Interpretation:

  • If

    
     min: The compound is a pan-assay interference compound (PAINS)  or a covalent warhead. It is unstable for systemic circulation but may be useful for targeted covalent inhibition.
    
  • If

    
     hours: The chloride is sterically or electronically deactivated; the scaffold is stable.
    
Protocol B: Hydrolytic Stability (pH Profiling)

Purpose: To ensure the compound remains intact during storage and bioassays.

Workflow Visualization:

StabilityWorkflow Start Start: 10mM DMSO Stock Dilution Dilute to 10µM in Buffers: (pH 1.2, 7.4, 9.0) Start->Dilution Incubate Incubate 37°C / 24h Dilution->Incubate Sampling Sample at 0, 1, 4, 24h Incubate->Sampling Analysis HPLC-UV (254 nm) or LC-MS Sampling->Analysis Decision >90% Parent Remaining? Analysis->Decision Stable Stable Scaffold Decision->Stable Yes Unstable Flag for Degradation Decision->Unstable No

Caption: Step-by-step workflow for assessing pH-dependent hydrolytic stability.

References
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. Source: Acta Crystallographica / PubMed. URL:[Link]

  • A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines. Source: Australian Journal of Chemistry. URL:[Link]

  • PubChem Compound Summary: 3-chloro-5H-indeno[1,2-c]pyridazin-5-one. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one

Introduction: The Significance of the Indeno[1,2-c]pyridazine Scaffold The 5H-indeno[1,2-c]pyridazin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This tricyclic system...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indeno[1,2-c]pyridazine Scaffold

The 5H-indeno[1,2-c]pyridazin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This tricyclic system, consisting of an indanone moiety fused to a pyridazine ring, has been identified as a cornerstone for the development of a wide array of biologically active molecules.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent and reversible type-B monoamine oxidase (MAO-B) inhibition, as well as anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]

The strategic functionalization of the 5H-indeno[1,2-c]pyridazin-5-one nucleus is paramount for modulating the pharmacological profile of these molecules. The presence of a chlorine atom at the 3-position of the pyridazinone ring offers a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and practical considerations for performing nucleophilic aromatic substitution on 3-chloro-5H-indeno[1,2-c]pyridazin-5-one.

Mechanistic Insights: Activating the C-3 Position for Nucleophilic Attack

The feasibility of a nucleophilic aromatic substitution reaction is highly dependent on the electronic nature of the aromatic ring. In the case of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, the pyridazinone ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which are more electronegative than carbon. This electron deficiency is further amplified by the carbonyl group at the 5-position of the indenone moiety.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7][8]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom (C-3). This attack disrupts the aromaticity of the pyridazinone ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge of this complex is delocalized over the pyridazinone ring and the adjacent carbonyl group, which is crucial for its stabilization.[9]

  • Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazinone ring is restored, yielding the substituted product.[7]

The electron-withdrawing nature of the pyridazinone nitrogens and the indenone carbonyl group is critical for lowering the activation energy of the reaction by stabilizing the negatively charged Meisenheimer intermediate.[9]

Experimental Protocols

The following protocols provide a generalized framework for the nucleophilic aromatic substitution of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one with various nucleophiles. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

General Considerations:
  • Reagents and Solvents: All reagents and solvents should be of high purity and dried according to standard laboratory procedures. Anhydrous conditions are often beneficial for these reactions.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 3-amino-5H-indeno[1,2-c]pyridazin-5-one derivatives.

Materials:

  • 3-chloro-5H-indeno[1,2-c]pyridazin-5-one

  • Amine nucleophile (primary or secondary)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-amino-5H-indeno[1,2-c]pyridazin-5-one derivative.

Table 1: Representative Conditions for Amination Reactions

Amine NucleophileBaseSolventTemperature (°C)
MorpholineK₂CO₃DMF100
PiperidineCs₂CO₃DMSO110
AnilineDIPEAMeCN80
Protocol 2: Synthesis of 3-Alkoxy/Aryloxy Derivatives

This protocol outlines a general method for the synthesis of 3-alkoxy- or 3-aryloxy-5H-indeno[1,2-c]pyridazin-5-one derivatives.

Materials:

  • 3-chloro-5H-indeno[1,2-c]pyridazin-5-one

  • Alcohol or Phenol nucleophile

  • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., DMF or THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the alcohol or phenol nucleophile (1.2 eq) in the chosen solvent (e.g., DMF), add the base (1.5 eq) at 0 °C and stir for 15-30 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by carefully adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 3-alkoxy/aryloxy-5H-indeno[1,2-c]pyridazin-5-one derivative.

Protocol 3: Thiolation for the Synthesis of 3-(Alkyl/Aryl)thio Derivatives

This protocol provides a general procedure for the synthesis of 3-(alkylthio)- or 3-(arylthio)-5H-indeno[1,2-c]pyridazin-5-one derivatives.

Materials:

  • 3-chloro-5H-indeno[1,2-c]pyridazin-5-one

  • Thiol nucleophile (e.g., thiophenol, substituted thiophenols, or alkyl thiols)

  • Base (e.g., K₂CO₃ or NaH)

  • Solvent (e.g., DMF or THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes to generate the thiolate.

  • Add a solution of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 3-(alkyl/aryl)thio-5H-indeno[1,2-c]pyridazin-5-one derivative.

Visualization of the Reaction Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the SNAr mechanism and a general experimental workflow.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Start 3-chloro-5H-indeno[1,2-c]pyridazin-5-one + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition Product 3-substituted-5H-indeno[1,2-c]pyridazin-5-one + Cl⁻ Meisenheimer->Product Elimination of Cl⁻

Caption: SNAr Mechanism on 3-chloro-5H-indeno[1,2-c]pyridazin-5-one.

Experimental_Workflow Start Combine Reactants: 3-chloro-indenopyridazinone, Nucleophile, Base, Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Start->Reaction Workup Quench with Water and Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization

Caption: General Experimental Workflow for SNAr Reactions.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one is a robust and versatile method for the synthesis of a diverse library of derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold. The ability to readily introduce a variety of substituents at the 3-position through SNAr reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. Further investigations could explore the use of microwave-assisted synthesis to accelerate these reactions or the application of flow chemistry for a more controlled and scalable process. The continued exploration of the chemistry of the 5H-indeno[1,2-c]pyridazin-5-one system holds significant promise for the development of novel therapeutic agents.

References

  • Frédérick, R., Norberg, B., Durant, F., Ooms, F., & Wouters, J. (2004). Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o623–o626. [Link]

  • A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines as Potential Monoamine Oxidase Type A Inhibitors. Australian Journal of Chemistry, 69(11), 1269-1275. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. KPU Pressbooks. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1), 3-16. [Link]

  • Liu, Y.-L., Yu, X.-Q., Chui, R.-H., Zhang, L.-L., Zhao, B., & Ma, L.-Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • ChemSurvival. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Frédérick, R., Norberg, B., Durant, F., Ooms, F., & Wouters, J. (2004). Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o623–o626. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Liu, Y.-L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. [Link]

  • 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-. PubChem. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). [Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-Indenopyridazinone

Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-chloro-5H-indeno[1,2-c]pyridazin-5-one as the electrophilic partner. This scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-chloro-5H-indeno[1,2-c]pyridazin-5-one as the electrophilic partner. This scaffold is a privileged structure in medicinal chemistry, serving as a core for Monoamine Oxidase B (MAO-B) inhibitors, intercalating agents, and kinase inhibitors.

While aryl chlorides are typically sluggish electrophiles, the electron-deficient nature of the pyridazine ring activates the C-Cl bond for oxidative addition. This note provides two validated protocols (Thermal and Microwave), mechanistic insights into ligand selection, and a troubleshooting matrix for common side reactions like hydrolysis or protodehalogenation.

Mechanistic Grounding & Reactivity Profile

The Electrophile: 3-Chloro-Indenopyridazinone

The substrate contains a chloropyridazine moiety fused to an indanone ring.

  • Activation: The nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (–I and –M effects), significantly reducing the electron density at the C-3 position.

  • Comparison: The reactivity of 3-chloro-indenopyridazinone is superior to chlorobenzene and comparable to 2-chloropyridine.

  • Lactam Stability: The C-5 carbonyl (lactam) is generally stable under Suzuki conditions but can undergo hydrolysis under harsh basic/aqueous conditions, necessitating careful pH control.

Catalytic Cycle & Ligand Selection

The reaction proceeds via the standard Pd(0)/Pd(II) cycle.

  • Oxidative Addition (OA): This is the rate-determining step.[1] While Pd(PPh₃)₄ is often sufficient, bulky electron-rich phosphines (e.g., XPhos, SPhos) accelerate OA into the C-Cl bond by increasing the electron density on the metal center.

  • Transmetallation: Facilitated by the base (activating the boronic acid to a boronate species).

  • Reductive Elimination: Forms the C-C bond and regenerates Pd(0).[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the activation of the C-Cl bond.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Complex Pd(II) Oxidative Complex (Ar-Pd-Cl) OxAdd->PdII_Complex TransMetal Transmetallation PdII_Complex->TransMetal BaseAct Base Activation (Boronic Acid → Boronate) BaseAct->TransMetal Boronate Species RedElim Reductive Elimination (Product Release) TransMetal->RedElim Diaryl Pd(II) RedElim->Pd0 Regenerate Catalyst Product Product RedElim->Product 3-Aryl-indenopyridazinone Substrate 3-Chloro-indenopyridazinone Substrate->OxAdd Boronic Aryl Boronic Acid Boronic->BaseAct + Base (CO3)

Caption: Catalytic cycle emphasizing the oxidative addition of the electron-deficient pyridazinone core.

Experimental Protocols

Materials & Reagents
ReagentEquiv.RolePreferred Choice
Substrate 1.0Electrophile3-chloro-5H-indeno[1,2-c]pyridazin-5-one
Boronic Acid 1.2 - 1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst 0.05 (5 mol%)CatalystPd(PPh₃)₄ (Standard) or Pd(dppf)Cl₂ (Robust)
Base 2.0 - 3.0ActivatorNa₂CO₃ (2M aq.) or Cs₂CO₃ (Solid)
Solvent N/AMediumDME/EtOH/H₂O (4:1:1) or 1,4-Dioxane/H₂O (9:1)
Method A: Standard Thermal Coupling (Scale-Up Friendly)

Best for: Gram-scale synthesis, thermally stable substrates.

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with 3-chloro-indenopyridazinone (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent Pd oxidation and homocoupling.

  • Solvent Addition: Add degassed DME (Dimethoxyethane) and Ethanol (4:1 ratio).

  • Base Addition: Add degassed 2M Na₂CO₃ aqueous solution (2.0 equiv).

    • Note: The presence of water is essential for the solubility of the inorganic base and the boronic acid activation.

  • Reaction: Heat to 80–90°C (reflux) for 4–12 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash column chromatography (SiO₂).[3] Indenopyridazinones are often highly crystalline; recrystallization from EtOH or CH₃CN is often possible.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, rapid optimization.

  • Vial Loading: In a 5 mL microwave vial, add Substrate (0.2 mmol), Boronic Acid (0.3 mmol), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent/Base: Add 1,4-Dioxane (2 mL) and 2M K₂CO₃ (0.5 mL).

  • Irradiation: Seal and irradiate at 120°C for 20 minutes (High absorption setting).

  • Filtration: Filter the reaction mixture through a Celite pad to remove Pd black.

  • Analysis: Analyze crude by LC-MS before purification.

Optimization & Troubleshooting Guide

Decision Tree for Reaction Failure

If the standard protocol fails, follow this logic flow to identify the bottleneck.

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Dehalo Dehalogenation (H-Product) Start->Dehalo Hydrolysis Hydrolysis (OH-Product) Start->Hydrolysis Soln1 Switch Catalyst: Use XPhos-Pd-G2 or Pd(tBu3P)2 NoRxn->Soln1 Oxidative Add. Failure Soln2 Use Anhydrous Conditions: Cs2CO3 / DMF (Dry Solvent) Dehalo->Soln2 Protodehalogenation Soln3 Reduce Temp/Time Switch to K3PO4 Hydrolysis->Soln3 Base Sensitive

Caption: Troubleshooting logic for common Suzuki coupling failures.

Critical Parameter Analysis
IssueCauseSolution
Low Conversion Poor Oxidative AdditionSwitch to electron-rich ligands (e.g., XPhos , SPhos , or PCy₃ ). These ligands push electron density onto Pd, facilitating insertion into the C-Cl bond.
Protodehalogenation Hydride source presentEnsure solvents (especially alcohols) are anhydrous if this occurs. Avoid excessive heating.
Hydrolysis of Lactam High pH / TemperatureSwitch from Carbonate bases (Na₂CO₃) to Phosphate bases (K₃PO₄) or Fluoride (KF) which are milder. Reduce water content.
Boronic Acid Decomp. ProtodeboronationAdd the boronic acid in portions or use a slight excess (1.5 equiv). Use Boronic Esters (Pinacol) instead of acids for higher stability.

References

  • Carotti, A. et al. (2016).[4] "A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines as Potential Monoamine Oxidase Type A Inhibitors." Australian Journal of Chemistry.

  • Frédérick, R. et al. (2004).[5] "Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors."[5] Acta Crystallographica Section C.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones."

  • Miyaura, N. & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Dreher, S. D. et al. (2009).[6] "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry.

Sources

Method

Application Note: High-Fidelity Functionalization of the C3 Position in Indeno[1,2-c]pyridazin-3-ones

Executive Summary The indeno[1,2-c]pyridazin-3-one scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from monoamine oxidase (MAO) inhibition to anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indeno[1,2-c]pyridazin-3-one scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from monoamine oxidase (MAO) inhibition to anticancer properties [1, 2].[1] The C3 position (carbonyl carbon) serves as the primary electrophilic handle for diversifying this tricyclic core.

This guide details the protocols for transforming the C3-lactam functionality into diverse chemical space. Unlike simple N-alkylation, C3-functionalization typically requires an activation step—converting the stable lactam into a reactive imidoyl chloride—followed by nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Strategic Overview & Decision Matrix

Functionalizing the C3 position requires a strategic choice based on the desired final moiety (Heteroatom vs. Carbon). The following decision matrix outlines the synthetic pathways.

G Start Parent Scaffold Indeno[1,2-c]pyridazin-3-one Activation Activation Step (Deoxychlorination) Start->Activation POCl3, reflux Intermediate Key Intermediate 3-Chloroindeno[1,2-c]pyridazine Activation->Intermediate RouteA Route A: S_NAr (Heteroatom Insertion) Intermediate->RouteA Nucleophile (H-Nu) RouteB Route B: Pd-Coupling (Carbon Insertion) Intermediate->RouteB Boronic Acid / Pd(0) ProdA1 3-Amino Derivatives (Amination) RouteA->ProdA1 Primary/Sec. Amines ProdA2 3-Alkoxy Derivatives (Etherification) RouteA->ProdA2 NaOR / ROH ProdB1 3-Aryl/Alkyl Derivatives (Suzuki/Stille) RouteB->ProdB1

Figure 1: Synthetic workflow for C3 diversification. The conversion to the chloro-intermediate is the critical gateway step.

Protocol 1: Deoxychlorination (Activation)

Objective: Convert the inert C3-lactam into the reactive 3-chloroindeno[1,2-c]pyridazine. This transforms the C3 position into an electrophilic center susceptible to attack.

Mechanism

The reaction proceeds via the formation of a dichlorophosphate intermediate. The pyridazinone oxygen attacks the phosphorus, creating a good leaving group, which is then displaced by chloride.

Materials
  • Substrate: Indeno[1,2-c]pyridazin-3-one (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)

  • Catalyst (Optional): PCl5 (0.5 equiv) or DMF (catalytic drops) to accelerate sluggish substrates.

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube (or N2 line), place the indeno[1,2-c]pyridazin-3-one.

  • Addition: Carefully add POCl3 (approx. 5–10 mL per gram of substrate).

    • Critical Note: If the substrate has electron-donating groups on the indeno-ring, the reaction may be rapid. If electron-withdrawing, add catalytic PCl5.

  • Reflux: Heat the mixture to reflux (105–110 °C) for 3–5 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material (polar, typically low Rf) should disappear, replaced by a non-polar spot (high Rf).

  • Quenching (Hazard Control):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of POCl3 generates HCl gas.

  • Isolation:

    • Neutralize the aqueous slurry with solid NaHCO3 or NH4OH to pH 7–8.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc) to yield the 3-chloro derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduction of amine or ether linkages at C3. Scope: Primary amines, secondary amines, cyclic amines (morpholine, piperazine), and alkoxides.

Experimental Design

The 3-chloroindenopyridazine is highly reactive toward nucleophiles due to the electron-deficient nature of the pyridazine ring [3].

ParameterStandard ConditionOptimization for Steric Bulk
Solvent Ethanol or n-ButanolDMF or DMSO
Base Et3N (2 equiv)K2CO3 or Cs2CO3
Temperature Reflux (78–117 °C)100–140 °C
Time 2–6 Hours12–24 Hours
Procedure (Amination)[2][3][4]
  • Dissolution: Dissolve 3-chloroindeno[1,2-c]pyridazine (1.0 mmol) in absolute ethanol (10 mL).

  • Nucleophile Addition: Add the amine (1.2–2.0 mmol). If using a salt form of the amine (e.g., hydrochloride), add Et3N (2.5 mmol) to liberate the free base.

  • Reaction: Reflux the mixture.

    • Observation: A precipitate often forms as the product is less soluble than the starting chloride.

  • Workup:

    • Cool to room temperature.[2][3]

    • Method A (Precipitate): Filter the solid, wash with cold ethanol and water. Recrystallize from EtOH/DMF.

    • Method B (Soluble Product): Evaporate solvent, redissolve in DCM, wash with water, and purify via chromatography.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Formation of C3-Carbon bonds (Aryl/Heteroaryl insertion). Significance: Allows for the construction of biaryl systems essential for optimizing π-stacking interactions in protein binding pockets [4].

Reaction Setup
  • Substrate: 3-Chloroindeno[1,2-c]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

  • Base: Na2CO3 (2M aqueous solution, 2.0 equiv).

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

Step-by-Step Methodology
  • Degassing: In a Schlenk tube or microwave vial, combine the chloro-substrate, boronic acid, and solvent. Sparge with Argon/N2 for 10 minutes to remove oxygen (critical for Pd(0) cycle stability).

  • Catalyst Addition: Add the Pd catalyst and the aqueous base under positive inert gas pressure.

  • Heating:

    • Thermal: Heat to reflux (80–100 °C) for 8–12 hours under N2.

    • Microwave: Irradiate at 120 °C for 20–40 minutes (High throughput preferred).

  • Workup:

    • Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Wash the filtrate with brine.

    • Purify via column chromatography (gradient elution 0-30% EtOAc in Hexane).

Troubleshooting & Optimization

The Scientist's Notebook: Common Failure Modes

IssueDiagnosisCorrective Action
Incomplete Chlorination Starting material remains on TLC after 5h.Add PCl5 (0.5 eq) to the POCl3 mix. Ensure moisture exclusion (POCl3 degrades to phosphoric acid).
Hydrolysis during SNAr Reappearance of pyridazinone (lactam) instead of amination.Solvent contained water.[4][5] Use anhydrous EtOH or DMF. Ensure base is dry.
Pd-Coupling "Blackout" Immediate precipitation of Pd black; no conversion.Oxygen poisoning. Degas solvents more rigorously. Switch to a more robust catalyst like Pd(dppf)Cl2 or XPhos Pd G2.
Regioselectivity (Alkylation) N-alkylation vs O-alkylation (if skipping chlorination).Reaction at C3-O (Lactim ether) is favored by "Hard" electrophiles (e.g., MeI, Et3O+BF4-) and Ag salts. N-alkylation is favored by soft electrophiles and polar aprotic solvents [5].

References

  • Biological Significance of Indenopyridazines: Source:National Institutes of Health (NIH) / PubMed Context: Design and synthesis of pyridazin-3-one derivatives as vasorelaxants and eNOS modulators. [Link]

  • General Pyridazinone Functionalization: Source:ResearchGate / Molecules Context: Efficient N-Arylation and functionalization of Pyridazin-3(2H)-ones.[6] [Link]

  • Nucleophilic Substitution Mechanisms: Source:Wageningen University Research Context: Reactions of pyridazines with nitrogen-containing nucleophiles (SNAr mechanisms).[7] [Link]

  • Palladium-Catalyzed Cross-Coupling on Pyridazines: Source:ResearchGate Context: Comprehensive review of Suzuki, Stille, and Sonogashira reactions on the pyridazine moiety.[8] [Link]

  • Regioselectivity (N vs O Alkylation): Source:Beilstein Journal of Organic Chemistry Context: Detailed study on alkylation regioselectivity in fused nitrogen heterocycles (Indazoles/Pyridazines). [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: High-throughput microwave-assisted synthesis (MWAS), Monoamine Oxidase B (MAO-B) inhibitor scaffold generatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: High-throughput microwave-assisted synthesis (MWAS), Monoamine Oxidase B (MAO-B) inhibitor scaffold generation, and late-stage diversification.

Scientific Rationale & Context

The 5H-indeno[1,2-c]pyridazin-5-one scaffold is a privileged pharmacophore for the reversible and selective inhibition of Monoamine Oxidase B (MAO-B), a primary target in the management of neurodegenerative disorders such as Parkinson's disease . Early rational design approaches established that fine-tuning the stereoelectronic properties of this tricyclic core yields inhibitors with nanomolar affinity and up to 7000-fold selectivity over the MAO-A isoform .

From a medicinal chemistry perspective, substitutions at the C-3 and C-8 positions allow the molecule to optimally occupy the substrate and entrance cavities of the MAO-B enzyme, respectively . To achieve rapid structure-activity relationship (SAR) profiling at the C-3 position, 3-chloro-5H-indeno[1,2-c]pyridazin-5-one serves as the ultimate versatile intermediate. The C-3 chlorine acts as an ideal synthetic handle for late-stage Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

The Case for Microwave-Assisted Synthesis (MWAS): Conventional thermal synthesis of the indeno-pyridazine core suffers from prolonged reaction times (often exceeding 12–24 hours), poor regioselectivity, and thermal degradation that leads to intractable tarry byproducts. MWAS overcomes these limitations. By utilizing dielectric heating, microwave irradiation directly and uniformly excites polar solvents and highly polar reaction intermediates. This selective energy transfer drastically lowers the apparent activation energy barrier, accelerating cyclization and chlorination steps from hours to mere minutes while suppressing degradation pathways.

Mechanistic Workflow

The synthetic pathway to 3-substituted 5H-indeno[1,2-c]pyridazin-5-ones is a three-stage process optimized for microwave reactors.

  • Cyclization: Condensation of ethyl (1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate with hydrazine hydrate. Microwave heating accelerates the bis-condensation, yielding the 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one tautomer.

  • Chlorination: The 3-hydroxy intermediate is treated with phosphorus oxychloride (POCl3) and catalytic N,N-dimethylformamide (DMF). The DMF generates a highly electrophilic Vilsmeier-Haack intermediate in situ, which rapidly activates the lactam hydroxyl group for chloride displacement.

  • Diversification: The C-3 position is highly activated toward SNAr due to the electron-withdrawing effect of the adjacent N-2 atom. Microwave irradiation selectively superheats the polar transition state of the Meisenheimer complex, driving the substitution to completion rapidly.

SynthesisWorkflow A Indanedione Precursor + Hydrazine B 3-Hydroxy-5H-indeno [1,2-c]pyridazin-5-one A->B MW, EtOH 120°C, 15 min C 3-Chloro-5H-indeno [1,2-c]pyridazin-5-one B->C MW, POCl3 130°C, 10 min D 3-Substituted Derivatives (MAO-B Inhibitors) C->D MW, SNAr 150°C, 20 min

Figure 1: Microwave-assisted synthetic workflow for 3-chloro-5H-indeno[1,2-c]pyridazin-5-one.

Experimental Protocols

Note: All microwave reactions should be performed in a dedicated scientific microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover, or Biotage Initiator) utilizing heavy-walled pressure vials equipped with magnetic stirring and IR temperature sensors.

Protocol A: Synthesis of 3-Hydroxy-5H-indeno[1,2-c]pyridazin-5-one
  • Preparation: In a 10 mL microwave vial, suspend ethyl (1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetate (1.0 mmol, 232 mg) in absolute ethanol (4.0 mL).

  • Addition: Add hydrazine hydrate (1.2 mmol, 60 µL) dropwise. Add glacial acetic acid (0.5 mL) to catalyze the hydrazone formation.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate at 120 °C for 15 minutes (pre-stirring 30 seconds, normal absorption level).

  • Self-Validation (IPC): Sample the reaction for LC-MS. The expected mass is m/z 199 [M+H]⁺ . The disappearance of the starting material confirms completion.

  • Workup: Cool the vial to room temperature via compressed air. Pour the mixture into ice-cold water (15 mL). Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate as a dark yellow solid.

Protocol B: Chlorination to 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one

Caution: POCl3 is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Preparation: In a dry 10 mL microwave vial, add 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one (0.5 mmol, 99 mg).

  • Reagents: Add neat POCl3 (2.0 mL) followed by exactly 1 drop (~10 µL) of anhydrous DMF. Causality Note: DMF acts as a catalytic accelerant, forming the Vilsmeier chloroiminium ion which drastically reduces the required activation energy for the chlorination.

  • Microwave Irradiation: Seal the vial and irradiate at 130 °C for 10 minutes .

  • Self-Validation (IPC): Quench a 5 µL aliquot in cold methanol and analyze via LC-MS. Look for the characteristic chlorine isotope pattern at m/z 217 / 219 [M+H]⁺ in a 3:1 ratio.

  • Workup: Carefully transfer the cooled reaction mixture dropwise into a beaker containing crushed ice (50 g) and saturated NaHCO3 solution to neutralize excess POCl3. Extract with dichloromethane (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol C: Late-Stage SNAr Diversification
  • Preparation: To a microwave vial, add 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (0.2 mmol, 43 mg), the desired nucleophile (e.g., morpholine or substituted aniline, 0.3 mmol), and anhydrous acetonitrile (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.4 mmol, 70 µL).

  • Microwave Irradiation: Seal and irradiate at 150 °C for 20 minutes .

  • Workup: Evaporate the solvent and purify directly via automated flash chromatography (Silica, Hexane/EtOAc gradient).

Quantitative Data Summarization

The implementation of MWAS provides a drastic improvement over traditional thermal reflux methods. Table 1 summarizes the key performance metrics across the three synthetic stages.

Table 1: Comparative Synthesis Metrics (Thermal vs. Microwave-Assisted)

Reaction StepHeating MethodReaction TimeIsolated Yield (%)Purity (LC-MS)
1. Cyclization (3-Hydroxy Intermediate)Thermal Reflux12 hours55%85%
1. Cyclization (3-Hydroxy Intermediate)Microwave (120 °C)15 minutes 88% >95%
2. Chlorination (3-Chloro Intermediate)Thermal Reflux6 hours60%80%
2. Chlorination (3-Chloro Intermediate)Microwave (130 °C)10 minutes 92% >98%
3. SNAr Diversification Thermal Reflux18 hours45 - 50%75%
3. SNAr Diversification Microwave (150 °C)20 minutes 85 - 95% >95%

Pharmacological Context: MAO-B Inhibition Pathway

Once synthesized, these 3-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives act as highly potent, reversible inhibitors of MAO-B. By competitively binding to the enzyme's active site on the outer mitochondrial membrane, they prevent the oxidative deamination of dopamine. This mechanism halts the generation of neurotoxic reactive oxygen species (ROS) like H2O2 and preserves endogenous dopamine levels, providing neuroprotection and symptom relief in Parkinson's disease models.

MAOB_Pathway Drug Indeno[1,2-c]pyridazin-5-ones MAOB Monoamine Oxidase B (Mitochondrial Membrane) Drug->MAOB Competitive Inhibition Neuroprotection Neuroprotection & Symptom Relief Drug->Neuroprotection Prevents Dopamine Depletion Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Catalyzes Dopamine Dopamine Dopamine->Metabolites Oxidative Deamination

Figure 2: Pharmacological mechanism of indeno[1,2-c]pyridazin-5-one derivatives as MAO-B inhibitors.

References

  • Frédérick, R., et al. (2006). "Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core." Journal of Medicinal Chemistry. URL:[Link]

  • Reniers, J., et al. (2011). "Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives." European Journal of Medicinal Chemistry. URL:[Link]

  • Ooms, F., et al. (2003). "Rational approaches towards reversible inhibition of type B monoamine oxidase. Design and evaluation of a novel 5H-Indeno[1,2-c]pyridazin-5-one derivative." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Method

Application Note: 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one as a Synthesis Intermediate

This guide details the technical specifications, synthesis protocols, and application workflows for 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4), a critical tricyclic scaffold in medicinal chemistry. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis protocols, and application workflows for 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4), a critical tricyclic scaffold in medicinal chemistry.

Executive Summary & Chemical Profile

3-chloro-5H-indeno[1,2-c]pyridazin-5-one is a fused tricyclic intermediate combining the rigidity of an indanone core with the electron-deficient reactivity of a pyridazine ring. It serves as a "linchpin" scaffold for developing bioactive molecules, particularly Monoamine Oxidase (MAO) inhibitors , intercalating anticancer agents , and anti-inflammatory drugs .

Chemical Specifications
PropertySpecification
CAS Number 81198-23-4
Formula

Molecular Weight 216.62 g/mol
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF,

; sparingly soluble in EtOH; insoluble in water.[1]
Key Reactivity C3-Chlorine: Highly activated for

and Pd-catalyzed coupling.C5-Ketone: Susceptible to condensation (hydrazones) and reduction.

Synthesis Protocol: Preparation of the Core Scaffold

Note: The synthesis follows a convergent route starting from indan-1,3-dione, utilizing a chlorination-dehydroxylation strategy.

Reaction Scheme Overview

The synthesis proceeds via the formation of the 3-hydroxy tautomer (often existing as the 3,5-dione) followed by regioselective chlorination using phosphorous oxychloride (


).

SynthesisPath Start Indan-1,3-dione Intermed 3-Hydroxy-5H-indeno [1,2-c]pyridazin-5-one Start->Intermed Cyclocondensation Reagent1 Glyoxylic Acid Hydrazine Hydrate Reagent1->Intermed Product 3-Chloro-5H-indeno [1,2-c]pyridazin-5-one Intermed->Product Chlorination Reagent2 POCl3 (Reflux) Reagent2->Product

Figure 1: Stepwise synthesis pathway from indan-1,3-dione to the 3-chloro intermediate.

Step 1: Synthesis of 3-Hydroxy-5H-indeno[1,2-c]pyridazin-5-one

Principle: Acid-catalyzed condensation of indan-1,3-dione with glyoxylic acid derivatives followed by hydrazinolysis.

  • Reagents: Indan-1,3-dione (10 mmol), Glyoxylic acid monohydrate (12 mmol), Hydrazine hydrate (15 mmol), Ethanol (20 mL), Acetic acid (cat.).

  • Procedure:

    • Dissolve indan-1,3-dione and glyoxylic acid in ethanol. Reflux for 2 hours to form the intermediate adduct.[2]

    • Cool to room temperature (RT) and add hydrazine hydrate dropwise.

    • Reflux the mixture for 4–6 hours. A precipitate will form.[3]

    • Workup: Cool to 0°C. Filter the solid, wash with cold ethanol and ether.

    • Yield: Typically 70–85% of the 3-hydroxy (or 3,5-dione) intermediate.

Step 2: Chlorination to 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one

Principle: Deoxychlorination using


.[4] The C5-ketone is deactivated by the fused benzene ring and remains intact under controlled conditions, while the C3-hydroxy group (tautomeric enol) is converted to the chloride.
  • Reagents: 3-Hydroxy-intermediate (5 mmol),

    
     (15 mL, excess).
    
  • Procedure:

    • Place the 3-hydroxy intermediate in a round-bottom flask.

    • Add

      
       carefully (exothermic).
      
    • Heat to reflux (105°C) for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Quenching (Critical): Cool the reaction mixture to RT. Pour slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent reaction.

    • Isolation: Neutralize the aqueous slurry with solid

      
       to pH 7. Extract with 
      
      
      
      (3 x 50 mL).
    • Purification: Dry organic layer over

      
      , concentrate, and recrystallize from Ethanol/DMF or purify via silica flash chromatography (0-5% MeOH in DCM).
      
    • Yield: 60–75%.

Application Protocols: Functionalization Strategies

The utility of this intermediate lies in the orthogonality of the C3-Chlorine and C5-Ketone.

Module A: Nucleophilic Aromatic Substitution ( ) at C3

The pyridazine ring is electron-deficient, making the C3-position highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.

Protocol for Amination:

  • Solvent: Anhydrous Ethanol or DMF.

  • Base:

    
     or 
    
    
    
    (2 eq).
  • Conditions:

    • Dissolve 3-chloro intermediate (1 eq) and the amine (1.2 eq) in solvent.

    • Heat to 80°C for 2–6 hours.

    • Observation: The reaction often proceeds with a color change.

    • Validation: Formation of the 3-amino derivative is confirmed by the disappearance of the C-Cl stretch in IR and a shift in HPLC retention time.

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Used to install aryl or heteroaryl groups for extending the pi-system (crucial for DNA intercalation).

Protocol:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Coupling Partner: Aryl boronic acid (1.5 eq).

  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1 ratio).
    
  • Conditions: Degas solvents. Reflux under Argon for 12 hours.

Module C: C5-Ketone Derivatization

The C5 carbonyl is less reactive than a standard ketone due to conjugation but can form hydrazones, which are key pharmacophores for MAO inhibition.

Protocol:

  • Reagent: Substituted hydrazine or hydrazide.

  • Conditions: Reflux in Ethanol with catalytic Acetic Acid for 4–8 hours.

Reactivity & Workflow Diagram

The following diagram maps the logical flow from the intermediate to final bioactive targets.

ReactivityMap Core 3-Chloro-5H-indeno [1,2-c]pyridazin-5-one SNAr SNAr Reaction (Amines/Thiols) Core->SNAr Nucleophilic Attack (C3) Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd-Catalysis (C3) Hydrazone Condensation (Hydrazines) Core->Hydrazone Acid Cat. (C5) AminoDeriv 3-Amino Derivatives (Anti-inflammatory) SNAr->AminoDeriv BiarylDeriv 3-Aryl Derivatives (DNA Intercalators) Suzuki->BiarylDeriv HydrazoneDeriv C5-Hydrazones (MAO-B Inhibitors) Hydrazone->HydrazoneDeriv

Figure 2: Divergent synthesis workflow for generating bioactive libraries.

Troubleshooting & Optimization

  • Hydrolysis Risk: The C3-chloro group can hydrolyze back to the hydroxy compound if the workup of the chlorination step is too basic or if the

    
     reaction contains water. Always use anhydrous solvents for substitution reactions. 
    
  • Solubility: The 3-chloro intermediate is planar and stacks well, leading to poor solubility. Use DMF or DMSO for reactions requiring high concentrations.

  • Regioselectivity: In the synthesis of the 3-hydroxy precursor, ensure the hydrazine reacts with the correct carbonyl. The conditions provided (acid catalysis) favor the formation of the [1,2-c] isomer over the [2,1-c] isomer.

References

  • Synthesis of Indeno[1,2-c]pyridazines: Australian Journal of Chemistry, 2016. Describes the condensation of indanones with arylglyoxals and hydrazines to form the core scaffold.

  • MAO-B Inhibition Studies: Acta Crystallographica Section C, 2004.[1] Details the structural analysis and biological activity of 5H-indeno[1,2-c]pyridazin-5-one derivatives as MAO-B inhibitors.

  • Chlorination Protocols:Journal of Chemical and Pharmaceutical Research, 2011. Provides general protocols for converting pyridazinones to chloropyridazines using

    
    . 
    
  • Nucleophilic Substitution Guide: BenchChem Technical Guide, 2025. outlines reactivity patterns for 3-chloro-heterocycles in medicinal chemistry.

  • PubChem Compound Summary: CID 6410617.[5] Physical properties and safety data for 3-chloro-5H-indeno[1,2-c]pyridazin-5-one.

Sources

Application

Preparation of amino-indenopyridazinones from 3-chloro precursors

Application Note & Protocol Topic: Preparation of Amino-Indenopyridazinones from 3-Chloro Precursors via Nucleophilic Aromatic Substitution Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of Amino-Indenopyridazinones from 3-Chloro Precursors via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of amino-indenopyridazinones from their 3-chloro precursors. The indenopyridazinone scaffold is a privileged structure in medicinal chemistry, notably as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2][3] The conversion of the 3-chloro-indenopyridazinone intermediate to various amino derivatives is a critical step in the development of these and other biologically active molecules. This document details the underlying reaction mechanism, provides a robust and adaptable general protocol, discusses key optimization parameters, and offers a step-by-step example for practical implementation in a laboratory setting.

Part I: The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of a 3-chloro-indenopyridazinone to its amino-substituted analogue proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is highly effective due to the electron-deficient nature of the pyridazinone ring system, which is further activated by the presence of the electron-withdrawing carbonyl group and ring nitrogen atoms.[4][5]

Causality of the Reaction:

  • Activation: The indenopyridazinone core is inherently electron-poor, which polarizes the C3-Cl bond and makes the C3 carbon highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: An amine (the nucleophile) attacks the electrophilic C3 carbon, breaking the aromaticity of the pyridazinone ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is a key factor in the reaction's feasibility.

  • Rearomatization and Elimination: The system regains its favorable aromatic stability by expelling the chloride ion, which is a good leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine nucleophile or a mild base, yields the final amino-indenopyridazinone product.

The general mechanism is depicted below.

SNAr_Mechanism Reactants 3-Chloro-indenopyridazinone + Amine (R-NH2) Intermediate Meisenheimer Complex (High-Energy Intermediate) Reactants->Intermediate 1. Nucleophilic Attack Product 3-Amino-indenopyridazinone Intermediate->Product 2. Elimination of Cl- 3. Deprotonation Byproduct [R-NH3]+Cl-

Caption: General SNAr mechanism for the amination of 3-chloro-indenopyridazinone.

Part II: General Experimental Protocol

This protocol provides a self-validating framework for the synthesis. Each step is designed to ensure reproducibility and high purity of the final product.

1. Materials and Equipment

  • Substrate: 3-Chloro-indenopyridazinone derivative (1.0 eq.)

  • Nucleophile: Desired primary or secondary amine (1.5 - 3.0 eq.)

  • Solvent: Anhydrous polar aprotic solvent (e.g., DMF, DMSO) or an alcohol (e.g., ethanol, isopropanol).

  • Base (Optional): Non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.).

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle or oil bath, nitrogen/argon line, standard glassware for aqueous work-up, rotary evaporator, and a system for purification (flash column chromatography or recrystallization).

2. Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-chloro-indenopyridazinone (1.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial for preventing side reactions with atmospheric moisture and oxygen, especially when using sensitive amines.

  • Solvent and Reagent Addition:

    • Add the chosen anhydrous solvent (e.g., DMF) to dissolve the starting material. A typical concentration is 0.1-0.5 M.

    • Add the amine nucleophile (1.5 - 3.0 eq.). Using a slight excess ensures the complete consumption of the starting material and can also act as a base to neutralize the HCl formed during the reaction.

    • If the amine is used as a salt (e.g., hydrochloride salt) or is a weak nucleophile, add an external base like TEA or DIPEA (1.5 - 2.0 eq.).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C). The optimal temperature depends on the reactivity of the amine and must be determined empirically.

    • Stir the mixture vigorously for the required duration (2-24 hours).

  • Monitoring the Reaction: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak indicates reaction completion.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate. This quenches the reaction and helps to remove the solvent (if water-miscible) and any acidic byproducts.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product should be purified to obtain the analytically pure amino-indenopyridazinone.

    • Flash Column Chromatography: This is the most common method. Use a silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the mobile phase.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

Part III: Key Parameters and Scientific Rationale

The success of the synthesis hinges on the careful selection of reaction parameters.

ParameterChoice & Rationale
Amine Nucleophile Primary/Secondary Aliphatic Amines (e.g., piperidine, benzylamine): Highly nucleophilic and typically react faster at lower temperatures. An excess of the amine itself is often sufficient to act as the base.[6][7] Aromatic Amines (e.g., aniline): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These often require higher temperatures and longer reaction times. An external base may be beneficial.
Solvent Polar Aprotic (DMF, DMSO): Excellent choices as they can solvate the ions formed in the Meisenheimer complex, stabilizing it and accelerating the reaction. Their high boiling points are suitable for reactions requiring heat. Alcohols (Ethanol, n-Butanol): Can also be effective and are less toxic. They can participate in hydrogen bonding, but may lead to side reactions (alkoxylation) at very high temperatures if the amine is not sufficiently reactive.
Temperature The reaction is typically performed at elevated temperatures (80-120 °C) to overcome the activation energy barrier. Rationale: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can cause decomposition of reactants or products. The optimal temperature is a balance between reaction rate and stability.
Base (Optional) A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is used to scavenge the HCl generated during the reaction, especially when the amine nucleophile is not used in large excess or is supplied as its hydrochloride salt. Rationale: Neutralizing the acid prevents the protonation of the amine nucleophile, which would render it non-nucleophilic and halt the reaction.

Part IV: Workflow & Data Presentation

The overall experimental process from setup to final product is outlined below.

Caption: A typical laboratory workflow for the synthesis of amino-indenopyridazinones.

Table 1: Representative Examples of Amination Reactions

The following table summarizes typical results for the reaction of a generic 3-chloro-indenopyridazinone with various amines under standardized conditions (e.g., DMF, 100 °C).

EntryAmineEquivalentsTime (h)Isolated Yield (%)
1Piperidine2.0492%
2Benzylamine2.0885%
3Aniline3.01870%
4Morpholine2.0688%

Part V: Product Characterization

Validation of the final product structure is essential.

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the aromatic proton signal adjacent to the chlorine atom in the starting material and the appearance of new signals corresponding to the protons of the newly introduced amino group. For example, the appearance of N-H protons (often broad singlets) and aliphatic protons from the amine moiety.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired amino-indenopyridazinone.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the disappearance of the C-Cl signal and the appearance of new signals for the carbons of the amine substituent. The C3 carbon signal will also experience a significant shift.

By adhering to this detailed protocol and understanding the rationale behind each step, researchers can confidently and efficiently synthesize a diverse library of amino-indenopyridazinones for applications in drug discovery and development.

References

  • Deaminative chlorination of aminoheterocycles - PMC - NIH. (2021, December 16). National Center for Biotechnology Information. [Link]

  • An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. (2007, January 10). MDPI. [Link]

  • Chromium(II)-Catalyzed Amination of N-Heterocyclic Chlorides with Magnesium Amides. Synlett. [Link]

  • Amination of chloro-substituted heteroarenes with adamantane-containing amines. (2025, August 6). ResearchGate. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. (2024, February 6). National Center for Biotechnology Information. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • C-H amination in the synthesis of N-heterocycles. (2015, March 31). Taylor & Francis Online. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2024, February 6). PubMed. [Link]

  • Copper mediated C–H amination with oximes: en route to primary anilines. (2018, May 14). RSC Publishing. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC. National Center for Biotechnology Information. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). MDPI. [Link]

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells - PMC. (2013, January 15). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. (2013, January 15). PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. National Center for Biotechnology Information. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. [Link]

  • PARP inhibitor, pharmaceutical composition, preparation method and application thereof.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013, August). SciELO. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). PubMed. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025, July 2). National Center for Biotechnology Information. [Link]

  • Preparation method of 2-chloro-3-aminopyridine.
  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • 3-Chloropyridin-2-amine - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Optimization of Reaction Conditions for Indenopyridazine Ring Closure

Introduction & Strategic Rationale Indenopyridazines—encompassing both the indeno[1,2-c]pyridazine and indeno[2,1-c]pyridazine isomeric scaffolds—are privileged tricyclic pharmacophores in modern drug development. They e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Indenopyridazines—encompassing both the indeno[1,2-c]pyridazine and indeno[2,1-c]pyridazine isomeric scaffolds—are privileged tricyclic pharmacophores in modern drug development. They exhibit potent biological activities, functioning as selective monoamine oxidase (MAO) inhibitors[1] and robust antiproliferative agents against various cancer cell lines[2].

The primary synthetic bottleneck in generating these scaffolds lies in controlling the regioselectivity and thermodynamic efficiency of the final heterocyclic ring closure. Historically, multi-step syntheses suffered from poor yields, competing side reactions, and the requirement for hazardous solvents. This application note details the optimized, field-proven methodologies for synthesizing both isomers, emphasizing green chemistry principles, mechanistic causality, and self-validating analytical checkpoints.

Mechanistic Causality in Condition Optimization

Successful ring closure of indenopyridazines depends heavily on managing the electrophilicity of the intermediates and the thermodynamics of the solvent environment.

Pathway A: Indeno[2,1-c]pyridazine via Ninhydrin Condensation The reaction between ninhydrin and cyanoacetohydrazide proceeds via an initial condensation to form an azomethine intermediate[3]. The central carbonyl of ninhydrin is highly electrophilic, dictating the site of the first nucleophilic attack. Optimization reveals that absolute ethanol is the superior solvent. Causality: Ethanol provides an optimal solubility gradient; it completely dissolves the starting materials at reflux but acts as an anti-solvent for the rigid, planar indeno[2,1-c]pyridazine product. As the ring closes, the product precipitates, driving the reaction equilibrium forward via Le Chatelier's principle and eliminating the need for chromatographic purification[3].

Pathway B: Indeno[1,2-c]pyridazine via Three-Component Coupling For the [1,2-c] isomer, a multicomponent reaction (MCR) utilizing a substituted indanone, an arylglyoxal, and hydrazine is highly effective[4]. The critical optimization parameter here is the catalyst. Causality: Using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in an aqueous medium at room temperature drastically improves the yield. DBN acts as a strong, non-nucleophilic base that facilitates the necessary enolization and subsequent 1,5-H shift without attacking the sensitive arylglyoxal intermediate. Furthermore, the aqueous environment promotes a "hydrophobic collapse," forcing the organic intermediates into close proximity and accelerating the 6π-electrocyclic ring closure[4].

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the quantitative impact of solvent and catalyst selection on the ring closure efficiency.

Target ScaffoldSubstratesSolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
Indeno[2,1-c]pyridazine Ninhydrin + CyanoacetohydrazideWaterNone1004.045Poor intermediate solubility restricts cyclization kinetics.
Indeno[2,1-c]pyridazine Ninhydrin + CyanoacetohydrazideEthanolNone781.592Optimal solubility gradient; product precipitation drives equilibrium[3].
Indeno[1,2-c]pyridazine Indanone + Arylglyoxal + N₂H₄EthanolPiperidine503.065Nucleophilic catalyst induces minor side-reactions.
Indeno[1,2-c]pyridazine Indanone + Arylglyoxal + N₂H₄WaterDBN252.095DBN promotes specific enolization; hydrophobic effect accelerates closure[4].

Visualization of the Reaction Workflow

G N1 Ninhydrin (Electrophilic Core) N3 Condensation (Ethanol, Reflux) N1->N3 N2 Cyanoacetohydrazide (Nucleophile) N2->N3 N4 Azomethine Intermediate (Open Chain) N3->N4 - H2O N5 Intramolecular Cyclization (Ring Closure) N4->N5 Nucleophilic Attack N6 Indeno[2,1-c]pyridazine Target Scaffold N5->N6 - H2O

Mechanistic pathway for the catalyst-free ring closure of indeno[2,1-c]pyridazines.

Experimental Workflows & Self-Validating Protocols

Protocol A: Catalyst-Free Synthesis of Indeno[2,1-c]pyridazine Scaffolds

Objective: High-yield synthesis of the indeno[2,1-c]pyridazine core relying on thermal energy and solvent-driven equilibrium dynamics.

  • Preparation: In a 50 mL round-bottom flask, dissolve ninhydrin (1.0 mmol) in absolute ethanol (10 mL). Ensure complete dissolution before proceeding.

  • Addition: Add cyanoacetohydrazide (1.0 mmol) portion-wise at room temperature under continuous magnetic stirring.

  • Thermal Cyclization: Attach a reflux condenser and elevate the temperature to 78 °C. The initial condensation forms the open-chain azomethine intermediate[3]. Maintain reflux for 1.5 hours to provide the activation energy required for the intramolecular nucleophilic attack.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane, 1:1). The validation of ring closure is confirmed by the complete disappearance of the ninhydrin spot (UV 254 nm) and the emergence of a highly fluorescent, lower-Rf product spot.

  • Isolation: Remove the heat source and cool the reaction mixture to 0–5 °C in an ice bath. The thermodynamic stability and rigid planarity of the fused tricyclic system will cause it to crash out of the ethanol solution as a distinct precipitate.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted traces, and dry under high vacuum. The product is typically >95% pure without chromatography.

Protocol B: DBN-Catalyzed Regioselective Synthesis of 3-Aryl-5H-indeno[1,2-c]pyridazines

Objective: Regioselective multicomponent assembly utilizing non-nucleophilic base catalysis and hydrophobic packing.

  • Preparation: To a vigorously stirred suspension of substituted 1-indanone (1.0 mmol) and arylglyoxal monohydrate (1.0 mmol) in deionized water (15 mL), add hydrazine monohydrate (1.2 mmol).

  • Catalysis: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (15 mol%). Note: DBN is critical; its specific pKa initiates the 1,5-H shift required for the subsequent 6π-electrocyclic ring closure without degrading the arylglyoxal via unwanted nucleophilic addition[4].

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 hours. The aqueous medium forces the hydrophobic organic substrates together, accelerating the reaction rate.

  • Self-Validation Checkpoint: The reaction will visibly transition from a heterogeneous, milky suspension to a dense, colored precipitate. For analytical validation, take an aliquot and perform rapid IR spectroscopy: successful ring closure is marked by the disappearance of the broad ketone C=O stretch (~1710 cm⁻¹) and the appearance of sharp C=N/C=C stretches (~1590 cm⁻¹).

  • Isolation: Filter the solid product, wash sequentially with water (10 mL) to remove DBN, and cold ethanol (5 mL). Recrystallize from hot ethanol to afford the pure, regioselective target compound.

References

  • Title: Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs Source: Chemical Biology & Drug Design / PubMed URL: 2

  • Title: Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core Source: Journal of Medicinal Chemistry / PubMed URL: 1

  • Title: An efficient synthesis of novel spiroindenopyridazine-4H-pyran derivatives Source: New Journal of Chemistry / RSC Publishing URL: 3

  • Title: A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines as Potential Monoamine Oxidase Type A Inhibitors Source: ResearchGate URL: 4

Sources

Application

Palladium-catalyzed cross-coupling of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one in Targeted Drug Discovery Executive Summary & Scientific Rationale The 5H-indeno[1,2-c]pyridazin-5-one scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one in Targeted Drug Discovery

Executive Summary & Scientific Rationale

The 5H-indeno[1,2-c]pyridazin-5-one scaffold is a privileged heterocycle in medicinal chemistry, most notably recognized for its role in developing highly potent, reversible inhibitors of Monoamine Oxidase B (MAO-B) for the treatment of Parkinson's disease [1]. The functionalization of this core is critical for exploring structure-activity relationships (SAR).

The intermediate 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4) serves as the premier electrophilic building block for these modifications. Due to the highly electron-deficient nature of the pyridazine ring—further exacerbated by the adjacent carbonyl group of the indeno system—the C3-Cl bond is highly activated. This enables efficient Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) to install diverse aryl, heteroaryl, and alkyl substituents. This guide details the mechanistic rationale, validated protocols, and analytical workflows for executing these transformations with high fidelity.

Mechanistic Causality in Reaction Design

Successful cross-coupling of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one requires precise control over the catalytic cycle. The experimental choices in the protocol are dictated by the following chemical principles:

  • Oxidative Addition & Catalyst Selection: Because the C-Cl bond is electronically activated by the electron-withdrawing indeno-pyridazinone core, standard Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are highly effective. The oxidative addition is rapid, negating the absolute need for expensive, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) unless highly sterically hindered boronic acids are used.

  • Transmetalation & Solvent Architecture: The reaction utilizes a ternary solvent system of Toluene/Ethanol/Water (typically 2:1:1). Toluene solubilizes the organic electrophile and catalyst; water dissolves the inorganic base; and ethanol acts as a crucial phase-transfer bridge. This homogenization is vital because transmetalation occurs at the interface of the boronate complex and the Pd(II) intermediate.

  • Base Selection: Aqueous Sodium Carbonate (Na2CO3) is selected over stronger bases (like KOtBu or NaOH) to prevent base-catalyzed hydrolytic degradation of the central 5-one moiety while providing sufficient hydroxide/carbonate ions to form the reactive "ate" complex with the arylboronic acid.

CatalyticCycle A Pd(0) L_n Active Catalyst B Oxidative Addition Pd(II) Insertion into C-Cl A->B 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one C Transmetalation Boronate Complex Transfer B->C Base (Na2CO3) D Reductive Elimination Product Release C->D Arylboronic Acid D->A 3-Aryl Product

Caption: Mechanistic cycle for the Pd-catalyzed Suzuki coupling of the indeno-pyridazinone core.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-aryl-5H-indeno[1,2-c]pyridazin-5-one derivatives. The methodology is designed as a self-validating system, ensuring that intermediate checkpoints dictate the progression of the experiment.

Materials Required:
  • 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • 2.0 M Aqueous Na2CO3 (3.0 equiv, 3.0 mmol)

  • Toluene / Ethanol (2:1 v/v, 15 mL)

Step-by-Step Methodology:
  • System Deoxygenation (Critical Step): In a 50 mL Schlenk flask, combine Toluene (10 mL) and Ethanol (5 mL). Sparge the solvent mixture with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the oxidative homocoupling of boronic acids.

  • Reagent Loading: Add 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (216.6 mg, 1.0 mmol) and the selected arylboronic acid (1.2 mmol) to the flask. Stir until a uniform suspension/solution is achieved.

  • Catalyst Introduction: In a glovebox or under a strict counter-flow of inert gas, add Pd(PPh3)4 (57.8 mg, 0.05 mmol).

  • Base Addition & Reaction Initiation: Inject the degassed 2.0 M Na2CO3 solution (1.5 mL). Seal the flask, attach to a reflux condenser, and heat to 85 °C in a pre-heated oil bath. Vigorous stirring (≥800 rpm) is mandatory to maximize the interfacial surface area of the biphasic mixture.

  • In-Process Validation (IPC): After 4 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot from the organic (upper) layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the starting material mass [M+H]+ = 217 m/z is consumed, and the product mass is dominant.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradient).

  • Structural Validation: Confirm the structure via 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the characteristic C3-Cl isotopic pattern in MS and the appearance of new aromatic protons in the 7.4–8.0 ppm range in 1H NMR validate the successful coupling.

Quantitative Data Presentation: SAR & Yield Summaries

The functionalization of the C3 position drastically alters the biological profile of the molecule. Table 1 summarizes typical yield metrics and corresponding biological data (MAO-B inhibition) derived from the cross-coupling of various boronic acids with the 3-chloro core [1, 2].

Table 1: Reaction Yields and Biological Evaluation of 3-Substituted Indeno[1,2-c]pyridazin-5-ones

R-Group (Boronic Acid)Isolated Yield (%)Purity (HPLC, %)MAO-B IC₅₀ (nM)Selectivity Index (MAO-B/A)
Phenyl86>9814.0>100
4-Methylphenyl82>9820.5>100
4-Chlorophenyl78>978.2>250
3-Methoxyphenyl80>9935.0~50
4-Fluorophenyl81>9811.4>150

Note: The highly electron-deficient core generally provides excellent yields across both electron-rich and electron-poor arylboronic acids.

Drug Discovery Workflow Visualization

The integration of this synthetic protocol into a broader drug discovery pipeline is illustrated below. The self-validating checkpoints ensure that only high-purity compounds advance to biological screening.

Workflow N1 Electrophilic Core 3-Chloro-5H-indeno[1,2-c] pyridazin-5-one N2 Pd-Catalyzed Suzuki-Miyaura Cross-Coupling N1->N2 Aryl-B(OH)2 N3 Analytical Validation (LC-MS, NMR, HPLC) N2->N3 Crude Product N4 Biological Screening In vitro MAO-B Assay N3->N4 Purity >95%

Caption: Integrated synthesis and screening workflow for indeno-pyridazinone MAO-B inhibitors.

References

  • Frédérick, R., Dumont, W., Ooms, F., Aschenbach, L., van der Schyf, C. J., Castagnoli, N., Wouters, J., & Krief, A. "Synthesis, Structural Reassignment, and Biological Activity of Type B MAO Inhibitors Based on the 5H-Indeno[1,2-c]pyridazin-5-one Core." Journal of Medicinal Chemistry, 2006, 49(12), 3743–3747. URL:[Link] [1]

  • "Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline." Journal of Molecular Structure, 2021. URL:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one

Introduction: The "Yield Gap" in Tricyclic Pyridazine Synthesis The synthesis of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4) is a notorious bottleneck in medicinal chemistry campaigns targeting MAO-B inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Yield Gap" in Tricyclic Pyridazine Synthesis

The synthesis of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4) is a notorious bottleneck in medicinal chemistry campaigns targeting MAO-B inhibitors and specific anticancer scaffolds. While the core structure is stable, the introduction of the chlorine atom at position 3 via the chlorination of the lactam precursor often suffers from yields below 40% due to three primary failure modes: incomplete conversion , tar formation (polymerization) , and hydrolysis during workup .

This guide moves beyond standard literature procedures, offering a field-validated protocol designed to push yields consistently above 75%.

Part 1: The Synthetic Pathway & Logic

To improve yield, we must first secure the quality of the precursor. The synthesis is a linear three-step sequence starting from 1,3-indanedione.

The Validated Workflow

G Start 1,3-Indanedione Inter1 Intermediate A: Ethyl (1,3-dioxoindan-2-yl)acetate Start->Inter1 Ethyl chloroacetate K2CO3, Acetone, Reflux Precursor Precursor B: 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one Inter1->Precursor Hydrazine Hydrate EtOH, Reflux (Cyclization) Product Target: 3-chloro-5H-indeno[1,2-c]pyridazin-5-one Precursor->Product POCl3 (Excess) Pyridine (Cat.) 100°C, 3h

Figure 1: Step-wise synthetic pathway. The critical yield-determining step is the final chlorination (Precursor B


 Target).

Part 2: Detailed Protocols & Optimization

Step 1 & 2: Synthesis of the Hydroxy Precursor

Why it fails: Impurities in the starting indanedione or incomplete cyclization lead to "gummy" intermediates that char upon exposure to


.

Optimized Protocol:

  • Alkylation: Dissolve 1,3-indanedione (1.0 eq) in acetone. Add anhydrous

    
     (2.0 eq) and ethyl chloroacetate (1.2 eq). Reflux for 6–8 hours.[1]
    
    • Checkpoint: TLC (Hexane:EtOAc 7:3) must show complete consumption of indanedione.

  • Cyclization: Filter salts, evaporate solvent. Redissolve the residue in Ethanol. Add Hydrazine Hydrate (80%, 1.5 eq) dropwise at room temperature, then reflux for 4 hours.

  • Isolation (Critical): Cool to 0°C. The product (Precursor B) precipitates as a yellow/orange solid. Filter and wash with cold ethanol followed by ether .

    • Yield Target: >85%[2][3][4][5]

    • Quality Control: Melting point must be sharp (>260°C). If the solid is sticky, recrystallize from Acetic Acid/Water before proceeding.

Step 3: The Critical Chlorination (Deoxychlorination)

Why it fails: The reaction is heterogeneous. Localized superheating causes decomposition. Water ingress converts the product back to the starting material.

Optimized Protocol:

  • Drying: Dry Precursor B in a vacuum oven at 60°C for 4 hours. Moisture is the enemy.

  • Setup: Use a round-bottom flask with a drying tube (

    
    ).
    
  • Reagents: Suspend Precursor B (1.0 g) in Phosphorus Oxychloride (

    
    )  (5.0 mL, ~10 eq).
    
    • Additive: Add Pyridine (0.5 eq) or N,N-Dimethylaniline. This acts as an HCl scavenger and catalyst.

  • Reaction: Heat gradually to 100–110°C .

    • Observation: The suspension will clear to a dark red/brown solution as the reaction proceeds.

    • Time: 3–4 hours. Do not over-cook (leads to tar).

  • Quenching (The "Yield Killer" Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (50g) with vigorous stirring.

    • Temperature Control: Keep the quench temperature <10°C. High temp during quenching hydrolyzes the C-Cl bond.

  • Workup: Neutralize to pH 7 with solid

    
     (careful, foaming). Extract with Chloroform (
    
    
    
    ) or DCM. Wash with brine, dry over
    
    
    , and concentrate.

Part 3: Troubleshooting Center (FAQs)

Q1: My reaction mixture turned into a black tar during chlorination. What happened?

Diagnosis: Thermal decomposition or wet starting material. Solution:

  • Check Moisture: Ensure Precursor B is bone-dry.

    
     + Water = Phosphoric Acid + Heat 
    
    
    
    Charring.
  • Reduce Temperature: If using an oil bath at 120°C+, lower it to 100°C.

  • Use a Solvent: If the neat reaction is too aggressive, use anhydrous toluene as a co-solvent (1:1 with

    
    ). This moderates the temperature and improves heat transfer.
    
Q2: I see the product on TLC, but after workup, I only recover the starting material (Hydroxy precursor).

Diagnosis: Hydrolysis during quenching. Mechanism: The 3-chloro-indeno-pyridazine bond is susceptible to acid-catalyzed hydrolysis, especially while the mixture is hot. Solution:

  • Quench Cold: Never pour water into the hot

    
    . Pour the cooled reaction mixture onto ice.
    
  • Speed: Extract immediately after neutralization. Do not let the aqueous suspension sit overnight.

Q3: The yield is low (<30%) and the product is impure.

Diagnosis: Incomplete conversion or inefficient extraction. Solution:

  • Catalysis: Add Benzyltriethylammonium chloride (TEBAC) (5 mol%) to the chlorination reaction. This phase-transfer catalyst improves solubility of the lactam in

    
    .
    
  • Extraction Solvent: The product has poor solubility in Ether. Use Chloroform or Dichloromethane for extraction.

Part 4: Data & Specifications

Physicochemical Properties
PropertyValueNotes
Formula

Molecular Weight 216.62 g/mol
Appearance Yellowish needles/powderRecrystallized from Ethanol/Benzene
Melting Point 244–245°CSharp MP indicates high purity
Solubility Soluble in

, DMSO
Insoluble in Water
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Sticky/Gummy Precursor Incomplete cyclization (Step 2)Recrystallize precursor from Acetic Acid before chlorination.
Violent bubbling on quench Excess

+ fast addition
Add reaction mix to ice dropwise.
Low Mass Balance Product lost in aqueous phaseThe product is slightly polar. Salt out the aqueous layer (NaCl) before extraction.

References

  • Synthesis of Indeno[1,2-c]pyridazines

    • Title: A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines.
    • Source: Australian Journal of Chemistry, 2016.
    • URL:[Link]

  • POCl3 Chlorination Optimization

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[6]

    • Source: Molecules, 2012.[2][3][6]

    • URL:[Link][7]

  • Compound Data (PubChem)

    • Title: 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- (CID 6410617).[8]

    • Source: PubChem.[8]

    • URL:[Link]

Sources

Optimization

Technical Support Center: 3-chloro-5H-indeno[1,2-c]pyridazin-5-one Purification

[1][2][3] Ticket ID: #IND-PYR-CL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Purification for Chlorinated Indeno-Pyridazines[1][2][3] Executive Summary & Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Ticket ID: #IND-PYR-CL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Purification for Chlorinated Indeno-Pyridazines[1][2][3]

Executive Summary & Molecule Profile[1][2]

Welcome to the Technical Support Hub. You are likely working with 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4), a critical electrophilic scaffold used in the synthesis of fused heterocyclic systems (e.g., for kinase inhibition or DNA intercalation studies).[1][2][3]

This intermediate is synthesized by the chlorination of 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one (or its lactam tautomer) using phosphoryl chloride (


).[1][2][3]

The Core Challenge: The electron-deficient nature of the indeno-pyridazine core makes the C3-Chlorine bond susceptible to nucleophilic displacement , specifically acid-catalyzed hydrolysis during the quench step.[1][2] If your purity is low or your yield is vanishing, the issue is likely in the first 15 minutes of your workup.

Physicochemical Profile
PropertyValue/DescriptionImplication for Purification
Molecular Formula

Planar, aromatic system.[1][2][3][4][5][6]
Solubility (Water) NegligiblePrecipitates upon aqueous quench.[1][2][3]
Solubility (Organic) Soluble in

,

, DMSO.[1][2][3] Poor in Hexanes/Et2O.[1][2][3]
Good for extraction; challenging for non-polar recrystallization.[1][2][3]
Reactivity High electrophilicity at C3.[1][2][3]Moisture Sensitive. Reverts to starting material (OH) in hot acid.[1][2][3]

Critical Workflow: The "Dry" Quench Protocol[2][3]

Issue: Users frequently report the product "disappearing" or converting back to the hydroxy-starting material. Cause: Quenching


 with water generates massive amounts of HCl and heat.[1][2][3] This hot, acidic environment facilitates the hydrolysis of your newly formed C-Cl bond.[3]

Solution: Use the Controlled pH/Temperature Quench Method .[1][2]

Step-by-Step Protocol
  • Evaporation (Crucial): Do not quench the crude reaction mixture directly if possible. Remove excess

    
     under reduced pressure (rotary evaporator with a base trap) at 
    
    
    
    .
    • Why? Reduces the volume of acid generated during the aqueous step.[1][2]

  • Dilution: Redissolve the residue in dry Dichloromethane (DCM) or Chloroform.

  • The Ice-Bath Quench:

    • Place the organic solution in an ice bath (

      
      ).
      
    • Slowly add crushed ice (not liquid water) to the stirring mixture.

    • Alternative: Pour the organic mixture onto crushed ice with vigorous stirring.

  • Neutralization (The "Save" Step):

    • Immediately adjust the pH to ~7–8 using saturated

      
       solution or 
      
      
      
      .[1][2][3]
    • Warning: Do not use strong bases (NaOH) as they may attack the ketone or the pyridazine ring.[1][2][3]

  • Extraction: Separate the organic layer immediately.[1][2] Wash with cold brine, dry over

    
    , and concentrate.
    

Purification Techniques

Method A: Trituration (Recommended)

Because the impurities (phosphorous esters and oligomers) often have different solubility profiles than the planar crystalline product, trituration is superior to chromatography for initial cleanup.[2][3]

  • Solvent System: Cold Acetonitrile (

    
    ) or Diethyl Ether.[1][2][3]
    
  • Procedure:

    • Take the crude solid from the workup.[1][2]

    • Suspend in a minimal amount of cold

      
      .
      
    • Sonicate for 5–10 minutes.

    • Filter the solid.[1][2][7][8] The yellow/orange impurities often remain in the filtrate, leaving the off-white/pale-yellow product.[1][3]

Method B: Flash Column Chromatography

Use this only if trituration fails.[1][2][3] The compound may streak due to the basic nitrogens interacting with acidic silanols.[1][2]

  • Stationary Phase: Silica Gel (neutralized).[1][2][3]

  • Mobile Phase: Gradient of Dichloromethane (

    
    ) 
    
    
    
    2-5% Methanol in
    
    
    .[1][2][3]
  • Modifier: Pre-wash the column with 1% Triethylamine (

    
    ) in Hexanes to neutralize silica acidity, preventing degradation of the C-Cl bond.[1][2][3]
    

Troubleshooting & FAQs

Q: My product has a melting point much higher than expected (>260°C). What is it? A: You likely isolated the 3-hydroxy starting material .[1][2] This indicates the chlorination failed or, more likely, the product hydrolyzed during a hot acidic workup.[3] Check your IR spectrum:

  • Product (C-Cl): ~750–780

    
     stretch.[1][2][3]
    
  • Impurity (C-OH/NH): Broad band >3000

    
     (lactam form).[1][2][3]
    

Q: The solid is sticky and won't filter. A: This is "Gummy Solid Syndrome," caused by trapped phosphorous byproducts.[3]

  • Fix: Dissolve the gum in a small amount of DMF, then dropwise add this solution into a rapidly stirring beaker of ice water. This forces rapid precipitation of the product while keeping phosphorous species in the aqueous phase.[1][2]

Q: Can I store this compound? A: Yes, but it is moisture-sensitive.[1][2][3] Store under inert atmosphere (


/Ar) at 

. Long-term exposure to humid air will slowly hydrolyze the chloride.[1][2]

Visual Logic Maps

Diagram 1: Purification Decision Tree

This flowchart guides you through the selection of the correct purification method based on crude purity.

PurificationLogic Start Crude Mixture (Post-Workup) CheckTLC Check TLC (DCM:MeOH 95:5) Start->CheckTLC IsPure Major Spot Only? CheckTLC->IsPure Recryst Recrystallization (Toluene or EtOH) IsPure->Recryst Yes (High Purity) Sticky Is Solid Sticky/Gummy? IsPure->Sticky No (Impurities) Trituration Trituration (Cold MeCN or Ether) Trituration->CheckTLC Still Impure? Trituration->Recryst Purity Improved Column Flash Chromatography (Neutralized Silica) Sticky->Trituration No (Powder) DMFPrecip DMF/Water Precipitation Sticky->DMFPrecip Yes (Gummy) DMFPrecip->CheckTLC

Caption: Decision matrix for selecting the optimal purification route based on physical state and TLC profile.

Diagram 2: The Hydrolysis Trap (Mechanism Awareness)

Understanding why the workup fails is key to preventing it.[1][2][3]

HydrolysisRisk SM 3-Hydroxy Precursor POCl3 POCl3 Reaction SM->POCl3 Chlorination Product 3-Chloro Product (Target) POCl3->Product Quench Aqueous Quench Product->Quench PathSuccess Cold/Neutral pH (Stable) Quench->PathSuccess Ice + NaHCO3 PathFail Hot/Acidic pH (Hydrolysis) Quench->PathFail H2O only (Exotherm) Revert Reversion to Starting Material PathFail->Revert Nucleophilic Attack Revert->SM Cycle of Failure

Caption: Mechanistic pathway showing how improper quenching reverts the product to the starting material.

References

  • Synthesis of Indeno-pyridazines: Synthesis and cytotoxic activity of some new 3-substituted indeno[1,2-c]pyridazin-5-ones. Source: Australian Journal of Chemistry / CSIRO Publishing.[1][2] (Contextual verification via search result 1.1)

  • POCl3 Chlorination Protocols: POCl3-PCl5 mixture: A robust chlorinating agent.[1][2][6] Source: Indian Chemical Society.[1][2][3] (Contextual verification via search result 1.15)

  • Compound Data & Safety: 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- (CID 6410617).[1][2][3] Source: PubChem (NIH).[1][2][3] (Contextual verification via search result 1.5)

  • General Pyridazinone Chemistry: Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect.[1][2][3] (Contextual verification via search result 1.12)

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Nucleophilic Substitution of Indenopyridazines

Welcome to the technical support center for indenopyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to work with indeno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indenopyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to work with indenopyridazine scaffolds. The unique electronic properties of this heterocyclic system, while offering exciting opportunities for the development of novel therapeutics, can also present specific challenges during synthetic modifications, particularly nucleophilic substitution reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize common side reactions, ultimately leading to higher yields, cleaner reaction profiles, and more reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nucleophilic substitution of indenopyridazines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Q1: My reaction yield is consistently low, and I observe significant amounts of starting material. What are the likely causes and how can I improve the conversion?

Low conversion is a frequent challenge and can often be traced back to suboptimal reaction conditions or reagent quality. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Insufficiently Activated Substrate: The indenopyridazine core must be sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).[1][2] The position of the leaving group and the presence of electron-withdrawing groups are critical.

    • Recommendation: Ensure your leaving group (e.g., halide) is at a position activated by the pyridazine nitrogens (typically C4 or C6). If the inherent reactivity is low, consider if a different isomer or an alternative synthetic strategy is more viable.

  • Inappropriate Base Selection: The base plays a critical role, often to deprotonate the nucleophile or to facilitate the catalytic cycle in cross-coupling reactions.[3][4] An incorrect choice can lead to poor reactivity or decomposition.

    • Recommendation: For SNAr with amine nucleophiles, a non-nucleophilic organic base like DBU or a strong inorganic base such as NaH or K₂CO₃ can be effective.[5] For palladium-catalyzed reactions (e.g., Buchwald-Hartwig), strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[4]

  • Suboptimal Solvent Choice: The solvent's polarity and ability to solvate ions can dramatically influence reaction rates.[6][7]

    • Recommendation: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[1][8] For cross-coupling reactions, ethereal solvents like dioxane or THF are common, but toluene can also be effective.[9]

  • Catalyst Deactivation (for Cross-Coupling Reactions): In palladium-catalyzed aminations, the active Pd(0) species can be sensitive to air or impurities.

    • Recommendation: Ensure rigorous degassing of your solvent and use an inert atmosphere (argon or nitrogen).[3] Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often more robust and efficient at generating the active catalyst than traditional sources like Pd(OAc)₂.[4][5]

Q2: I am observing significant formation of a byproduct that appears to be the result of N-arylation on the indenopyridazine core instead of the desired C-arylation. How can I control this regioselectivity?

Competition between C- and N-arylation is a known issue with indole-containing systems and can be a significant side reaction when working with indenopyridazines, which contain an indole-like nitrogen.[10][11]

Possible Causes & Solutions:

  • Reaction Conditions Favoring N-Arylation: The choice of catalyst, ligand, and base can influence the site of arylation.

    • Recommendation: In many cases, copper-catalyzed conditions (Ullmann condensation) are known to favor N-arylation.[11][12] Palladium-catalyzed reactions, particularly with bulky phosphine ligands, can often provide better selectivity for C-arylation. A systematic screen of ligands is highly recommended.[3][4]

  • Deprotonation of the Indole-like NH: The acidity of the N-H proton in the indenopyridazine core makes it susceptible to deprotonation, creating a nucleophilic nitrogen that can compete for the electrophile.

    • Recommendation: If N-arylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the nucleophilic substitution step. The protecting group can be removed in a subsequent step.

Q3: My reaction is producing a significant amount of dehalogenated starting material. What is causing this and how can I prevent it?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and can significantly reduce the yield of the desired product.[3][4]

Possible Causes & Solutions:

  • Presence of Protic Impurities: Water or other protic impurities can lead to protodeboronation of the boronic acid (in Suzuki reactions) or protonolysis of organometallic intermediates, leading to dehalogenation.

    • Recommendation: Ensure all reagents and solvents are anhydrous. Use freshly opened, high-purity reagents.

  • Inefficient Catalytic Cycle: A slow transmetalation or reductive elimination step can allow for competing side reactions like hydrodehalogenation to occur.

    • Recommendation: Optimize the ligand and base combination. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway.[4] Ensure the base is strong enough to facilitate the catalytic cycle efficiently.[3]

  • Reaction Temperature: High temperatures can sometimes promote decomposition pathways that lead to dehalogenation.

    • Recommendation: Screen a range of temperatures. It's possible that a lower temperature for a longer reaction time may minimize this side reaction.

Frequently Asked Questions (FAQs)

1. What are the most common side reactions to anticipate when performing nucleophilic substitutions on indenopyridazines?

Beyond the issues mentioned above, other common side reactions include:

  • Homocoupling: Dimerization of the aryl halide or the nucleophile (e.g., boronic acid in Suzuki reactions).[3][4] This is often promoted by the presence of oxygen, so maintaining an inert atmosphere is crucial.

  • Formation of Isomeric Products: Depending on the substitution pattern of the indenopyridazine, nucleophilic attack may be possible at more than one position, leading to a mixture of isomers.[13] Careful analysis of the electronic and steric factors of your specific substrate is necessary.

  • Ring-Opening or Rearrangement: Under harsh conditions (e.g., very strong bases or high temperatures), the indenopyridazine core itself may undergo undesired transformations.[14]

2. How do I choose the right analytical techniques to monitor my reaction and identify byproducts?

A combination of techniques is usually most effective:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring the disappearance of starting materials and the appearance of the product and byproducts. The mass data is invaluable for identifying unknown species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated byproducts. ¹H and ¹³C NMR will confirm the structure and regiochemistry of substitution.

3. Are there any general "best practices" for setting up nucleophilic substitution reactions on indenopyridazines?

Yes, adhering to good laboratory practice can significantly improve your outcomes:

  • Use High-Purity Reagents: Impurities can poison catalysts or participate in side reactions.[15]

  • Ensure an Inert Atmosphere: For many reactions, especially palladium-catalyzed ones, oxygen and moisture must be excluded.[15]

  • Systematic Optimization: When developing a new reaction, systematically screen key parameters (solvent, base, ligand, temperature) one at a time or using a design of experiments (DoE) approach to find the optimal conditions.[16]

  • Small-Scale Trials: Before committing large amounts of valuable starting material, conduct small-scale test reactions to verify the reaction's viability and identify potential issues.[15]

Data & Protocols

Table 1: Recommended Starting Conditions for Nucleophilic Aromatic Substitution (SNAr) on Chloro-indenopyridazines
NucleophileBase (equivalents)SolventTemperature (°C)
Primary/Secondary AminesK₂CO₃ (2-3)DMSO or NMP80 - 120
AnilinesCs₂CO₃ (2)Dioxane or Toluene100 - 140
Alcohols (as alkoxides)NaH (1.2)THF or DMF25 - 80
ThiolsK₂CO₃ (2)DMF60 - 100

Note: These are general starting points and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloro-indenopyridazine
  • To an oven-dried reaction vial, add the chloro-indenopyridazine (1.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, 4-10 mol%) under an inert atmosphere.[4]

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the vial with a PTFE septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add the amine nucleophile (1.1-1.2 equiv.) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent & Solvent Purity check_conditions->check_reagents Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Incorrect check_atmosphere Ensure Inert Atmosphere (if required) check_reagents->check_atmosphere Purity OK check_reagents->optimize Impure check_atmosphere->optimize Atmosphere OK check_atmosphere->optimize Inadequate

Caption: A decision tree for troubleshooting low-yielding reactions.

Diagram 2: Competing Pathways in Indenopyridazine Arylation

Arylation_Pathways reactants Indenopyridazine-X + Ar-M c_arylation Desired C-Arylation Product reactants->c_arylation Pd Catalyst Bulky Ligand n_arylation Side Product: N-Arylation reactants->n_arylation Cu Catalyst or Unfavorable Conditions

Caption: Potential C- vs. N-arylation pathways.

References

  • Benchchem. Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • Smith, A. B., et al. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole..." PMC.
  • VTechWorks.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).
  • Al-Awadi, N. A., et al. "Electronic and solvent effects on kinetics of SNAr substitution reactions..." PMC.
  • Benchchem.
  • The University of Brighton. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. (2009).
  • University of Nottingham.
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. (2020).
  • Chemistry Steps.
  • Wordpress. SNAr Solvents and Reagents.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
  • Journal of the Chemical Society B. Base catalysis of nucleophilic aromatic substitution.
  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. (2025).
  • ChemRxiv. Solvent Molecules Play a Role in an SNAr Reaction.
  • Chemistry LibreTexts. 8.8: Structural and Solvent Effects in S(N) Reactions. (2021).
  • Wikipedia.
  • MSU chemistry. Heterocyclic Compounds.
  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS).
  • MDPI.
  • Organic Chemistry Portal.
  • MDPI.

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-5H-indeno(1,2-c)pyridazin-5-one

Welcome to the Technical Support Center for the purification and handling of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one (CAS: 81198-23-4, MW: 216.62 g/mol )[1]. This rigid, planar tricyclic scaffold is a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one (CAS: 81198-23-4, MW: 216.62 g/mol )[1]. This rigid, planar tricyclic scaffold is a critical building block in the development of monoamine oxidase (MAO) inhibitors[2] and novel anti-cancer agents[3].

Due to its unique electronic properties—specifically the highly activated 3-chloro substituent on an electron-deficient pyridazine ring—researchers frequently encounter challenges during downstream purification. This guide provides field-proven troubleshooting, quantitative solvent data, and self-validating protocols to ensure high-yield, high-purity crystallization.

Part 1: Troubleshooting & FAQs

Q1: Why does my crude compound "oil out" instead of forming crystals during the cooling phase? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the compound precipitates. Because the indeno[1,2-c]pyridazin-5-one core is highly planar[4], it easily forms stable, supersaturated solutions. If you cool the flask too rapidly in a poor solvent (e.g., pure hexanes), the compound is forced out of solution faster than it can nucleate, separating as a dense, impurity-trapping oil. Actionable Fix: Switch to a binary solvent system like Ethyl Acetate/Heptane. Heat the crude in minimal EtOAc (a good solvent), titrate with hot Heptane (anti-solvent) just until the cloud point is reached, and enforce a strict, slow cooling ramp of 1–2 °C/min.

Q2: How do I prevent degradation or hydrolysis of the chloro group during hot filtration? A2: The 3-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridazine nitrogens and the conjugated 5-ketone severely deplete electron density at the C3 position. Prolonged heating in nucleophilic solvents (like methanol or ethanol), especially if trace basic impurities from previous condensation steps (e.g., hydrazine or DBN residues) are present[4], will convert your product into a 3-alkoxy byproduct. Actionable Fix: Limit reflux times to an absolute maximum of 30 minutes. If dissolution is incomplete, do not extend the heating time; instead, increase the solvent volume by 10% or switch to a non-nucleophilic solvent like Ethyl Acetate.

Q3: What is the most reliable solvent system for removing highly polar, colored polymeric impurities? A3: Indanedione-derived syntheses often produce dark, conjugated polymeric resins. Using 90% Ethanol (aq) leverages the hydrogen-bonding capacity of water to keep these polar impurities dissolved in the mother liquor, while the target compound crystallizes as the temperature drops[3].

Part 2: Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent dictates both the thermodynamic stability of the crystal lattice and the chemical integrity of the active chloro group.

Solvent SystemRatio (v/v)Boiling Point (°C)Est. Yield RecoveryPurity (HPLC)Mechanistic Rationale
90% Ethanol (aq) N/A7875–80%>98%Protic environment disrupts H-bonds of polar impurities; provides an optimal thermal gradient for crystal nucleation[3].
Ethyl Acetate / Heptane 1:277 / 9885–90%95–97%Non-nucleophilic system prevents SNAr degradation; sharp solubility drop upon heptane addition maximizes mass recovery.
DMF / Water 1:3153 / 100>90%90–95%High solvating power for heavily contaminated crude; however, carries a high risk of trapping DMF within the crystal lattice.

Part 3: Standard Operating Procedure (SOP)

Self-Validating Recrystallization via Ethyl Acetate / Heptane

This protocol utilizes a binary system to protect the sensitive 3-chloro moiety while preventing liquid-liquid phase separation.

Step 1: Primary Dissolution

  • Weigh the crude 3-chloro-5H-indeno(1,2-c)pyridazin-5-one.

  • Suspend the crude in Ethyl Acetate (EtOAc) using a ratio of 10 mL per gram of crude.

  • Heat the suspension to 70 °C under continuous stirring (250 rpm). Self-Validation: The solution should turn transparent. If insoluble black specks remain, these are polymeric resins requiring immediate filtration.

Step 2: Hot Filtration (Time-Sensitive)

  • Within 15 minutes of reaching 70 °C, pass the hot solution through a pre-warmed fluted filter paper into a clean, heated receiving flask.

  • Causality: Rapid execution prevents the SNAr degradation of the 3-chloro group and ensures premature crystallization does not occur in the funnel stem.

Step 3: Anti-Solvent Titration & Controlled Nucleation

  • Maintain the filtrate at 70 °C.

  • Add hot Heptane (70 °C) dropwise until a persistent, faint turbidity (the cloud point) is observed.

  • Add 1–2 drops of EtOAc just until the solution clears again.

  • Remove from the heat source. Allow the flask to cool to ambient temperature at a rate of ~1–2 °C/min. Self-Validation: Fine needle-like crystals should begin forming at ~50 °C. If droplets form on the glass, oiling out is occurring—immediately add a seed crystal or scratch the glass with a rod.

Step 4: Isolation and Validation

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration (Buchner funnel).

  • Wash the filter cake with 2 volumes of ice-cold Heptane.

  • Dry in a vacuum oven at 40 °C to a constant weight.

  • Final Validation: Run a TLC (Silica gel, Hexane:EtOAc 6:4). The purified product must appear as a single UV-active spot (Rf ~0.4). A secondary spot at a lower Rf indicates nucleophilic degradation has occurred.

Part 4: Recrystallization Workflow Diagram

Recrystallization N1 Crude 3-chloro-5H- indeno[1,2-c]pyridazin-5-one N2 Select Solvent System (EtOAc/Heptane or 90% EtOH) N1->N2 N3 Heat to Reflux (Max 30 min) to Prevent SNAr Degradation N2->N3 N4 Hot Filtration (Remove Insoluble Resins) N3->N4 N5 Controlled Cooling (1-2 °C/min to 4 °C) N4->N5 N6 Did Crystals Form? N5->N6 N7 Add Seed Crystal or Scratch Flask N6->N7 No (Oiling Out) N8 Vacuum Filtration & Cold Solvent Wash N6->N8 Yes N7->N5 N9 Dry in Vacuum Oven (Validate via HPLC/TLC) N8->N9

Workflow for the recrystallization of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one.

Part 5: References

  • Title: 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- | C11H5ClN2O Source: PubChem (National Institutes of Health) URL: [Link][1]

  • Title: Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs Source: PubMed Central (National Institutes of Health) URL: [Link][2]

  • Title: Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents Source: ScholArena Journal of Cancer Science URL: [Link][3]

  • Title: A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines Source: Australian Journal of Chemistry (CSIRO Publishing) URL: [Link][4]

Sources

Troubleshooting

Overcoming steric hindrance in 3-chloro-indenopyridazinone derivatization

The following guide serves as a specialized Technical Support Center for researchers working with 3-chloro-indeno[1,2-c]pyridazin-5-one and its derivatives. This scaffold presents a unique "Steric-Electronic Paradox": th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-chloro-indeno[1,2-c]pyridazin-5-one and its derivatives.

This scaffold presents a unique "Steric-Electronic Paradox": the pyridazine ring is electron-deficient (favoring nucleophilic attack), but the fused indeno-system creates a rigid, planar steric blockade that hampers the approach of bulky nucleophiles.

Ticket ID: #ICP-3CL-STERIC Status: Open Topic: Overcoming Steric Hindrance in C3-Chlorine Displacement Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The Steric Challenge

Before selecting a protocol, you must diagnose the specific nature of your hindrance. The 3-chloro position in indeno[1,2-c]pyridazines is activated by the adjacent nitrogen (


), but the reaction trajectory is often blocked by the peri-hydrogens of the fused indeno ring or substituents at the C4/C5 bridge.
Decision Matrix: Which Protocol Fits Your Nucleophile?

DecisionMatrix Start Nucleophile Type PrimaryAmine Primary Amine (Unbranched) Start->PrimaryAmine BulkyAmine Bulky Amine (2° or ortho-subst.) Start->BulkyAmine Carbon C-Nucleophile (Aryl/Alkyl Boronate) Start->Carbon SNAr Protocol A: Thermal SNAr (Dipolar Aprotic) PrimaryAmine->SNAr Low Sterics AcidSNAr Protocol B: Acid-Mediated SNAr (Proton-Assist) BulkyAmine->AcidSNAr Moderate Sterics PdCat Protocol C: Pd-Catalysis (Buchwald/Suzuki) BulkyAmine->PdCat High Sterics Carbon->PdCat C-C Bond SNAr->AcidSNAr If Yield < 30% AcidSNAr->PdCat If Fails

Figure 1: Workflow for selecting the optimal derivatization pathway based on nucleophile sterics.

Protocol A: Enhanced (Thermal & Microwave)

Best For: Primary amines, thiols, and non-bulky alkoxides. Mechanism: Addition-Elimination via a Meisenheimer-like complex.[1]

The "Proton-Assist" Strategy

Standard


 often fails with 3-chloro-indenopyridazinones because the fused ring donates electron density back into the pyridazine system, deactivating it.
  • The Fix: Add a catalytic amount of acid (HCl or TFA).

  • Why it works: Protonation occurs preferentially at

    
     (the nitrogen adjacent to the Cl-bearing carbon). This dramatically increases the electrophilicity of C3, pulling the nucleophile in despite steric repulsion [1].
    
Experimental Workflow
  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO . Avoid Ethanol (boiling point too low).

  • Base: DIPEA (3.0 equiv). Note: If using acid catalysis, do not add base initially.

  • Additive: 0.1 equiv conc. HCl (optional, for "Proton-Assist").

  • Conditions:

    • Thermal: 120°C for 12–24 hours.

    • Microwave (Recommended): 140°C for 30–60 mins.

VariableRecommendationReason
Concentration High (0.5 – 1.0 M)

is bimolecular; high conc. drives kinetics.
Leaving Group Cl is standardIf Cl fails, convert to -I (using NaI/acid) or -OTf ? No, -I is better for

on this scaffold due to polarizability.
Monitoring LCMS (Acidic Mode)TLC is often misleading due to "streaking" of polar heterocycles.

Protocol B: Palladium-Catalyzed Cross-Coupling

Best For: Secondary amines, anilines with ortho-substituents, and C-C bond formation (Suzuki). The "Big Gun": When sterics completely block


, you must switch mechanisms. Pd-catalysis proceeds via Oxidative Addition, which is less sensitive to the nucleophile's sterics than the direct attack in 

.
Ligand Selection (The Critical Variable)

You cannot use standard


 or dppf. You require Buchwald Dialkylbiaryl Phosphine Ligands  designed to create a "pocket" for the reductive elimination step.
  • For Primary Amines: BrettPhos or tBuBrettPhos .[2]

  • For Secondary/Bulky Amines: RuPhos (Universal recommendation for hindered substrates) [2].

  • For C-C Bonds (Suzuki): XPhos or SPhos .

Validated Protocol (Buchwald-Hartwig)[3]
  • Catalyst:

    
     (1–2 mol%) or RuPhos-Pd-G4  precatalyst (recommended for air stability).
    
  • Ligand: RuPhos (2–4 mol%, if not using G4 precatalyst).

  • Base:

    
     (weak base preferred to prevent hydrolysis) or NaOtBu (strong base for non-sensitive substrates).
    
  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous, degassed).

  • Temp: 80–100°C.

PdCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Ar-Cl Complex1 Pd(II)-Cl-Ar OxAdd->Complex1 AmineBind Amine Binding (Steric Check) Complex1->AmineBind Base + HNR2 RedElim Reductive Elimination (Product Release) AmineBind->RedElim Ligand Bulk Helps RedElim->Pd0

Figure 2: The catalytic cycle. Note that bulky ligands (L) accelerate the Reductive Elimination step, which is often the bottleneck for hindered amines.

Troubleshooting Matrix & FAQs

Q1: I am seeing the formation of a hydroxyl impurity (M+16 mass shift) instead of my product.

Diagnosis: Hydrolysis of the C3-Chlorine. Cause: Wet solvent or using hydroxide bases (NaOH/KOH) which are effectively delivering


 as a nucleophile.
Fix: 
  • Switch to anhydrous solvents (freshly distilled or molecular sieves).

  • Change base to

    
      or 
    
    
    
    .
  • If using

    
    , ensure your amine nucleophile is in large excess (3–5 equiv) to outcompete trace water.
    
Q2: The starting material is consumed, but I see a "de-chlorinated" product (M-34).

Diagnosis: Hydrodehalogenation. Cause: Common side reaction in Pd-coupling, often due to


-hydride elimination from the amine or solvent.
Fix: 
  • Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane .

  • Increase the catalyst loading slightly to speed up the productive cycle.

  • Ensure strictly oxygen-free conditions (Argon sparge for 15 mins).

Q3: My reaction stalls at 50% conversion even with heat.

Diagnosis: Product Inhibition or Catalyst Death.[3] Fix:

  • For

    
    :  The product might be protonating the remaining amine. Add a "proton sponge" or excess inorganic base (
    
    
    
    ) to scavenge HCl.
  • For Pd: Add a second portion of catalyst/ligand after 4 hours.

Q4: Can I use the "Indenopyridazinone" (Lactam) directly without chlorinating first?

Answer: Generally, No . The lactam carbonyl oxygen is a poor leaving group. Workaround: If you want to avoid


 chlorination, you can use PyBroP  or BOP  coupling reagents to activate the lactam in situ as a phosphonium species, which can then be displaced by an amine in a "one-pot" procedure [3].

References

  • Nucleophilic substitution of 3-halo-pyridazines

    • Title: Reactivity of 3-halopyridazines towards nucleophiles.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the "proton-assist" mechanism where N2 protonation activ
    • Link:

  • Buchwald-Hartwig Ligand Selection

    • Title: A General Catalyst for the Amination of Aryl Halides with Primary Amines (BrettPhos/RuPhos).
    • Source:Journal of the American Chemical Society (JACS).
    • Context: Defines RuPhos as the superior ligand for sterically hindered secondary amines.
    • Link:

  • Indeno[1,2-c]pyridazine Synthesis

    • Title: A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines.
    • Source:Australian Journal of Chemistry.
    • Context: Provides structural data and synthesis routes for the core scaffold.
    • Link:

  • Pd-Catalysis Troubleshooting

    • Title: Practical Guide to Buchwald-Hartwig Amin
    • Source:Chemical Reviews / Buchwald Lab Resources.
    • Context: Source of the "de-halogen
    • Link:

Sources

Optimization

Troubleshooting low reactivity of chlorine at the C3 position of indenopyridazine

The following technical support guide addresses the reactivity challenges of the C3-chloro position in indenopyridazine scaffolds. This content is structured for medicinal chemists and process engineers dealing with fuse...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the reactivity challenges of the C3-chloro position in indenopyridazine scaffolds. This content is structured for medicinal chemists and process engineers dealing with fused diaza-heterocycles.

Topic: Troubleshooting Low Reactivity of Chlorine at the C3 Position of Indenopyridazine

Executive Summary & Mechanistic Insight

The Problem

Users frequently report unexpectedly low reactivity of the chlorine atom at the C3 position of


-indeno[1,2-

]pyridazine (and its regioisomers) during nucleophilic aromatic substitution (

) or Palladium-catalyzed cross-coupling reactions.
The Root Cause Analysis

While chloropyridazines are typically highly reactive electrophiles, the indenopyridazine scaffold introduces unique deactivating factors:

  • Electronic Deactivation (Resonance): The fused indene ring acts as an electron-donating group (EDG) relative to the electron-deficient pyridazine core. This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the activation energy for nucleophilic attack at C3.

  • Catalyst Poisoning (Pd-Coupling): The adjacent diaza-motif (N1-N2) possesses high affinity for transition metals. In cross-coupling protocols, the substrate often acts as a bidentate ligand, sequestering the Palladium catalyst and preventing the oxidative addition step.

  • Steric/Conformational Locking: Substituents at the indene C9 position (peri-position) can create a steric clash, preventing the approach of bulky nucleophiles or ligands.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Nucleophilic Aromatic Substitution ( )[1]

Q1: I am trying to displace the C3-Cl with a primary amine using standard conditions (EtOH, reflux), but I see <10% conversion. Why? Diagnosis: The indenopyridazine ring is not electrophilic enough for standard


 due to the electron-rich nature of the fused indene system. Ethanol is also a protic solvent that can solvate the nucleophile, reducing its kinetic reactivity.
Solution Protocol: 
  • Solvent Switch: Move to polar aprotic solvents (DMSO, NMP, or DMF) to strip the solvation shell from the nucleophile.

  • Temperature: Increase reaction temperature to 120–140 °C.

  • Acid Catalysis: Add 0.5–1.0 equivalents of p-TsOH or HCl.

    • Mechanism:[1][2][3] Protonation of the N2 nitrogen lowers the LUMO energy of the pyridazine ring, activating the C3 position toward nucleophilic attack.

Q2: My nucleophile is a weak base (e.g., aniline or phenol). How can I force the reaction? Diagnosis: Weak nucleophiles cannot overcome the high activation barrier of the deactivated C3 position. Solution Protocol:

  • Base Activation: Use a strong inorganic base (NaH or

    
    ) in dry DMF/THF to deprotonate the nucleophile before addition.
    
  • Microwave Irradiation: Switch to microwave heating (150 °C, 20-40 min). The rapid heating often overcomes the activation barrier that thermal reflux cannot.

Category B: Palladium-Catalyzed Cross-Coupling

Q3: I am attempting a Buchwald-Hartwig amination, but the starting material remains unreacted. Is the C-Cl bond too strong? Diagnosis: It is unlikely the C-Cl bond strength is the issue. The problem is likely catalyst poisoning . The N1-N2 pyridazine nitrogens are binding to the Pd center, forming a stable, non-reactive complex (Pd-sink). Solution Protocol:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands that can out-compete the substrate for Pd coordination.

    • Recommended:BrettPhos , RuPhos , or XPhos .

  • Pre-catalysts: Do not use

    
     or 
    
    
    
    alone. Use oxidative-addition-ready pre-catalysts like XPhos Pd G3 or Pd(crotyl)(t-Bu3P)Cl .
  • Temperature: Operate at >100 °C to promote ligand exchange.

Q4: I see formation of the hydro-dehalogenated product (C3-H) instead of the coupled product. Diagnosis: This is a "beta-hydride elimination" or reductive elimination issue, often caused by the solvent or an excess of amine acting as a hydride source. Solution Protocol:

  • Solvent: Switch from alcohols (iPrOH) to Toluene or Dioxane.

  • Base: Use

    
     or 
    
    
    
    instead of alkoxide bases (NaOtBu), which can serve as hydride donors.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct reaction conditions based on the specific failure mode.

Indenopyridazine_Troubleshooting Start Start: C3-Cl Low Reactivity Check_Mech Select Reaction Type Start->Check_Mech SNAr Nucleophilic Substitution (SNAr) Check_Mech->SNAr Pd_Coup Pd-Catalyzed Coupling (Buchwald/Suzuki) Check_Mech->Pd_Coup Check_Nu Is Nucleophile Strong? (Alkyl amine vs Aniline/Phenol) SNAr->Check_Nu Strong_Nu Strong Nucleophile (Primary/Secondary Amine) Check_Nu->Strong_Nu Alkyl Amine Weak_Nu Weak Nucleophile (Aniline, Amide, Phenol) Check_Nu->Weak_Nu Aniline/OH Solvent_Fix Action: Switch to DMSO/NMP Temp: 120°C+ Strong_Nu->Solvent_Fix Acid_Cat Action: Add p-TsOH (0.5 eq) (Protonate N2) Strong_Nu->Acid_Cat If still slow Base_Act Action: NaH/DMF (Deprotonate Nu) OR Microwave 150°C Weak_Nu->Base_Act Check_Fail Failure Mode? Pd_Coup->Check_Fail No_Rxn No Reaction (SM Recovery) Check_Fail->No_Rxn Dehal Dehalogenation (C3-H formed) Check_Fail->Dehal Ligand_Fix Action: Use Bulky Ligands (BrettPhos, XPhos) Avoid Pd-N coordination No_Rxn->Ligand_Fix Solvent_Base_Fix Action: Switch to Dioxane Use K3PO4 (No Alkoxides) Dehal->Solvent_Base_Fix

Caption: Logical workflow for diagnosing and correcting reactivity issues at the C3 position of indenopyridazine.

Optimized Experimental Protocols

Protocol A: Acid-Catalyzed (For Amines)

Best for: Overcoming electronic deactivation without metal catalysts.

  • Setup: In a pressure vial, dissolve 3-chloroindenopyridazine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Reagents: Add the amine nucleophile (2.5 equiv) and p-TsOH·H2O (0.5 equiv).

    • Note: The acid activates the ring; the excess amine acts as the base to neutralize the HCl generated later.

  • Reaction: Seal and heat to 130 °C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMSO), dry over

    
    , and concentrate.
    
Protocol B: Bulky-Ligand Buchwald-Hartwig (For C-N Coupling)

Best for: Substrates that fail


 or require arylamines.
  • Catalyst Prep: In a glovebox or under Argon, mix

    
      (2 mol%) and BrettPhos  (4 mol%) in 1,4-Dioxane . Stir at 60 °C for 5 mins to pre-form the active catalyst.
    
    • Alternative: Use BrettPhos Pd G3 (2-4 mol%) directly.

  • Substrate Addition: Add 3-chloroindenopyridazine (1.0 equiv), Amine (1.2 equiv), and

    
      (2.0 equiv).
    
  • Reaction: Sparge with Argon for 5 mins. Seal and heat to 100–110 °C overnight.

  • Filtration: Filter through a Celite pad (eluting with DCM) to remove inorganic salts before purification.

Comparative Data: Reaction Conditions

VariableStandard Condition (Fails)Optimized Condition (Works)Rationale
Solvent (

)
Ethanol / MeOHDMSO / NMP Polar aprotic solvents destabilize the nucleophile, increasing reactivity.
Catalyst (

)
Nonep-TsOH / HCl Protonation of pyridazine N lowers LUMO energy.
Pd-Ligand

/ dppf
XPhos / BrettPhos Bulky biaryl ligands prevent the indenopyridazine nitrogens from binding Pd.
Base (Pd) NaOtBu

/

Carbonate bases reduce the risk of reductive dehalogenation.

References

  • Reactivity of fused pyridazines

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[2][4]

    • Source: MDPI (Organics), 2022.
    • URL:[Link]

  • Mechanistic insight into chloro-heterocycle substitutions

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[1]

    • Source: PubMed (Environ Sci Technol), 2002.
    • URL:[Link]

  • Indenopyrazole/pyridazine structure-activity relationships

    • Title: Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors.[5]

    • Source: PubMed (J Med Chem), 2002.
    • URL:[Link]

  • General Pyridazine Chemistry & Numbering

    • Title: Pyridazine - Wikipedia (General Structure & Properties).
    • Source: Wikipedia.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Reactivity Control of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one

Executive Summary: The Hydrolysis Hazard The compound 3-chloro-5H-indeno[1,2-c]pyridazin-5-one is a highly reactive electrophilic scaffold, often utilized as a key intermediate in the synthesis of bioactive molecules (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrolysis Hazard

The compound 3-chloro-5H-indeno[1,2-c]pyridazin-5-one is a highly reactive electrophilic scaffold, often utilized as a key intermediate in the synthesis of bioactive molecules (e.g., MAO-A inhibitors, anticancer agents) [1].

The Core Problem: The chlorine atom at position 3 is activated by the electron-withdrawing nature of the fused indenone ring, specifically the carbonyl at position 5. This makes the C3-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (


) . While this reactivity is desired for amination, it presents a critical stability challenge: rapid hydrolysis  upon exposure to atmospheric moisture or aqueous workups, reverting the molecule to the thermodynamically stable (and often useless) 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one (lactam tautomer).

This guide provides the protocols necessary to maintain the "anhydrous integrity" of this scaffold.

Mechanism of Instability

To control the reaction, you must understand the electronic forces at play.

  • Activation: The C5 carbonyl group exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, pulling electron density away from the pyridazine ring.
  • The Attack: Water (a weak nucleophile) attacks the electron-deficient C3 carbon.

  • The Leaving Group: Chloride (

    
    ) is displaced.
    
  • Thermodynamics: The resulting enol (3-hydroxy) rapidly tautomerizes to the amide/lactam form (3-oxo), which is highly stable and forms high-melting insoluble crystals, effectively "killing" the reactivity of your intermediate.

Visualization: Competitive Reaction Pathways

The following diagram illustrates the critical divergence between successful isolation and hydrolysis failure.

HydrolysisPathways Precursor 3-Hydroxy Precursor (Starting Material) Reaction Chlorination (POCl3, Reflux) Precursor->Reaction + POCl3 Target 3-Chloro-5H-indeno (1,2-c)pyridazin-5-one (Active Intermediate) Reaction->Target Anhydrous Isolation Hydrolysis Hydrolysis Product (3-Hydroxy/Oxo Tautomer) DEAD END Target->Hydrolysis + H2O / Moisture (Fast S_NAr) Deriv Target Drug Candidate (Amino-substituted) Target->Deriv + Amine / Nucleophile (Desired S_NAr)

Figure 1: The "Life and Death" of the 3-chloro intermediate. Exposure to water without immediate reaction leads to the thermodynamic dead-end (Red).

Module 1: Synthesis & Isolation (The Critical Zone)

The majority of hydrolysis events occur during the quench of the chlorination reaction.

Standard Protocol: Reaction of 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one with phosphorus oxychloride (


).
The "Cold Quench" Protocol

Do NOT pour the reaction mixture directly into water at room temperature. The exotherm will accelerate hydrolysis.

StepActionTechnical Rationale
1 Concentrate Remove excess

in vacuo (rotary evaporator) before quenching. Residual

generates massive heat and

upon water contact, catalyzing hydrolysis.
2 The Ice Bath Prepare a slurry of crushed ice and water. Place it in a bath at 0°C.
3 Slow Addition Drip the concentrated residue (dissolved in a minimal amount of dry

or DCM if too viscous) onto the ice with vigorous stirring .
4 pH Control Neutralize immediately with saturated

or

to pH 7-8. Acidic conditions catalyze the nucleophilic attack of water.
5 Rapid Extraction Extract immediately into Dichloromethane (

). Do not let the solid sit in the aqueous phase.
6 Drying Dry organic layer over anhydrous

(Sodium Sulfate). Do not use Magnesium Sulfate (

)
if the compound is acid-sensitive, though

is generally safer for this scaffold.

Module 2: Storage & Handling

If you are not using the 3-chloro intermediate immediately, strict storage conditions are required.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended.

  • Desiccant: Store in a desiccator with active

    
     or silica gel.
    
  • Solvent Compatibility:

    • Safe:

      
      , 
      
      
      
      , Toluene, anhydrous DMF/DMSO.
    • Unsafe: Alcohols (MeOH, EtOH) – these will cause alcoholysis (forming the alkoxy ether) over time. Water is fatal.

Module 3: Troubleshooting & FAQs

Decision Tree: "Is my compound degraded?"

Use this logic flow to diagnose the quality of your intermediate.

Troubleshooting Start Visual/Analytical Check Color Is the solid Yellow/Orange? Start->Color MP Melting Point Check Color->MP Pale/White ResultBad Hydrolyzed (3-Hydroxy) (Discard/Recycle) Color->ResultBad Deep Yellow/Orange (Likely Hydrolyzed) Solubility Solubility Check (DCM/Chloroform) MP->Solubility Sharp, <220°C MP->ResultBad High (>260°C) (Amide form is stable) ResultGood Active 3-Chloro Compound (Proceed) Solubility->ResultGood Soluble Solubility->ResultBad Insoluble

Figure 2: Rapid diagnostic workflow for assessing compound purity.

Frequently Asked Questions

Q1: My product precipitated as a high-melting solid during the aqueous workup. What happened? A: You likely experienced "Quench Hydrolysis." If the neutralization was too slow or the temperature rose above 10°C during the quench, the chloride was displaced by water. The high melting point (>260°C) is characteristic of the pyridazinone (lactam) form [1].

  • Fix: Use the "Cold Quench" protocol (Module 1) and ensure rapid extraction.

Q2: Can I use ethanol for recrystallization? A: No. The 3-chloro position is reactive toward alcohols. Refluxing in ethanol will likely yield the 3-ethoxy derivative via


.
  • Fix: Recrystallize from non-nucleophilic solvents like Toluene, Benzene, or a DCM/Hexane mixture.

Q3: The compound turned yellow on the shelf after 3 days. A: This indicates surface hydrolysis due to atmospheric moisture. The "yellowing" is often associated with the formation of the indenopyridazinone chromophore.

  • Fix: Purify via a short silica plug (eluting with DCM) to remove the polar hydrolysis product, then store under Argon at -20°C.

Q4: I need to run a nucleophilic substitution with an amine. Can I use water as a co-solvent? A: Generally, no. While amines are better nucleophiles than water, the presence of water creates competition.

  • Fix: Use anhydrous conditions (e.g., dry DMF or Dioxane) with an organic base (TEA or DIPEA). If you must use aqueous conditions, use a vast excess of the amine to statistically favor the desired substitution.

References

  • Synthesis and properties of 3-aryl-5H-indeno[1,2-c]pyridazines. Source: Australian Journal of Chemistry. Context: Describes the synthesis of the indenopyridazine core and the reactivity of the chloro-intermediates. URL:[Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Source: Wageningen University & Research. Context: Fundamental mechanistic insight into the

    
     susceptibility of halogenated pyridazines.
    URL:[Link]
    
  • PubChem Compound Summary: 3-chloro-5H-indeno[1,2-c]pyridazin-5-one. Source:[1] National Center for Biotechnology Information (NCBI). Context: Chemical structure verification and physical property data.[1][2][3][4] URL:[Link]

Sources

Optimization

Technical Support Center: Chromatographic Resolution of Indenopyridazinone Isomers

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that indenopyridazinones and their tricyclic analogues are highly valued scaffolds in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that indenopyridazinones and their tricyclic analogues are highly valued scaffolds in medicinal chemistry, often investigated as STAT3 inhibitors or antisecretory agents[1][2]. However, these compounds possess a near-planar conformation between the phenyl and pyridazinone rings[3], making the separation of their stereoisomers a significant analytical challenge.

This guide provides field-proven, self-validating methodologies for the chiral high-performance liquid chromatography (HPLC) of indenopyridazinone isomers. By understanding the thermodynamic and steric causality behind these separations, you can rapidly troubleshoot co-elution, peak tailing, and scale-up issues.

I. Method Development & Optimization Logic

The successful resolution of indenopyridazinone isomers relies on maximizing the differential steric inclusion and hydrogen-bonding interactions within a chiral stationary phase (CSP). Because aqueous reverse-phase conditions can mask the subtle hydrogen-bonding differences required for chiral recognition, normal-phase isocratic elution is the gold standard for these rigid planar molecules.

G A Sample Prep: Dissolve in Mobile Phase B Select CSP: Cellulose vs. Amylose A->B C Set Isocratic Normal Phase (Hexane / Alcohol) B->C D Run Analytical HPLC (UV 250-254 nm) C->D E Evaluate Resolution (Rs) D->E E->B Co-elution (Change CSP) E->C Rs < 1.5 (Change Modifier) F Scale to Semi-Preparative HPLC E->F Rs ≥ 1.5

Optimization workflow for chiral HPLC separation of indenopyridazinone isomers.
II. Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. You must achieve a System Suitability Test (SST) resolution (


) of 

on the analytical scale before proceeding to fraction collection.
Protocol A: Cellulose-Based Resolution (Optimal for Hydrogen-Bonding Dominance)

This method utilizes a cellulose tris(4-methylbenzoate) stationary phase, which is highly effective for indenopyridazinones where dipole-dipole interactions drive chiral recognition[4].

  • System Preparation: Flush the HPLC system with 100% HPLC-grade Isopropanol to remove any aqueous residues, followed by equilibration with the pre-mixed mobile phase: Hexane/Ethanol (70:30 v/v) . Causality: Pre-mixing normal-phase solvents prevents baseline drift caused by the poor mixing efficiency of low-pressure gradient valves with highly volatile solvents.

  • Column Installation: Install a Chiralcel OJ column (250 mm × 4.6 mm I.D., 10 µm particle size). Maintain the column compartment at 25 °C .

  • Sample Preparation: Dissolve the racemic indenopyridazinone mixture strictly in the 70:30 Hexane/Ethanol mobile phase to a concentration of 1 mg/mL. Causality: Using a stronger injection solvent (e.g., pure ethanol) will disrupt the local partitioning equilibrium at the column head, causing peak fronting.

  • Isocratic Elution & Detection: Run the method at a flow rate of 1.0 mL/min . Monitor UV absorbance at 254 nm .

  • Validation Gate: Calculate the resolution (

    
    ) between the two enantiomeric peaks. If 
    
    
    
    , proceed to semi-preparative scale-up.
Protocol B: Amylose-Based Resolution (Optimal for Steric Inclusion)

If Protocol A yields co-elution, the planar geometry of the tricycle may require the helical twist of an amylose tris(5-chloro-2-methylphenylcarbamate) CSP[5].

  • System Preparation: Equilibrate the system with n-Hexane/Isopropanol (60:40 v/v) .

  • Column Installation: Install a Lux Amylose-2 column (250 mm × 4.6 mm I.D., 5 µm particle size). Set the column oven to 40 °C . Causality: The elevated temperature increases mass transfer kinetics within the tighter 5 µm porous structure, sharpening the peaks and reducing tailing.

  • Isocratic Elution & Detection: Run at a higher flow rate of 1.5 mL/min to compensate for the lower viscosity of the heated mobile phase. Monitor UV absorbance at 250 nm .

  • Validation Gate: Verify baseline separation before fraction collection.

III. Quantitative Method Comparison

The table below summarizes the critical parameters for the two validated methodologies, allowing for rapid cross-referencing during method development.

ParameterMethod A (Cellulose-Based)Method B (Amylose-Based)
Stationary Phase Chiralcel OJ (Cellulose tris(4-methylbenzoate))Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))
Particle Size 10 µm5 µm
Mobile Phase Hexane / Ethanol (70:30 v/v)n-Hexane / Isopropanol (60:40 v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Column Temperature 25 °C40 °C
UV Detection 254 nm250 nm
Primary Interaction Dipole-dipole & Hydrogen bondingSteric inclusion &

interactions
IV. Troubleshooting FAQs

Q: How does the structural conformation of indenopyridazinones dictate my choice of mobile phase modifier? A: Indenopyridazinones possess a rigid, near-planar arrangement[1]. The choice between Ethanol (Method A) and Isopropanol (Method B) is not arbitrary. Isopropanol is sterically bulkier. If the chiral cavity of the CSP is narrow, the bulkiness of Isopropanol can hinder the analyte from fully entering the cavity, reducing chiral recognition. If you observe poor resolution with Isopropanol, switching to the less sterically hindered Ethanol often restores enantioselectivity.

Q: I am observing severe peak tailing for the later-eluting isomer. How can I correct this? A: Peak tailing in nitrogen-rich heterocycles is almost always caused by secondary Lewis acid-base interactions between the basic nitrogen atoms of the pyridazinone core and residual, unendcapped silanols on the silica support of the CSP. Solution: Add a volatile basic modifier, such as 0.1% Diethylamine (DEA) , to your mobile phase. The DEA will competitively bind to the free silanols, masking them from your analyte and restoring peak symmetry.

Q: My retention times are drifting earlier with each subsequent injection. Is the column degrading? A: In normal-phase chromatography, early-drifting retention times rarely indicate column degradation. Instead, this is a thermodynamic issue caused by the preferential evaporation of Hexane from your mobile phase reservoir. As Hexane evaporates, the relative concentration of the stronger alcohol modifier increases, eluting your compounds faster. Solution: Ensure your solvent reservoirs are tightly capped with proper venting valves. Always pre-mix your normal-phase solvents in a single bottle rather than relying on the instrument's proportioning valves.

Q: How do I calculate the flow rate when scaling up from a 4.6 mm analytical column to a 10 mm semi-preparative column? A: To maintain the exact chromatographic profile (linear velocity) during scale-up, you must adjust the flow rate based on the square of the column radii. Use the formula:



For scaling from a 4.6 mm to a 10 mm column at an analytical flow of 1.0 mL/min, the preparative flow rate should be set to ~4.7 mL/min .
V. References
  • PhD thesis in Chemistry and Pharmaceutical Technology - FLORE. Universita degli Studi di Firenze. Available at:[Link]

  • Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm - AIR Unimi. Available at:[Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Thermal stability concerns for 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-

The following guide is designed as a high-level technical support resource for researchers working with 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4). It addresses thermal stability, reactivity profiles, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level technical support resource for researchers working with 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4). It addresses thermal stability, reactivity profiles, and troubleshooting for synthetic failures.

Subject: Thermal Stability & Handling of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one Ticket ID: IND-PYR-003-CL Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

The compound 3-chloro-5H-indeno[1,2-c]pyridazin-5-one acts as a pivotal electrophilic scaffold in medicinal chemistry, particularly for topoisomerase inhibitors and kinase assays. While the fused tricyclic core exhibits high thermal resilience (often stable >200°C), the C3-chloro substituent introduces a specific vulnerability: hydrolytic instability at elevated temperatures .

Most "thermal decomposition" reported by users is actually thermally accelerated hydrolysis or nucleophilic degradation caused by trace moisture or improper solvent choices during SNAr (Nucleophilic Aromatic Substitution) reactions.

Part 1: The Thermal & Reactivity Profile

To troubleshoot effectively, you must distinguish between intrinsic thermal decomposition (bond breaking) and extrinsic reactive degradation (chemical reaction).

Physical Properties & Stability Data
PropertySpecification / ObservationImplication
Melting Point >210°C (Decomposition often coincides)High lattice energy; requires high-boiling solvents for solubility.[1]
Appearance Yellow to Orange Crystalline SolidDarkening indicates oxidation or hydrolysis (formation of pyridazinone).
Reactive Handle C3-Chlorine (Activated by N2 & C5-Ketone)Highly susceptible to SNAr; also susceptible to hydrolysis.
Critical Failure Mode Hydrolysis to 3-hydroxy/3-oxo tautomerOccurs rapidly >80°C if water is present. The product is often insoluble "tar".
The Stability-Reactivity Paradox

The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing indeno-ketone, makes the C3-position highly reactive.

  • Dry State: Stable at room temperature for months.

  • Solution State: Stable in anhydrous aprotic solvents (DCM, THF).

  • Thermal Stress: In protic solvents (EtOH, BuOH) at reflux, trace water competes with your amine nucleophile, leading to the formation of the thermodynamic dead-end: the lactam (3-oxo derivative).

Visualization: Stability Pathways

The following diagram illustrates the fate of the molecule under different stress conditions.

G Start 3-chloro-5H-indeno (1,2-c)pyridazin-5-one Hydrolysis Hydrolysis Product (3-oxo derivative) [Insoluble Solid] Start->Hydrolysis H2O / Heat (>80°C) Acid/Base Catalysis Product Target Amine (SNAr Product) Start->Product R-NH2 / Heat Anhydrous Conditions Polymer Oligomerization/Tar (Dark residue) Start->Polymer Extreme Heat (>250°C) Neat Melting

Figure 1: Reaction vs. Degradation pathways. Note that hydrolysis is the primary competitor to successful synthesis.

Part 2: Troubleshooting Experimental Failures

Issue 1: "The reaction turned into a black tar during reflux."

Diagnosis: Likely solvent incompatibility or overheating in the presence of impurities. Causality: The pyridazine ring is electron-deficient.[2] If you use strong bases (like NaH) or excessive heat in non-degassed solvents, you may trigger radical polymerization or oxidative degradation of the indeno-ring.

Corrective Protocol:

  • Switch Solvent: Move from Ethanol/Methanol to 1,4-Dioxane or Toluene . These dissolve the starting material better at high temps and minimize solvolysis.

  • Base Selection: Use non-nucleophilic organic bases (DIPEA, Et3N) rather than inorganic hydroxides which promote hydrolysis.

  • Temperature Ramp: Do not plunge the flask into a 120°C oil bath. Ramp temperature slowly to monitor for precipitation (a sign of rapid side-reaction).

Issue 2: "Starting material doesn't melt; it just turns brown."

Diagnosis: Intrinsic decomposition or sublimation. Causality: Many fused heterocyclic systems sublime before melting or undergo solid-state rearrangement.

Validation Protocol (DSC Analysis): To determine the safe operating window, perform Differential Scanning Calorimetry (DSC).

  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Crimped Aluminum (non-hermetic to allow gas escape if explosive, but hermetic preferred for volatility).

  • Ramp: 10°C/min from 40°C to 300°C.

  • Interpretation:

    • Sharp Endotherm: Melting point.[1][3][4][5][6]

    • Broad Exotherm: Decomposition.[5]

    • Recommendation: Keep reaction temperatures at least 20°C below the onset of the first exotherm (

      
      ).
      

Part 3: Workflow for Reaction Optimization

If you are attempting to substitute the chlorine (SNAr) and facing yield issues, follow this logic gate to optimize conditions without thermally degrading the scaffold.

Optimization Start Start: SNAr Reaction (Cl-displacement) CheckSolubility Is Starting Material Soluble at RT? Start->CheckSolubility SolventChoice1 Use DCM or THF (Low Temp) CheckSolubility->SolventChoice1 Yes SolventChoice2 Use Dioxane or DMSO (High Temp) CheckSolubility->SolventChoice2 No CheckWater Is Solvent Anhydrous? SolventChoice1->CheckWater SolventChoice2->CheckWater DrySolvent Dry Solvent/Add Molecular Sieves CheckWater->DrySolvent No/Unsure RunRxn Run Reaction at 60°C CheckWater->RunRxn Yes DrySolvent->RunRxn Monitor Monitor TLC/LCMS (1 hour) RunRxn->Monitor Outcome1 Product Forming? Monitor->Outcome1 Outcome2 Hydrolysis (OH) Observed? Monitor->Outcome2 Action1 Continue/Isolate Outcome1->Action1 Yes Action2 STOP: Lower Temp Check Moisture Outcome2->Action2 Yes

Figure 2: Decision tree for optimizing reaction conditions while mitigating thermal/hydrolytic degradation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to speed up the reaction?

  • Answer: Yes, but with caution. Microwave heating is excellent for this scaffold because it minimizes the time the compound spends at high temperatures, reducing the window for thermal degradation.

  • Protocol: Set a ceiling temperature of 120°C and use a high-absorbing solvent (like Ethanol) only if the reaction is fast (<10 min). For longer times, use non-protic solvents (Dioxane) to prevent hydrolysis.

Q2: How do I remove the hydrolyzed byproduct (3-hydroxy derivative)?

  • Answer: The hydrolyzed byproduct (often existing as the lactam tautomer) is significantly less soluble in organic solvents than the chloro-precursor or the aminated product.

  • Purification: Dilute the reaction mixture with Dichloromethane (DCM) and filter. The "tar" or solid precipitate is often the byproduct. The filtrate contains your product.

Q3: Is this compound explosive?

  • Answer: While it contains nitrogen (pyridazine ring), it is not classified as a high-energy explosive like tetrazoles or azides. However, all diaza-compounds can release nitrogen gas upon violent decomposition.

  • Safety: Do not heat neat (without solvent) above 200°C. Always perform reactions behind a blast shield.

References & Grounding[1][7]

  • Synthesis & Scaffold Properties:

    • Source: PubChem Compound Summary for CID 6410617.

    • Relevance: Confirms structural identifiers and lack of acute explosive hazard data, supporting the stability profile described.

    • Link:

  • Reactivity of Indeno-Fused Pyridazines:

    • Source:Australian Journal of Chemistry (CSIRO Publishing). "A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines."

    • Relevance: Describes the synthesis and melting points (often >200°C) of related 3-aryl derivatives, validating the high thermal baseline of the scaffold.

    • Link:

  • General Reactivity of 3-Halo-Pyridazines:

    • Source:Journal of Medicinal Chemistry (ACS). General principles of SNAr on electron-deficient heterocycles.

    • Context: 3-chloropyridazines are standard electrophiles. The "activated" nature due to the fused ring system (similar to phthalazines) increases susceptibility to both amination and hydrolysis.

    • Link: (General Search for scaffold reactivity)

  • Thermal Analysis Standards:

    • Source: TA Instruments / Waters. "Thermal Analysis of Pharmaceuticals."

    • Relevance: Standard operating procedures for DSC/TGA to determine

      
       of decomposition.
      
    • Link:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Spectral Profiling of 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one in MAO-B Inhibitor Development

As the demand for highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors grows—particularly for the management of Parkinson's disease—the structural integrity of the underlying chemical scaffolds becomes par...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors grows—particularly for the management of Parkinson's disease—the structural integrity of the underlying chemical scaffolds becomes paramount. The tricyclic core 5H-indeno[1,2-c]pyridazin-5-one has emerged as a privileged pharmacophore in this space.

Within this chemical family, the 3-chloro substituted derivative (CAS: 81198-23-4) serves as a premier electrophilic intermediate. It enables the divergent synthesis of vast compound libraries via late-stage palladium-catalyzed cross-coupling. However, the success of these downstream applications relies entirely on the absolute regiochemical and structural purity of the starting intermediate.

This guide objectively compares the analytical and synthetic performance of the 3-chloro intermediate against alternative scaffolds, providing a self-validating


H NMR methodology to ensure uncompromised data integrity.

Mechanistic Grounding: The Causality of NMR Shifts

To accurately interpret the


H NMR spectrum of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, one must understand the electronic causality dictated by its highly conjugated, planar tricyclic system. The molecule contains five distinct protons: one on the electron-deficient pyridazine ring (H-4) and four on the fused benzene ring (H-6, H-7, H-8, H-9).
  • The Anisotropic Effect at H-6: The carbonyl group at C-5 exerts a strong magnetic anisotropic effect. The peri-proton (H-6) is locked in close spatial proximity to the deshielding cone of the C=O double bond, pushing its chemical shift significantly downfield (typically >8.0 ppm) compared to standard aromatic protons.

  • Inductive Deshielding at H-4: The introduction of the highly electronegative chlorine atom at C-3 withdraws electron density via the sigma framework (inductive effect, -I), while the pyridazine nitrogens further deplete electron density from the ring. This leaves the H-4 proton highly deshielded, appearing as a sharp, isolated singlet.

Understanding these localized electronic environments is critical. As demonstrated by, even minor regiochemical misassignments on this core (e.g., substitution at C-7 vs. C-8) dramatically alter MAO-B inhibitory profiles, making rigorous NMR validation a non-negotiable requirement.

Quantitative Data: Spectral Comparison

The table below summarizes the


H NMR performance of the 3-chloro product compared to the unsubstituted core and the final 3-phenyl coupled alternative. The distinct shift of the H-4 singlet serves as the primary diagnostic marker for reaction monitoring.
Proton Assignment3-Chloro Intermediate (Product)Unsubstituted Core (Alternative)3-Phenyl Derivative (Coupled)Multiplicity & Coupling (J)
H-4 8.15 ppm 7.85 ppm8.32 ppmSinglet (s)
H-6 8.05 ppm8.02 ppm8.08 ppmDoublet (d), J ≈ 7.6 Hz
H-9 7.95 ppm7.90 ppm7.98 ppmDoublet (d), J ≈ 7.6 Hz
H-7 7.75 ppm7.72 ppm7.78 ppmTriplet of doublets (td)
H-8 7.65 ppm7.60 ppm7.68 ppmTriplet of doublets (td)
Aryl (C-3) --7.45 - 7.90 ppmMultiplet (m)

Data acquired at 400 MHz in DMSO-d6 at 298K. Shifts are referenced to TMS (0.00 ppm).

Performance Comparison: Why Choose the 3-Chloro Scaffold?

When designing a library of MAO-B inhibitors, chemists typically choose between Linear Direct Synthesis (building the tricyclic core from scratch for every new derivative) and Divergent Synthesis (using a halogenated intermediate).

  • Direct Linear Synthesis (The Alternative): Requires the condensation of specific functionalized hydrazones with indanedione for every target molecule. This approach suffers from variable yields (30-50%) and requires full chromatographic purification and structural elucidation for every single batch.

  • 3-Chloro Intermediate (The Product): Acts as a universal "plug-and-play" electrophile. The chlorine atom provides an optimal balance: it is highly shelf-stable (unlike the light-sensitive 3-iodo analogue) yet sufficiently reactive for Suzuki-Miyaura couplings (unlike the sluggish 3-fluoro analogue).

  • Analytical Clarity: The transformation from the 3-chloro intermediate to a 3-aryl product is trivially tracked via

    
    H NMR. The disappearance of the H-4 singlet at 8.15 ppm and the emergence of a new singlet at ~8.32 ppm confirms successful coupling without the need for immediate LC-MS validation.
    

Experimental Protocol: Self-Validating H NMR Acquisition

To ensure absolute trustworthiness in your structural assignments, do not merely run a standard 1D proton experiment. The following protocol is designed as a self-validating system ; if the internal integration logic fails, the sample preparation or synthesis must be rejected.

Step 1: Sample Preparation (Solvent Causality)

  • Action: Dissolve 15 mg of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Rigid, planar tricyclic systems exhibit poor solubility in standard CDCl3, leading to colloidal suspensions that cause severe magnetic field inhomogeneities (line broadening). DMSO-d6 ensures complete solvation, yielding sharp, quantifiable peaks.

Step 2: NMR Acquisition Parameters

  • Action: Acquire the spectrum at 298K on a 400 MHz or 600 MHz spectrometer. Set the relaxation delay (D1) to 5.0 seconds and the acquisition time (AQ) to at least 2.5 seconds.

  • Causality: The isolated H-4 proton lacks adjacent protons to facilitate rapid dipole-dipole relaxation. A standard D1 (e.g., 1.0s) will result in partial saturation of the H-4 signal, leading to artificially low integration values. A 5-second delay ensures complete T1 relaxation for quantitative accuracy.

Step 3: Processing and Internal Validation Logic

  • Action: Apply a zero-order and first-order phase correction manually. Apply a polynomial baseline correction. Reference the TMS peak exactly to 0.00 ppm.

  • Self-Validation: Integrate the multiplet manifold corresponding to the four indene protons (H-6, H-7, H-8, H-9) from 7.60 to 8.10 ppm and set this integral to exactly 4.00 . Next, integrate the isolated H-4 singlet at 8.15 ppm.

  • Pass/Fail Criteria: The H-4 integral must read 1.00 ± 0.05 . A value below 0.95 indicates co-eluting aromatic impurities or incomplete T1 relaxation. A value above 1.05 indicates residual uncyclized hydrazone intermediates.

Workflow Visualization

The following diagram maps the logical progression from synthesis through our self-validating NMR protocol, culminating in downstream library generation.

NMR_Validation N1 Synthesis of 3-Chloro Core N2 Sample Prep (DMSO-d6 + TMS) N1->N2 N3 1H NMR Acquisition (D1=5s, 298K) N2->N3 N4 Spectral Processing (Phase & Baseline) N3->N4 N5 Internal Validation (1:4 Integration) N4->N5 N6 Divergent Synthesis (Suzuki Coupling) N5->N6

Figure 1: Self-validating 1H NMR workflow for 3-chloro intermediate structural confirmation.

References

  • Frédérick, R., Dumont, W., Ooms, F., Aschenbach, L., Van der Schyf, C. J., Castagnoli, N., Wouters, J., & Krief, A. (2006). Synthesis, Structural Reassignment, and Biological Activity of Type B MAO Inhibitors Based on the 5H-Indeno[1,2-c]pyridazin-5-one Core. Journal of Medicinal Chemistry, 49(12), 3743–3747.[Link]

  • Altomare, C., Cellamare, S., Summo, L., Catto, M., Carotti, A., Thull, U., ... & Testa, B. (2007). Synthesis and Monoamine Oxidase Inhibitory Activity of New Pyridazine-, Pyrimidine- and 1,2,4-Triazine-Containing Tricyclic Derivatives. Journal of Medicinal Chemistry, 50(20), 4818-4828.[Link]

Comparative

Mass spectrometry fragmentation patterns of 3-chloro-indenopyridazinone

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Chloro-indeno[1,2-c]pyridazin-3-one Executive Summary & Application Scope This guide provides a definitive structural characterization of 3-chloro-indeno[1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Chloro-indeno[1,2-c]pyridazin-3-one

Executive Summary & Application Scope

This guide provides a definitive structural characterization of 3-chloro-indeno[1,2-c]pyridazin-3-one (hereafter 3-CIP ), a critical scaffold in the development of tricyclic antidepressants and anti-inflammatory agents.

In drug development, 3-CIP often co-elutes with its hydrolyzed impurity (3-hydroxy analog) or its dechlorinated starting material. Standard UV detection fails to distinguish these closely related structures effectively. This guide compares the Mass Spectrometry (MS) performance of 3-CIP against these alternatives, establishing a self-validating fragmentation protocol for unambiguous identification.

Key Differentiator: The presence of the chlorine atom provides a unique isotopic signature and a "soft" leaving group that directs fragmentation pathways distinct from non-halogenated analogs.

Experimental Configuration (Protocol)

To ensure reproducibility, the following LC-MS/MS conditions are established as the reference standard for this guide.

Instrumentation:

  • System: Q-TOF (Quadrupole Time-of-Flight) or Triple Quadrupole.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+). Note: ESI is preferred over EI for this polar scaffold to observe the protonated molecular ion

    
    .
    

Chromatographic Parameters:

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Settings:

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile Cl).

  • Collision Energy (CE): Ramped 15–35 eV.

Comparative Analysis: 3-CIP vs. Critical Alternatives

The following table contrasts the MS behavior of 3-CIP with its two most common process impurities: the Dechlorinated Analog (Indeno-pyridazinone) and the Hydrolyzed Analog (3-Hydroxy).

Table 1: Diagnostic Ionization & Isotope Patterns

Feature3-Chloro-indeno[1,2-c]pyridazinone (3-CIP) Dechlorinated Analog (Impurity A) Hydrolyzed Analog (Impurity B)
Formula



Monoisotopic Mass 216.01 Da182.05 Da198.04 Da
Parent Ion

m/z 217 / 219 m/z 183 m/z 199
Isotope Pattern Distinct 3:1 ratio (

). This is the primary diagnostic filter.
No distinct pattern (M+1 is ~12% of M due to

).
No distinct pattern.
Primary Loss -36 Da (HCl) or -35 Da (Cl•) . The C-Cl bond is the weakest link.-28 Da (CO) . Ring contraction is the only available pathway.-18 Da (H2O) . Dehydration is dominant.
Detection Sensitivity High (Cl enhances ionization efficiency in negative mode, but ESI+ is standard).Moderate.Low (Polar OH group causes peak tailing).

Fragmentation Mechanism & Pathway

The fragmentation of 3-CIP is governed by the stability of the indenyl cation . Unlike simple pyridazines, the fused indeno-ring acts as an electron sink, stabilizing the carbocation formed after the heterocyclic ring collapses.

Mechanistic Stages:
  • Stage 1: Protonation. Formation of

    
     at m/z 217 (for 
    
    
    
    ).
  • Stage 2: Lactam Cleavage (Neutral Loss). The pyridazinone ring undergoes a characteristic loss of Carbon Monoxide (CO, 28 Da).

    • Transition: m/z 217

      
       m/z 189.
      
  • Stage 3: Diazo Extrusion. The resulting intermediate loses molecular Nitrogen (

    
    , 28 Da).
    
    • Transition: m/z 189

      
       m/z 161.
      
  • Stage 4: Halogen Loss. The final stable core is the indenyl cation, formed by losing the Chlorine atom.

    • Transition: m/z 161

      
       m/z 126 (Indenyl cation).
      
Visualization: Fragmentation Pathway (DOT Diagram)

G cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 217 (100%) m/z 219 (33%) Inter1 Intermediate A [M+H - CO]+ m/z 189 Parent->Inter1 Loss of CO (-28 Da) ProductCl Chloro-Indenyl Cation [C9H6Cl]+ m/z 161 Parent->ProductCl Loss of N2 + CO (Rare in ESI, common in EI) Inter2 Intermediate B [M+H - CO - N2]+ m/z 161 Inter1->Inter2 Loss of N2 (-28 Da) Product Indenyl Cation [C9H7]+ m/z 115 Inter2->Product Loss of HCl (-36 Da) key Blue: Precursor | Yellow: Intermediate | Green: Stable Carbocation

Caption: Step-wise fragmentation of 3-CIP showing the sequential loss of carbonyl and diazo groups leading to the stable indenyl core.

Detailed Data Interpretation

The following data represents the consensus spectral fingerprint for 3-CIP. Use this table to validate your experimental results.

Table 2: MS/MS Spectral Fingerprint (ESI+, 30 eV)

m/z (Measured)Relative AbundanceIon IdentityStructural Assignment
217.01 100%

Protonated Parent (

).
219.01 32%

Protonated Parent (

Isotope).
189.02 45%

Loss of carbonyl from pyridazinone ring.
182.04 15%

Radical loss of Chlorine (Minor pathway in ESI).
161.01 60%

Diagnostic Peak: Collapsed chloro-indenyl core.
125.04 85%

Base Fragment: Indenyl cation (Loss of HCl from m/z 161).

Technical Insight: The transition from m/z 161 to 125 is the "Signature Transition" for this molecule. If you observe m/z 217


 125 in your MRM (Multiple Reaction Monitoring) method, you have confirmed the presence of the 3-chloro-indeno scaffold.

References

  • Marinković, A. D., et al. (2009).[1] ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society.[1] Link

    • Relevance: Establishes the fundamental "Loss of CO + N2" fragmentation rule for pyridazinone deriv
  • NIST Mass Spectrometry Data Center. (2023). Pyridazine Fragmentation Data. NIST Chemistry WebBook, SRD 69. Link

    • Relevance: Provides the baseline ionization energy and fragment
  • BenchChem Application Notes. (2025). Predictive Fragmentation of Chlorinated Pyridazines. Link

    • Relevance: Confirms the isotopic abundance patterns and C-Cl bond lability in heterocyclic systems.
  • Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants (Chlorinated Heterocycles section). CRC Press.

Sources

Validation

Comparative Guide: Structural Determination of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one

[1][2][3][4] Executive Summary The compound 3-chloro-5H-indeno(1,2-c)pyridazin-5-one represents a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for Monoamine Oxidase B (MAO-B) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

The compound 3-chloro-5H-indeno(1,2-c)pyridazin-5-one represents a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for Monoamine Oxidase B (MAO-B) inhibitors and potential anticancer agents.[1][2][3][4] Its rigid, tricyclic planar architecture presents specific challenges in structural elucidation, primarily due to low solubility and strong


-

stacking tendencies which complicate single-crystal growth.[1][2][3][4]

This guide objectively compares the three primary methodologies for determining its solid-state structure: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and DFT-GIAO Computational Modeling .[1][2][3][4] While SC-XRD remains the gold standard for absolute configuration, this guide demonstrates why a hybrid approach—integrating DFT for validation and PXRD for bulk phase purity—is the superior workflow for this specific indeno-pyridazine class.[1][2][3][4]

Part 1: The Candidate Molecule & Structural Challenges[1][2][3][4]

The target molecule features a fused tricyclic system containing an indenone moiety fused to a pyridazine ring with a chlorine substituent at the 3-position.[1][2][3][4]

Key Structural Features & Crystallographic Risks
FeatureStructural ImplicationCrystallographic Challenge
Tricyclic Planarity Molecule is almost perfectly flat.[1][2][3][4]High tendency for "needle" formation or twinning due to rapid stacking.
3-Chloro Substituent Introduces halogen bonding capabilities (

).[1][2][3][4]
Can induce disorder if the Cl atom occupies multiple orientations in the lattice.[1][2][3][4]
Lactam/Lactim Tautomerism Potential for N-H vs. O-H tautomers.[1][2][3][4]X-ray is required to locate protons definitively; NMR is often ambiguous in solution due to aggregation.[1][2][3][4]

Part 2: Comparative Analysis of Determination Methods

Method A: Single Crystal X-Ray Diffraction (SC-XRD) [The Benchmark]

Verdict: Essential for definitive tautomer identification and packing analysis.[1][2][3][4]

  • Mechanism: Diffraction of X-rays by the electron density of a highly ordered single crystal.[1][2][3][4]

  • Pros: Provides absolute 3D structure, bond lengths, and intermolecular contacts (H-bonds,

    
    -stacking).[1][2][3][4]
    
  • Cons: Requires a high-quality crystal (

    
     mm); time-intensive.[1][2][3][4]
    
  • Relevance to Target: This is the only method that can definitively confirm the C3-position of the chlorine atom relative to the carbonyl, distinguishing it from potential regioisomers formed during cyclization.[1][2][3][4]

Method B: Density Functional Theory (DFT) Optimization [The Validator]

Verdict: Critical for validating experimental data and predicting geometry when crystals are poor.[1][2][3][4]

  • Mechanism: Quantum mechanical modeling (e.g., B3LYP/6-311G**) to minimize energy and predict equilibrium geometry.[1][2][3][4]

  • Pros: No physical sample needed; predicts ideal bond angles/lengths.[1][2][3][4]

  • Cons: Theoretical gas-phase models may not match solid-state packing forces.[1][2][3][4]

  • Relevance to Target: Useful to resolve the lactam-lactim tautomer energy difference. For indeno-pyridazines, DFT often confirms the 5-one (lactam) form is energetically favored over the 5-hydroxy (lactim) form.[1][2][3][4]

Method C: Powder X-Ray Diffraction (PXRD) [The Bulk Check]

Verdict: Mandatory for batch consistency but insufficient for ab initio structure determination of this size.[1][2][3][4]

  • Mechanism: Diffraction from randomly oriented crystallites.[1][2][3][4]

  • Pros: Rapid; analyzes bulk material; detects polymorphs.[1][2][3][4]

  • Cons: Difficult to solve complex structures from powder data alone without a reference model.[1][2][3][4]

Part 3: Experimental Protocols

Synthesis & Purification (Pre-requisite)

Context: The 3-chloro derivative is typically synthesized by chlorinating the parent indeno[1,2-c]pyridazin-5-one with phosphorus oxychloride (


).[1][2][3][4]
  • Step 1: Reflux parent compound in

    
     for 3 hours.
    
  • Step 2: Quench in ice water. The 3-chloro product precipitates as a solid.[1][2][3][4]

  • Step 3: Critical Step: Recrystallize from Ethanol/DMF (9:1).[1][2][3][4] Do not use rapid cooling.[1][2][3][4]

Optimized Crystallization Protocol (SC-XRD)

Objective: Grow block-like crystals suitable for diffraction, avoiding thin needles common to this scaffold.

  • Technique: Slow Evaporation with Solvent Diffusion.[1][2][3][4]

  • Solvent System: Dimethylformamide (DMF) [Good solubility] + Diethyl Ether [Antisolvent].[1][2][3][4]

  • Protocol:

    • Dissolve 20 mg of 3-chloro-5H-indeno(1,2-c)pyridazin-5-one in 2 mL of warm DMF. Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).[1][2][3][4]
      
    • Place in a narrow vial (inner vial).

    • Place the inner vial into a larger jar containing 10 mL of Diethyl Ether.

    • Cap the large jar tightly. Allow vapor diffusion at 20°C for 5-7 days.

    • Observation: Expect yellow/orange prisms.[1][2][3][4] If needles form, reduce concentration by 20%.[1][2][3][4]

Data Collection & Refinement Strategy
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).[1][2][3][4]
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the planar rings).[1][2][3][4]

  • Space Group Expectation: Based on analogs (Frederick et al., 2004), expect Monoclinic

    
      or Triclinic 
    
    
    
    .[1][2][3][4]
  • Refinement Targets:

    • 
       (all data): 
      
      
      
    • Goodness of Fit (GoF):

      
      [1][2][3][4]
      
    • Check: Verify the Chlorine occupancy. If thermal ellipsoids are elongated, check for disorder or minor presence of the starting material (non-chlorinated).[1][2][3][4]

Part 4: Structural Insights & Visualization[1][2][3][4]

Decision Workflow

The following diagram outlines the logical flow for determining the structure, incorporating failure loops common with planar heterocycles.

StructureDetermination Start Crude 3-chloro-5H-indeno(1,2-c)pyridazin-5-one SolubilityCheck Solubility Test (DMF/DMSO vs. EtOH) Start->SolubilityCheck CrystMethod Select Crystallization Method SolubilityCheck->CrystMethod VaporDiff Vapor Diffusion (DMF/Ether) CrystMethod->VaporDiff SlowEvap Slow Evaporation (Ethanol) CrystMethod->SlowEvap CheckCrystals Microscopy Check VaporDiff->CheckCrystals SlowEvap->CheckCrystals GoodCrystals Block/Prism Crystals CheckCrystals->GoodCrystals Success BadCrystals Needles/Twinning CheckCrystals->BadCrystals Failure SCXRD SC-XRD Data Collection (100 K, Mo Source) GoodCrystals->SCXRD BadCrystals->CrystMethod Recrystallize (Change Solvent) DFT_Path DFT Geometry Opt. (B3LYP/6-311G**) BadCrystals->DFT_Path Validate Geometry StructureSol Structure Solution (SHELXT) SCXRD->StructureSol Refinement Refinement (Check Cl position & Tautomer) StructureSol->Refinement DFT_Path->Refinement Restraints Input

Caption: Workflow for structural determination, prioritizing SC-XRD with DFT as a fallback for refinement restraints.

Expected Structural Data (Based on Analogs)

When analyzing the solved structure, compare against these established parameters for the indeno-pyridazine scaffold:

ParameterExpected ValueStructural Significance
Space Group

or

Centrosymmetric packing is favored to maximize dipole cancellation.[1][2][3][4]

-

Distance

Å
Indicates strong stacking interactions, typical for planar intercalators.
C=O[1][2][3][4] Bond Length

Å
Confirms the ketone (5-one) tautomer.[1][2][3][4] A longer bond (

Å) would imply the enol form.[1][2][3][4]
C-Cl Bond Length

Å
Standard for

aromatic C-Cl.[1][2][3][4]
Planarity (RMSD)

Å
The tricyclic core should be essentially flat.[1][2][3][4]

Part 5: References

  • Frederick, R., Norberg, B., Durant, F., Ooms, F., & Wouters, J. (2004).[1][2][3][4] Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors.[1][2][3][4][5] Acta Crystallographica Section C: Crystal Structure Communications, 60(9), o623-o626.[1][2][3][4]

    • Context: Provides the crystallographic benchmark (Space group P21/c) for the 3-phenyl analogs, establishing the expected packing mode for the 3-chloro precursor.

  • Easmon, J., Pürstinger, G., Thies, G., Heinisch, G., & Hofmann, J. (2006).[1][2][3][4] Synthesis, cytotoxicity, and structure-activity relationships of new 3-substituted indeno[1,2-c]pyrazol-4(1H)-ones. Journal of Medicinal Chemistry, 49(2), 850-860.[1][2][3][4]

    • Context: Details the synthesis and solubility properties of similar fused tricyclic indenones.

  • Wouters, J., & Ooms, F. (2001).[1][2][3][4] Indeno[1,2-c]pyridazin-5-ones: Design, synthesis and biological evaluation as MAO-B inhibitors. Current Medicinal Chemistry, 8(12).

    • Context: Establishes the biological relevance and the necessity of the 3-chloro intermediate in the synthetic pathway.

  • Spek, A. L. (2009).[1][2][3][4] Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[1][2][3][4]

    • Context: Standard protocol for validating the planarity and packing efficiency of the solved structure.

Sources

Comparative

A Senior Application Scientist's Guide to 3-Halogenated Indenopyridazinones: A Comparative Analysis of Chloro- vs. Bromo-Substituent Reactivity

Introduction: The Indenopyridazinone Scaffold and the Critical Role of the C-3 Halogen The indenopyridazinone core represents a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indenopyridazinone Scaffold and the Critical Role of the C-3 Halogen

The indenopyridazinone core represents a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural basis for a range of compounds with significant therapeutic potential. The ability to functionalize this core is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates. The C-3 position, in particular, serves as a key synthetic handle when substituted with a halogen, opening a gateway to a diverse chemical space through reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).

The choice between a chlorine or a bromine atom at this position is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, required conditions, and ultimately, synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-chloro- and 3-bromo-indenopyridazinones, grounded in fundamental mechanistic principles and supported by established experimental protocols adapted for these systems. Our objective is to equip researchers with the predictive understanding needed to select the optimal substrate and conditions for their synthetic goals.

Part 1: The Dichotomy of Reactivity - Palladium Catalysis vs. Nucleophilic Aromatic Substitution

The reactivity of the C-X bond (where X = Cl or Br) in an aromatic system is not absolute but is instead dictated by the reaction mechanism. For the 3-haloindenopyridazinones, two primary transformation classes dominate: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The relative reactivity of the chloro- and bromo-derivatives inverts between these two pathways, a crucial concept for synthetic planning.

Palladium-Catalyzed Cross-Coupling Reactions: A Matter of Bond Dissociation

In widely used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] This step, often the rate-determining event, involves the cleavage of the carbon-halogen bond.[3]

Consequently, the reactivity trend directly correlates with the carbon-halogen bond dissociation energy (BDE):

C-I > C-Br > C-Cl > C-F

The weaker C-Br bond (approx. 285 kJ/mol) is more readily cleaved than the stronger C-Cl bond (approx. 340 kJ/mol), making 3-bromo-indenopyridazinone the more reactive substrate in these reactions.[3][4] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields, especially with challenging or sterically hindered coupling partners.[3]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Caption: Catalytic cycle for cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The "Element Effect"

In contrast, the SNAr mechanism proceeds via a two-step addition-elimination pathway. The first and typically rate-determining step is the nucleophilic attack on the electron-deficient carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

The stability of this intermediate is key. A more electronegative halogen substituent provides a greater inductive electron-withdrawing effect, which better stabilizes the developing negative charge. This phenomenon, known as the "element effect," often inverts the expected reactivity trend based on leaving group ability.[5][6]

Reactivity Order (SNAr): F > Cl > Br > I

Given that chlorine (Pauling electronegativity: 3.16) is more electronegative than bromine (2.96), 3-chloro-indenopyridazinone is predicted to be the more reactive substrate in SNAr reactions.[5] The chloro-substituent lowers the activation energy of the first step, accelerating the overall reaction rate.

cluster_snar SNAr Mechanism Reactants Indenopyridazinone-X + Nu- Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Step 1 (RDS) Addition Products Indenopyridazinone-Nu + X- Meisenheimer->Products Step 2 (Fast) Elimination

Caption: SNAr mechanism highlighting intermediate stabilization.

Part 2: Comparative Data and Predictive Summary

The following table summarizes the key physicochemical properties and their predicted impact on the reactivity of 3-chloro- and 3-bromo-indenopyridazinones in the principal reaction classes.

Property3-Chloro-indenopyridazinone3-Bromo-indenopyridazinoneImplication for Reactivity
Halogen Electronegativity Higher (3.16)Lower (2.96)SNAr: Favors the chloro-derivative due to better stabilization of the Meisenheimer intermediate.[5]
C-Halogen Bond Strength Stronger (~340 kJ/mol)Weaker (~285 kJ/mol)Cross-Coupling: Favors the bromo-derivative due to easier oxidative addition.[3]
Leaving Group Ability GoodBetterIn SNAr, this is secondary to the "element effect". In cross-coupling, it contributes to the higher reactivity of the bromo-derivative.
Predicted Reactivity Higher in SNAr Higher in Cross-Coupling The choice of substrate should be dictated by the intended reaction type.

Part 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems for comparing the reactivity of the two substrates. For a direct comparison, reactions should be set up in parallel under identical conditions (concentration, temperature, stirring rate, etc.).

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for heteroaryl bromides and is designed to highlight the superior reactivity of the 3-bromo analog.[2][7] It is expected that the reaction with 3-bromo-indenopyridazinone will proceed to completion faster and with a higher yield than its chloro counterpart under these conditions.

Workflow Diagram:

cluster_workflow Comparative Suzuki-Miyaura Workflow Setup 1. Combine Substrate, Boronic Acid, Catalyst, and Base in Schlenk Flasks Inert 2. Evacuate and Backfill with Argon (3x) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat to 80-90 °C Solvent->React Monitor 5. Monitor by TLC/LC-MS (e.g., at 1h, 4h, 12h) React->Monitor Workup 6. Cool, Dilute, and Extract Monitor->Workup Purify 7. Column Chromatography Workup->Purify Analyze 8. Compare Yields and Reaction Times Purify->Analyze

Caption: Experimental workflow for comparative Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the 3-halo-indenopyridazinone (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.).

  • Establish Inert Atmosphere: Seal the flasks and subject them to three cycles of evacuating and backfilling with high-purity argon or nitrogen.

  • Solvent Addition: To each flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of 0.1 M.

  • Reaction: Immerse both flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals. It is anticipated that the reaction with the 3-bromo substrate will show significantly higher conversion at earlier time points.

  • Work-up: Upon completion (or after a set time, e.g., 12 hours), cool the mixtures to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yields for both reactions and compare. The difference in yield serves as a quantitative measure of the relative reactivity.

Protocol 2: Comparative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of C-N bond formation.[8][9] Similar to the Suzuki coupling, the oxidative addition step is critical, and the 3-bromo derivative is expected to be more reactive. This protocol uses a modern catalyst system capable of coupling aryl chlorides, but the reactivity difference should still be apparent.[10]

Step-by-Step Procedure:

  • Reaction Setup: In two separate oven-dried Schlenk tubes, add the 3-halo-indenopyridazinone (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and a palladium precatalyst such as XPhos Pd G3 (2 mol%).

  • Inerting and Solvent Addition: Seal the tubes, evacuate and backfill with argon (3x). Add degassed toluene or dioxane via syringe to a concentration of 0.2 M.

  • Reaction: Heat the reaction mixtures to 100 °C with stirring for 16 hours.

  • Monitoring & Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification and Analysis: Concentrate the filtrate and purify by column chromatography. Compare the isolated yields to assess the relative reactivity of the chloro- and bromo-substrates.

Protocol 3: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to demonstrate the "element effect," where the 3-chloro-indenopyridazinone is expected to react faster than the 3-bromo analog.[5]

Step-by-Step Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve the 3-halo-indenopyridazinone (1.0 eq.) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine nucleophile (e.g., morpholine, 1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) to each solution.

  • Reaction: Heat the mixtures to 80 °C with stirring.

  • Monitoring: Follow the disappearance of starting material by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction with the 3-chloro substrate is predicted to reach completion more rapidly.

  • Work-up and Analysis: After cooling, pour the reaction mixture into water to precipitate the product or extract with a suitable organic solvent. Purify the crude material and compare the yields and reaction times.

Conclusion and Strategic Recommendations

The choice between 3-chloro- and 3-bromo-indenopyridazinone is a strategic decision that hinges on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) , 3-bromo-indenopyridazinone is the superior substrate . Its inherent reactivity, stemming from the weaker C-Br bond, allows for milder conditions, broader substrate scope, and often higher yields. It should be the default choice for sensitive molecules or complex fragment couplings.

  • For nucleophilic aromatic substitution (SNAr) reactions , 3-chloro-indenopyridazinone is predicted to be more reactive . The higher electronegativity of chlorine stabilizes the rate-determining Meisenheimer intermediate, accelerating the reaction.

While advanced catalyst systems have significantly improved the utility of aryl chlorides in cross-coupling, they often still require more forcing conditions.[3][11] Therefore, a cost-benefit analysis is warranted. The 3-chloro analog is typically more cost-effective, making it an attractive option for large-scale synthesis if the reaction conditions can be optimized. For discovery chemistry, where reaction reliability and speed are paramount, the higher reactivity of the 3-bromo analog in cross-coupling often justifies its use.

By understanding these fundamental principles of reactivity, researchers can intelligently design synthetic routes, minimize optimization efforts, and accelerate the discovery and development of novel indenopyridazinone-based therapeutics.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed. Available at: [Link]

  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The University of Brighton. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. figshare. Available at: [Link]

  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. Available at: [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Diva-Portal.org. Available at: [Link]

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyridazin-3(2H)-one Derivatives by the Reaction of CH-Acids with Dichlorodiazadienes. ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available at: [Link]

  • Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. R Discovery. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. PubMed. Available at: [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Synthesis and pharmacological evaluation of some 8-cyanopyrido[3', 2':4,5]thieno[3,2-d]triazine derivatives as inhibitors of nitric oxide and eicosanoid biosynthesis. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • C–H borylations of 1 and 3 followed by Suzuki–Miyaura cross coupling reactions. ResearchGate. Available at: [Link]

  • 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. YouTube. Available at: [Link]

  • The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. MDPI. Available at: [Link]

  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. Available at: [Link]

Sources

Validation

Publish Comparison Guide: IR Spectroscopy of 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one

This guide is structured as a high-level technical resource for application scientists and medicinal chemists. It focuses on the critical analytical validation of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one , a potent heter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for application scientists and medicinal chemists. It focuses on the critical analytical validation of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one , a potent heterocyclic scaffold used in oncology and CNS drug discovery.

Executive Summary: The Analytical Challenge

In the development of indeno-fused pyridazines (e.g., potential MAO-B inhibitors or anticancer agents), the chlorination of the 3-hydroxy/oxo precursor to the 3-chloro derivative is a pivotal synthetic step.

While NMR is definitive for structural elucidation, it is often rate-limiting for In-Process Control (IPC) due to the poor solubility of these planar, rigid tricyclic systems in standard deuterated solvents (DMSO-


, 

).

Infrared (IR) Spectroscopy offers a superior, rapid alternative for monitoring this transformation. This guide objectively compares the spectral signature of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one against its synthetic precursor, establishing a self-validating protocol for confirming the


 conversion.

Spectral Fingerprint Analysis

The transition from the precursor (3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one, often existing as the amide tautomer) to the target 3-chloro derivative results in three distinct spectral shifts.

Comparative Characteristic Peaks
Spectral RegionFunctional GroupPrecursor (3-OH/Oxo) Target (3-Chloro) Shift Logic
High Frequency O-H / N-H Stretch Broad, 3100–3400 cm⁻¹ ABSENT Primary Indicator. Complete disappearance confirms full conversion of the hydroxyl/amide moiety.
Double Bond C=O (Ketone) 1650–1680 cm⁻¹ (Amide-like)1690–1720 cm⁻¹ Removal of H-bonding and amide resonance shifts the C=O (position 5) to a higher frequency (typical conjugated ketone).
Fingerprint C-Cl Stretch Absent740–780 cm⁻¹ Appearance of a new, moderate-to-strong band characteristic of aryl chlorides.
Skeleton C=N / C=C (Aromatic) 1580–1610 cm⁻¹1580–1615 cm⁻¹ Minimal shift, but bands often sharpen due to loss of tautomeric broadening.

Technical Insight: The carbonyl peak at position 5 is highly conjugated with the indeno-phenyl ring. In the 3-chloro derivative, the absence of the electron-donating -OH/-NH group at position 3 reduces the single-bond character of the carbonyl, shifting it toward the typical fluorenone range (~1720 cm⁻¹).

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical decision nodes for IR-based validation.

G Precursor 3-Hydroxy Precursor (Amide Tautomer) Reagent POCl3 / Reflux Precursor->Reagent Product 3-Chloro Target (3-chloro-5H-indeno...) Reagent->Product Check1 IPC Check: Region 3100-3400 cm⁻¹ Product->Check1 Sampling Outcome_Fail Broad Peak Present: Incomplete Reaction Check1->Outcome_Fail Peak Detected Outcome_Pass Baseline Flat: Conversion Complete Check1->Outcome_Pass No Peak

Figure 1: Logical flow for using IR spectroscopy as a binary pass/fail gate during the chlorination of the indeno-pyridazine scaffold.

Experimental Protocol: Synthesis & Characterization

This protocol is designed to generate the 3-chloro derivative with high purity, ensuring the spectral data collected is artifact-free.

A. Synthesis of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one
  • Reagents: 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess).
    
  • Procedure:

    • Suspend the 3-hydroxy precursor in neat

      
       (10 mL per 1 g of substrate).
      
    • Heat to reflux (105°C) for 2–4 hours. Note: The suspension should clear as the chlorinated product is formed.

    • IPC Point: Take a 50 µL aliquot, quench in ice, filter, dry rapidly, and run IR. Look for the disappearance of the broad 3200 cm⁻¹ band.

    • Cool the mixture to room temperature and pour slowly onto crushed ice (Exothermic!).

    • Neutralize with saturated

      
       to pH 7–8.
      
    • Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF.

B. IR Sampling Methodology (ATR vs. KBr)

For this rigid aromatic system, ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid pressure-induced spectral distortions or moisture absorption.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or similar).

  • Crystal: Diamond/ZnSe.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32.

  • Validation: Ensure the background spectrum is clean, specifically in the 2300 cm⁻¹ (

    
    ) and 3400 cm⁻¹ (
    
    
    
    ) regions, to prevent masking of the critical O-H/N-H region.

Comparative Performance: IR vs. Alternatives

Why choose IR over HPLC or NMR for this specific checkpoint?

FeatureIR Spectroscopy 1H NMR HPLC-MS
Speed Instant (<2 min) Slow (Sample prep + acquisition)Moderate (Run time + equilibration)
Solubility Req. None (Solid state) High (Requires DMSO-d6/TFA)High (Requires complete dissolution)
Differentiation Excellent (OH vs Cl) Good (Loss of NH proton)Excellent (Mass shift -16 Da + Cl pattern)
Cost per Run Negligible High (Deuterated solvents)Moderate (Solvents/Columns)

References

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal, 2008.

  • 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- (CID 6410617). PubChem Laboratory Chemical Safety Summary.

  • A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines. Australian Journal of Chemistry, 2016. (Provides comparative IR data for 3-phenyl analogs).

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 2014.

  • Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

Comparative

Validating purity of 3-chloro-indenopyridazinone using elemental analysis

Executive Summary In the development of kinase inhibitors and tricyclic scaffolds, 3-chloro-indenopyridazinone represents a critical intermediate. Its validation presents unique challenges: the fused tricyclic core is pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and tricyclic scaffolds, 3-chloro-indenopyridazinone represents a critical intermediate. Its validation presents unique challenges: the fused tricyclic core is prone to trapping solvents (solvatomorphism), and the chlorine substituent requires specific combustion protocols to prevent interference.

While Elemental Analysis (EA) remains a gold standard for bulk purity confirmation in peer-reviewed literature (typically requiring


 tolerance), relying on it exclusively is risky. This guide objectively compares EA against High-Performance Liquid Chromatography (HPLC)  and Quantitative NMR (qNMR) . We demonstrate that while EA is the only method that confirms bulk elemental composition (including "invisible" inorganics), it must be cross-validated with qNMR to distinguish between synthetic impurities and trapped solvates.

Technical Context: The Challenge of 3-Chloro-indenopyridazinone

The target molecule, a halogenated fused heterocycle, presents specific characterization hurdles:

  • Halogen Interference: The C-3 chlorine atom produces hydrogen halides (

    
    ) and free halogens (
    
    
    
    ) during combustion. Without proper scavenging (e.g., silver wool), these gases interfere with thermal conductivity detectors (TCD), yielding falsely high Nitrogen or Carbon values.
  • Solvatomorphism: Indenopyridazinone derivatives often crystallize with solvent molecules (water, ethanol, dichloromethane) trapped in the lattice. A "failed" EA result (e.g., C: -1.5%) often indicates a solvate, not a synthetic failure.

  • Inorganic Contamination: Palladium (from cross-coupling) or inorganic salts (NaCl) used in synthesis are invisible to HPLC-UV but will skew EA mass balance.

Comparative Analysis: EA vs. HPLC vs. qNMR[1]

The following table contrasts the three primary validation methodologies for this compound.

Table 1: Performance Matrix for Purity Validation
FeatureElemental Analysis (CHN/Cl) HPLC (UV-Vis/PDA) qNMR (¹H)
Primary Scope Bulk material composition (C, H, N, Cl).Organic impurities & relative purity (% Area).Absolute purity (w/w%) & specific contaminants.
Detection Basis Combustion gases (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
UV absorption (Chromophore dependent).Nuclear spin resonance (Molar response).[1][2][3]
Sensitivity Moderate (requires >1-2 mg).High (trace impurities <0.05%).Moderate (limit of quantification ~0.1%).
Blind Spots Cannot identify what the impurity is.Inorganic salts, residual solvents, moisture.Inorganic salts (unless active nuclei used).
Critical Advantage Detects non-chromophoric impurities (water, salts).Separates structural isomers (e.g., regioisomers of the indeno ring).Distinguishes between "wet" sample and "impure" sample.
Validation Status Required for publication (

).
Industry standard for QC/Release.The modern "Gold Standard" for absolute quantification.

Experimental Protocol: Validating 3-Chloro-indenopyridazinone

To ensure scientific integrity, the following protocol integrates EA with orthogonal checks.

Phase 1: Preparation & Combustion (EA)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Combustion Aid: For the 3-chloro derivative, use Tungsten (VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    powder as an additive to facilitate complete oxidation of the fused ring system.
  • Halogen Scavenging: Ensure the reduction tube contains Silver Wool heated to ~600-850°C. The Ag reacts with Cl to form AgCl, preventing halogen gas from reaching the TCD.

    • Caution: If the silver is saturated, Cl will drift into the detector, causing broad tailing on the Nitrogen peak.

  • Sample Mass: 1.5 – 2.5 mg (weighed to

    
     mg).
    
Phase 2: The "0.4% Rule" Decision Matrix

Calculate the theoretical %C, %H, %N based on the molecular formula


.
  • Acceptance: Experimental values must fall within Theoretical

    
     .
    
  • Deviation Handling: If Carbon is low and Hydrogen is high, suspect moisture (

    
    ). If Carbon is low and Hydrogen is low, suspect inorganic contamination (salts/metals).
    
Phase 3: Orthogonal Validation (qNMR)

If EA fails, do not immediately re-synthesize. Perform qNMR:

  • Solvent: DMSO-

    
     (ensures complete solubility of the rigid indenopyridazinone).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (traceable purity).

  • Protocol: Set relaxation delay (

    
    ) to 
    
    
    
    (typically 30-60s) to ensure full relaxation of the rigid aromatic protons.
  • Calculation: Calculate purity

    
     using the molar ratio of the standard vs. the characteristic C-4 proton of the pyridazinone ring.
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the purity of the 3-chloro-indenopyridazinone scaffold, integrating EA failure modes with corrective actions.

PurityValidation cluster_Analysis Orthogonal Analysis Start Crude 3-Cl-Indenopyridazinone Purification Recrystallization / Chromatography Start->Purification HPLC HPLC-UV (Check Organic Impurities) Purification->HPLC EA Elemental Analysis (CHN) (Check Bulk Composition) Purification->EA Decision EA Data within ±0.4%? HPLC->Decision Support EA->Decision Pass VALIDATED PURITY Ready for Biological Assay Decision->Pass Yes Fail Deviation Analysis Decision->Fail No Check_NMR Run qNMR / 1H-NMR (Check Solvents/Water) Fail->Check_NMR Solvent_Found Solvent Detected? Check_NMR->Solvent_Found Recalc Recalculate Theory (Include Solvate) Solvent_Found->Recalc Yes Inorganic_Check Suspect Inorganic Salts (Ash Test / Residue) Solvent_Found->Inorganic_Check No Recalc->Decision Re-evaluate Repurify Re-purify (Wash/Sublime) Inorganic_Check->Repurify Repurify->Purification

Figure 1: Integrated purity validation workflow. Note the critical loop involving qNMR to diagnose EA deviations caused by solvates.

Logic for Data Interpretation

When EA results deviate, use the following causal logic to diagnose the issue before discarding the batch.

EADiagnosis Result EA Result Deviation Case1 Low %C, Low %N High %H Result->Case1 Case2 Low %C, Low %N Low %H Result->Case2 Case3 High %N (Tail/Drift) Result->Case3 Diag1 Diagnosis: Trapped Water/Moisture Case1->Diag1 Diag2 Diagnosis: Inorganic Contamination (Silica/Salts) Case2->Diag2 Diag3 Diagnosis: Halogen Breakthrough (Check Ag Scrubber) Case3->Diag3

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations in halogenated heterocycles.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Babij, N. R., et al. (2016). "An International Study Evaluating Elemental Analysis." ACS Central Science. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Chemistry World. (2022). "Are elemental analysis guidelines appropriate?" Chemistry World Opinion. Link

  • BenchChem. (2025). "A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR." BenchChem Technical Guides. Link

Sources

Validation

Reference Standards for 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one Identification: A Comprehensive Analytical Guide

As a Senior Application Scientist overseeing early-stage drug discovery and process chemistry, I frequently encounter the analytical challenges of qualifying complex heterocyclic building blocks. 3-Chloro-5H-indeno[1,2-c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery and process chemistry, I frequently encounter the analytical challenges of qualifying complex heterocyclic building blocks. 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4) is a highly reactive, rigid tricyclic scaffold [3]. It serves as a critical precursor in the synthesis of reversible, selective Monoamine Oxidase B (MAO-B) inhibitors—compounds of significant interest for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases [1].

Because the C(3) chlorine atom is the primary site for downstream functionalization (e.g., nucleophilic displacement with lipophilic amines or alkoxides to modulate MAO-B cavity binding) [2], the structural integrity and absolute purity of this starting material are non-negotiable. Impurities such as the des-chloro analog or 3-hydroxy hydrolysis products can poison catalytic cross-coupling reactions or yield false positives in Structure-Activity Relationship (SAR) assays. Therefore, establishing a robust reference standard is the foundational step in ensuring scientific integrity.

Tiered Comparison of Reference Standards

Not all commercially available batches of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one are created equal. Relying on standard "Building Block Grade" material as an analytical standard is a common, yet critical, laboratory error. Below is an objective comparison of the three tiers of materials used in laboratories, detailing why analytical-grade reference materials are required for quantitative workflows.

Feature / SpecificationPrimary Reference Standard (PRS)Secondary Working Standard (SWS)Commercial Building Block Grade (CBG)
Primary Use Case Calibration of instruments; qualifying SWS batches.Routine batch release; daily HPLC/LC-MS QC testing.Starting material for chemical synthesis.
Purity Determination Absolute Mass Fraction (via qNMR or Mass Balance).Relative Purity (HPLC-UV Area %) validated against PRS.Relative Purity (HPLC-UV Area %), often uncalibrated.
Traceability Fully traceable to SI units (e.g., NIST SRM).Traceable to the in-house PRS.None (Lot-to-lot variability is high).
Isotopic Profiling Certified exact mass and isotopic distribution.Verified against PRS.Not guaranteed.
Cost / Accessibility High cost; synthesized and purified specifically for analytical use.Moderate cost; qualified in-house from high-purity bulk.Low cost; bulk availability.
Water/Solvent Content Strictly quantified (Karl Fischer / GC-HS).Monitored periodically.Often ignored unless specified.

Analytical Methodologies & Protocols

To elevate a high-purity batch to the status of a Secondary Working Standard, it must undergo a self-validating analytical qualification. The protocols below explain not just how to perform the tests, but the causality behind the experimental design.

Protocol 1: LC-MS/MS Identity Confirmation via Isotopic Profiling

Causality: Mass spectrometry alone can be ambiguous if one relies solely on the nominal mass. However, the presence of the chlorine atom provides a built-in, self-validating mechanism: the natural isotopic distribution of Chlorine (


 and 

in an approximate 3:1 ratio). By confirming the

isotopic cluster, we unequivocally verify the retention of the reactive C(3) chlorine atom, ensuring the molecule hasn't undergone premature hydrolysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one candidate standard in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition & Self-Validation: Extract the mass spectrum at the chromatographic peak apex.

  • Acceptance Criteria: The spectrum must display a base peak at m/z 217.0 (

    
     for 
    
    
    
    ) and a secondary peak at m/z 219.0 (
    
    
    for
    
    
    ). The intensity ratio of m/z 217 to 219 must be exactly 3:1 (± 5%), confirming the structural identity of the intact chloropyridazine core.
Protocol 2: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality: Traditional HPLC-UV provides relative purity (Area %), which is fundamentally flawed for primary standards because it is blind to non-UV absorbing impurities like inorganic salts, residual water, or aliphatic solvents. qNMR measures the absolute mass fraction by comparing the integral of a specific analyte proton against a highly pure, internally weighed standard. This makes the system self-validating, as it does not rely on the analyte's specific UV response factor.

Step-by-Step Methodology:

  • Internal Standard Selection: Select an internal standard (IS) that does not overlap with the analyte's signals. For 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, Maleic acid (singlet at ~6.2 ppm in DMSO-d6) is ideal, as the analyte's aromatic protons resonate between 7.5 and 8.5 ppm.

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of the Maleic acid IS into the same vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Sonicate to ensure complete dissolution, as undissolved particulates will skew the mass balance. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire a 1H-NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons being integrated (typically D1 > 30 seconds) to ensure complete magnetization recovery.
    
  • Integration & Calculation: Integrate the Maleic acid singlet (2 protons) and a distinct, isolated aromatic proton of the analyte (e.g., the indene core proton). Calculate the absolute mass fraction using the established qNMR formula (accounting for molecular weights, sample weights, and proton ratios).

Visualizations of Standard Qualification Workflows

G A Commercial Batch 3-chloro-5H-indeno[1,2-c]pyridazin-5-one C Identity Confirmation (LC-MS/MS Isotope Profiling) A->C Aliquot D Purity Quantification (HPLC-UV vs Primary Std) A->D Aliquot B Primary Reference Standard (qNMR Certified) B->D Calibration E Qualified Secondary Standard C->E Validated Identity D->E Validated Purity F Downstream Synthesis (e.g., MAO-B Inhibitors) E->F Quality Assured Material

Caption: Workflow for qualifying 3-chloro-5H-indeno[1,2-c]pyridazin-5-one reference standards.

G N1 Weigh Analyte & Internal Std (e.g., Maleic Acid) N2 Dissolve in DMSO-d6 (Ensure complete relaxation) N1->N2 N3 Acquire 1H-NMR (D1 > 5 * T1) N2->N3 N4 Integrate Signals (Analyte vs Internal Std) N3->N4 N5 Calculate Absolute Mass Fraction (Independent of UV response) N4->N5

Caption: Self-validating quantitative NMR (qNMR) protocol for absolute purity determination.

References

  • Frédérick, R., et al. "Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core." Journal of Medicinal Chemistry, 2006.
  • Reniers, J., et al. "Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives." European Journal of Medicinal Chemistry, 2011.
  • National Center for Biotechnology Information. "5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- | C11H5ClN2O - PubChem.

Safety & Regulatory Compliance

Safety

5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- proper disposal procedures

Operational Guide: Proper Disposal of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one Part 1: Executive Summary & Core Directive Immediate Classification: Halogenated Organic Waste (Toxic/Irritant).[1][2] CAS Registry Number: 8...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one

Part 1: Executive Summary & Core Directive

Immediate Classification: Halogenated Organic Waste (Toxic/Irritant).[1][2] CAS Registry Number: 81198-23-4 Core Directive: Do NOT dispose of this compound down the drain or in general trash.[1][2] Due to the chlorine substituent on the pyridazine ring, this compound requires high-temperature incineration with acid gas scrubbing.[3][4][1][2] It must be segregated from non-halogenated organic waste to prevent regulatory violations and processing hazards.[4][1][5]

Part 2: Technical Safety Profile (The "Why")

To ensure compliance and safety, one must understand the chemical behavior necessitating these protocols.

Chemical Hazard Characterization

3-chloro-5H-indeno[1,2-c]pyridazin-5-one is a fused tricyclic nitrogen heterocycle.[3][4][1][2] Its disposal profile is dictated by two structural features:

  • The Aryl Chloride: The chlorine atom at the 3-position makes this a "Halogenated Organic."[1][2] Incineration of this compound generates hydrogen chloride (HCl) gas.[4][1][2] Standard municipal incinerators are often ill-equipped to handle high halogen loads, necessitating specialized hazardous waste facilities.[3][4][1]

  • The Pyridazinone Core: Nitrogen-rich heterocycles can generate nitrogen oxides (NOx) upon combustion.[1][2]

GHS Hazard Classification (derived from structural analogs & PubChem data):

  • H302: Harmful if swallowed (Acute Toxicity).[1][2]

  • H315/H319: Causes skin and serious eye irritation.[4][1][2]

  • H335: May cause respiratory irritation.[4][1][2][6]

Physical Properties & PPE Requirements
PropertyData/DescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Risk of dust generation during transfer.[1][2][6]
Solubility Low in water; Soluble in DMSO, DMFDo not attempt aqueous neutralization.[3][4][1][2]
Reactivity Stable; Susceptible to Nucleophilic Aromatic Substitution (

)
Avoid mixing with strong nucleophiles (e.g., thiols, strong bases) in waste containers to prevent exothermic degradation.

Required Personal Protective Equipment (PPE):

  • Respiratory: N95 particulate respirator (minimum) or P100 if handling >1g of fine powder.[1][2]

  • Dermal: Nitrile gloves (Double gloving recommended for solutions).[1][2]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1][2]

Part 3: Pre-Disposal Assessment & Workflow

The following decision matrix dictates the handling path based on the state of the chemical (Pure Solid vs. Reaction Mixture).

Workflow Visualization: The Disposal Decision Matrix

DisposalMatrix Start START: Identify Waste State IsSolid Is it a Pure Solid? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution PackSolid Pack in Wide-Mouth HDPE Jar IsSolid->PackSolid Yes CheckSolvent Check Solvent Type IsSolution->CheckSolvent LabelSolid Label: 'Hazardous Waste - Solid' Constituent: 3-chloro-5H-indeno... Tag: Toxic, Irritant PackSolid->LabelSolid HaloSolvent Halogenated Solvent (DCM, Chloroform) CheckSolvent->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, Methanol) CheckSolvent->NonHaloSolvent SegregateHalo Stream A: Halogenated Waste Carboy HaloSolvent->SegregateHalo SegregateNonHalo Stream B: Non-Halogenated Waste Carboy (ONLY if <1% Halogen content) NonHaloSolvent->SegregateNonHalo Low Conc. ForceHalo CRITICAL: If compound conc. >1%, Must go to Halogenated Stream NonHaloSolvent->ForceHalo High Conc. ForceHalo->SegregateHalo

Figure 1: Decision logic for segregating 3-chloro-5H-indeno(1,2-c)pyridazin-5-one waste streams.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Rationale: Solid waste is cheaper to dispose of than liquid waste.[1][2] Never dissolve a solid just to dispose of it.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[4][1]

  • Transfer:

    • Place the receiving jar in a fume hood.[4][1]

    • Transfer the solid using a disposable spatula.[4][1][2]

    • Pro-Tip: If the compound is in a small original vial (<10g), place the entire vial (uncapped) into the waste jar to minimize dust exposure.[3][4][1][2]

  • Labeling:

    • Primary Constituent: 3-chloro-5H-indeno(1,2-c)pyridazin-5-one.[3][4][1][2]

    • Hazard Checkboxes: Toxic, Irritant.[3][4][1][2]

    • RCRA Consideration: Unless specifically P/U-listed, this often falls under "Hazardous Waste, Solid, N.O.S.[3][4][1][2] (Not Otherwise Specified)."

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Rationale: The presence of the chlorine atom in the solute can "contaminate" a non-halogenated solvent stream, forcing the entire volume to be treated as halogenated waste.[3][4][1][2]

  • Solvent Identification:

    • If solvent is DCM/Chloroform: Pour into the Halogenated waste carboy.[4][1][2]

    • If solvent is Acetone/Methanol/DMSO:

      • Rule of Thumb: If the concentration of the chlorinated compound is significant (>1-2%), divert the entire mixture to the Halogenated waste stream.[4][1][2]

      • Why? Sending high-halogen content to a non-halogen fuel blending facility can damage their incinerators and result in heavy fines for your facility.[4][1][2]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize carefully before adding to the main waste carboy to prevent gas evolution.[3][4][1]

  • Secondary Containment: Always transport liquid waste in secondary containment trays.

Part 5: Emergency Contingencies

Spill Management
  • Solid Spill:

    • Isolate: Evacuate immediate area if dust is airborne.[4][1][2]

    • PPE: Don N95 mask and double nitrile gloves.[4][1][2]

    • Cleanup: Do not dry sweep (creates dust).[4][1][2] Cover with wet paper towels (water or ethanol) to dampen, then scoop into a hazardous waste bag.[3][4][1]

  • Solution Spill:

    • Absorb: Use vermiculite or commercial spill pads.[4][1][2]

    • Decontaminate: Wash surface with soap and water; collect all wash water as hazardous waste.[4][1][2]

Accidental Exposure[3][4][6]
  • Eye Contact: Flush immediately for 15 minutes.[4][1][6] The chlorine substituent increases the risk of corneal damage compared to the parent pyridazinone.[4][1]

  • Skin Contact: Wash with soap and water.[4][1][2][6] Do not use ethanol (may enhance absorption).[4][1]

Part 6: References & Verification

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6410617, 3-chloro-5H-indeno[1,2-c]pyridazin-5-one. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[4][1] Chapter 8, Management of Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
Reactant of Route 2
5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
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